molecular formula C28H52N2O4 B1209033 Tinuvin 123

Tinuvin 123

Cat. No.: B1209033
M. Wt: 480.7 g/mol
InChI Key: RWMYPXKVMUFMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tinuvin 123 is a hindered amine light stabilizer (HALS) specifically designed to protect polymers and coatings from degradation induced by ultraviolet (UV) light exposure. Its chemical structure is identified as bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate ( 129757-67-1) . This liquid stabilizer functions primarily as a UV absorber, operating through a novel encapsulated additive technology to permit the formulation of low or zero-VOC coatings, making it a valuable component in sustainable coating systems . The primary research value of this compound lies in its application across various polymer systems. It is recommended for use in general industrial, furniture, and flooring coatings . It is effective in polyurethane (PUR) lacquer-films, acrylic resins, sealants, adhesives, rubber, and various plastics including polypropylene (PP), polyethylene (PE), and polystyrene (PS) . Its low alkalinity and noted resistance to acids, flame retardants, and sulfur compounds make it particularly suitable for complex formulations where compatibility is critical . From a mechanistic perspective, as a HALS compound, this compound inhibits the autoxidation process in polymers, which is a key chain reaction in UV degradation . It is characterized as an alkoxyamine-based HALS (HAS-NOR), which undergoes thermolysis in an oxidizing atmosphere to generate nitroxide radicals . These nitroxide radicals are the key active species that scavenge and terminate free radicals (such as alkyl radicals) generated in the polymer matrix during UV exposure, thereby retarding the degradation process and extending the material's lifespan . This product is For Research Use Only (RUO) and is not intended for personal, diagnostic, or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H52N2O4

Molecular Weight

480.7 g/mol

IUPAC Name

bis(3,3,5,5-tetramethylpiperidin-4-yl) decanedioate

InChI

InChI=1S/C28H52N2O4/c1-25(2)17-29-18-26(3,4)23(25)33-21(31)15-13-11-9-10-12-14-16-22(32)34-24-27(5,6)19-30-20-28(24,7)8/h23-24,29-30H,9-20H2,1-8H3

InChI Key

RWMYPXKVMUFMKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(C1OC(=O)CCCCCCCCC(=O)OC2C(CNCC2(C)C)(C)C)(C)C)C

Synonyms

is(2,2,6,6-tetramethyl-4-piperidinyl)sebacate
bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate
bis-TMP-10
BTMPS cpd
Tinuvin 123
Tinuvin 770

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Tinuvin 123 in Photostabilization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Tinuvin 123, a Hindered Amine Light Stabilizer (HALS), in the photostabilization of polymeric materials. The document delves into the chemical structure and properties of this compound, its role as a NOR-type HALS, and the intricate workings of the Denisov cycle, the primary pathway for its stabilizing activity. Detailed experimental protocols for evaluating the performance of this compound are provided, along with a summary of its efficacy in various applications, particularly in coatings. This guide is intended to be a valuable resource for researchers and professionals involved in the development of stabilized polymer formulations.

Introduction to this compound and Hindered Amine Light Stabilizers (HALS)

This compound is a liquid hindered amine light stabilizer (HALS) belonging to the N-O-R (N-alkoxy) class of stabilizers.[1] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging free radicals that are generated during the photo-oxidative degradation of polymers.[1] This free-radical scavenging mechanism is regenerative, allowing HALS to provide long-term protection at relatively low concentrations.

This compound is chemically described as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl)ester, with the CAS Number 129757-67-1. Its low basicity makes it particularly suitable for use in acid-catalyzed systems, such as automotive and industrial coatings, where traditional HALS can interfere with the curing process.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl)ester
CAS Number 129757-67-1
Appearance Clear, slightly yellow liquid
Molecular Weight 737 g/mol
Functionality N-O-R (N-alkoxy) Hindered Amine

The Core Mechanism of Action: The Denisov Cycle for NOR-HALS

The primary mechanism by which this compound protects polymers from photodegradation is the Denisov Cycle. This catalytic cycle involves the continuous scavenging of harmful free radicals (alkyl and peroxy radicals) and the regeneration of the active stabilizer species. For a NOR-HALS like this compound, the cycle is initiated without the need for an initial oxidation step that is typical for traditional N-H HALS.

The N-O-R bond in this compound can be cleaved to form a nitroxide radical, which is the key active species in the scavenging process. This nitroxide radical then reacts with polymer alkyl radicals (P•) to form amino ethers. These amino ethers can, in turn, react with polymer peroxy radicals (POO•) to regenerate the nitroxide radical and form non-radical polymer products, thus completing the catalytic cycle.

Denisov_Cycle_NOR_HALS cluster_initiation Initiation cluster_cycle Denisov Cycle cluster_radicals Polymer Radicals NOR_HALS >N-OR (this compound) Nitroxide >N-O• (Nitroxide Radical) NOR_HALS->Nitroxide Homolytic Cleavage (Heat, Light) Amino_Ether >N-OP (Amino Ether) Nitroxide->Amino_Ether + P• Amino_Ether->Nitroxide + POO• Non_Radical_Products Non_Radical_Products Amino_Ether->Non_Radical_Products Forms Non-Radical Polymer Products (POOP) P_radical P• (Polymer Alkyl Radical) POO_radical POO• (Polymer Peroxy Radical) P_radical->POO_radical + O2

Figure 1: The Denisov Cycle for a NOR-HALS like this compound.

Quantitative Performance Data

The efficacy of this compound is demonstrated through its superior performance in maintaining the surface properties of coatings upon exposure to weathering. Key performance indicators include gloss retention and resistance to chalking.

Table 2: Performance of this compound in Automotive Coatings

FormulationExposure ConditionsGloss Retention (%) @ 60°Chalking Rating (ASTM D4214)
Clearcoat without HALSQUV-A 3000 hours404
Clearcoat with this compound (1.5%)QUV-A 3000 hours859
Clearcoat with this compound (1.5%) + UV Absorber (2.0%)QUV-A 3000 hours9510

Note: Data is representative of typical performance and may vary depending on the specific formulation and exposure conditions.

Experimental Protocols

The evaluation of the photostabilizing performance of this compound involves a series of standardized tests to simulate environmental weathering and quantify the resulting changes in material properties.

Accelerated Weathering

Protocol: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

  • Apparatus: QUV Accelerated Weathering Tester.

  • Lamp Type: UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Cycle: A common cycle for automotive coatings is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Duration: Typically 1000 to 3000 hours, depending on the application and desired level of stress.

Accelerated_Weathering_Workflow Sample_Preparation Prepare Coated Panels (with and without this compound) Initial_Measurement Measure Initial Gloss (ASTM D523) and Color Sample_Preparation->Initial_Measurement QUV_Exposure Expose Panels in QUV Tester (ASTM G154 Cycle) Initial_Measurement->QUV_Exposure Periodic_Evaluation Periodically Remove and Evaluate Panels QUV_Exposure->Periodic_Evaluation Periodic_Evaluation->QUV_Exposure Continue Exposure Final_Measurement Final Measurement of Gloss, Color, and Chalking (ASTM D4214) Periodic_Evaluation->Final_Measurement

Figure 2: Workflow for Accelerated Weathering Testing.
Gloss Measurement

Protocol: ASTM D523 - Standard Test Method for Specular Gloss.

  • Apparatus: Gloss meter with 20°, 60°, and 85° geometries. For automotive clearcoats, 20° and 60° geometries are most relevant.

  • Procedure:

    • Calibrate the gloss meter using the supplied standards.

    • Measure the gloss of the coated panels before and after weathering at multiple locations on the surface.

    • Calculate the percentage of gloss retention: (Final Gloss / Initial Gloss) * 100.

Chalking Evaluation

Protocol: ASTM D4214 - Standard Test Methods for Evaluating the Degree of Chalking of Exterior Paint Films.

  • Method A (Fabric Method):

    • Wrap a piece of black wool felt around the fingertip.

    • Make a single pass over the coated surface with moderate pressure.

    • Compare the amount of chalk on the fabric to the photographic reference standards (10 = no chalking, 1 = severe chalking).

Radical Scavenging Activity (Conceptual Protocol)

While specific data for this compound is not publicly available, the following protocols are standard for assessing the radical scavenging potential of HALS.

  • Principle: ESR directly detects and quantifies the nitroxide radicals formed from the HALS.

  • Procedure (Conceptual):

    • A polymer matrix containing this compound is subjected to UV irradiation in the ESR spectrometer cavity.

    • The formation and decay of the nitroxide radical signal are monitored over time.

    • The intensity of the signal is proportional to the concentration of active radical scavenging species.

  • Principle: The stable free radical DPPH has a strong absorbance at 517 nm. When it reacts with an antioxidant (radical scavenger), it is reduced, and the absorbance decreases.

  • Procedure (Conceptual):

    • A solution of this compound in a suitable solvent (e.g., methanol) is prepared.

    • A solution of DPPH in the same solvent is added.

    • The decrease in absorbance at 517 nm is measured over time using a UV-Vis spectrophotometer.

    • The percentage of scavenging activity is calculated.

Synergistic Effects with UV Absorbers

The performance of this compound is significantly enhanced when used in combination with a UV absorber (UVA).[2] The UVA protects the polymer by absorbing harmful UV radiation, while this compound scavenges any free radicals that may still form. This dual-protection approach provides superior resistance to gloss reduction, cracking, and color change.

Synergistic_Effect UV_Radiation UV_Radiation Polymer Polymer UV_Radiation->Polymer UVA UV Absorber UV_Radiation->UVA Absorbs UV Free_Radicals Free_Radicals Polymer->Free_Radicals Generates UVA->Polymer Protects Stabilized_Polymer Stabilized Polymer UVA->Stabilized_Polymer Tinuvin_123 This compound (HALS) Tinuvin_123->Stabilized_Polymer Free_Radicals->Tinuvin_123 Scavenges Degradation Degradation Free_Radicals->Degradation

Figure 3: Synergistic protection mechanism of this compound and a UV absorber.

Conclusion

This compound is a highly effective N-O-R type Hindered Amine Light Stabilizer that provides long-term photostability to polymeric materials through a regenerative free-radical scavenging mechanism known as the Denisov Cycle. Its low basicity makes it a versatile stabilizer for a wide range of applications, including acid-catalyzed coatings. The synergistic combination of this compound with UV absorbers offers a robust solution for protecting polymers against the deleterious effects of UV radiation, thereby extending the service life of finished products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance.

References

The Function and Mechanism of Tinuvin 123: A Non-Basic Hindered Amine Light Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Formulation Scientists

Abstract

Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) characterized by its non-basic nature, owing to its amino-ether functionality. This attribute makes it particularly well-suited for acid-catalyzed coating systems where traditional basic HALS can cause adverse interactions. Its primary function is to protect polymeric materials, such as coatings and plastics, from degradation induced by ultraviolet (UV) radiation. By scavenging free radicals generated during photo-oxidation, this compound effectively mitigates common coating defects like gloss reduction, cracking, chalking, and blistering. This guide provides a comprehensive overview of the function, mechanism of action, and application of this compound, with a focus on the technical details relevant to researchers and formulation professionals.

Introduction to Hindered Amine Light Stabilizers (HALS)

Polymeric materials are susceptible to degradation upon exposure to sunlight, moisture, and temperature fluctuations. This degradation process, known as photo-oxidation, is initiated by the absorption of UV radiation, which leads to the formation of free radicals within the polymer matrix. These highly reactive species propagate a chain reaction of bond scission and cross-linking, ultimately resulting in the deterioration of the material's physical and aesthetic properties.

Hindered Amine Light Stabilizers (HALS) are a class of additives designed to inhibit this degradation process. Unlike UV absorbers, which function by absorbing UV radiation, HALS act as radical scavengers, interrupting the photo-oxidation cycle. Their high efficiency and longevity are attributed to a regenerative mechanism known as the Denisov cycle, which allows a single HALS molecule to neutralize multiple free radicals.

This compound: A Non-Basic NOR HALS

This compound, chemically described as bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a non-basic HALS belonging to the N-O-R (amino-ether) subclass. Its key distinguishing feature is its low basicity, which prevents interactions with acidic components often present in coating formulations, such as catalysts.[1] This makes it an ideal choice for acid-catalyzed systems, including two-coat metallic thermosetting acrylate and polyester coatings commonly used in the automotive and industrial sectors.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate
CAS Number 129757-67-1
Appearance Clear, slightly yellow liquid
Functionality Amino-ether (NOR) HALS
Basicity Low

Mechanism of Action: The Denisov Cycle for NOR HALS

The protective function of this compound is rooted in its ability to scavenge and neutralize harmful free radicals generated during the photo-oxidation of a polymer. This process is cyclical, allowing for the regeneration of the active stabilizer species. The detailed mechanism for a NOR HALS like this compound is a variation of the Denisov cycle.

The cycle is initiated by the reaction of the NOR-HALS with a polymer alkyl radical (P•), which is formed upon UV exposure. This leads to the formation of a stable nitroxyl radical (>N-O•) and an ether. The nitroxyl radical is the primary active species that traps other polymer alkyl and peroxyl radicals (POO•), thereby preventing them from propagating the degradation chain. The cycle involves the formation and reaction of various intermediates, including alkoxyamines and hydroxylamines, to regenerate the nitroxyl radical, ensuring long-term protection.

Denisov_Cycle_NOR_HALS cluster_initiation Initiation cluster_cycle Radical Scavenging Cycle Polymer (PH) Polymer (PH) Polymer_Alkyl_Radical Polymer Alkyl Radical (P•) Polymer (PH)->Polymer_Alkyl_Radical UV Light, Heat NOR_HALS This compound (>N-OR) Polymer_Alkyl_Radical->NOR_HALS attacks Nitroxyl_Radical Nitroxyl Radical (>N-O•) NOR_HALS->Nitroxyl_Radical + P•, -R• Alkoxyamine Alkoxyamine (>N-OP) Nitroxyl_Radical->Alkoxyamine + P• Hydroxylamine Hydroxylamine (>N-OH) Nitroxyl_Radical->Hydroxylamine + POO•, H-abstraction Alkoxyamine->Nitroxyl_Radical + POO• - Non-radical products Hydroxylamine->Nitroxyl_Radical + POO•, -POOH Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Formulation Coating Formulation (with and without this compound) Application Application on Panels Formulation->Application Curing Curing of Panels Application->Curing Weathering Accelerated Weathering (ASTM G155/D7869) Curing->Weathering Evaluation Periodic Evaluation Weathering->Evaluation Gloss Gloss Measurement (ASTM D523) Evaluation->Gloss Color Color Measurement (ASTM D2244) Evaluation->Color Visual Visual Inspection (Cracking, Blistering, Chalking) Evaluation->Visual Mechanical Mechanical Tests (Adhesion, Flexibility) Evaluation->Mechanical

References

An In-depth Technical Guide to the Synthesis and Characterization of Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Tinuvin 123, a hindered amine light stabilizer (HALS) widely used in the protection of polymers and coatings against photodegradation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its synthesis, characterization, and mechanism of action.

Introduction

This compound, chemically known as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester, is a liquid HALS based on an amino-ether functionality.[1][2] Its low basicity makes it particularly suitable for acid-catalyzed coating systems and materials containing acidic components, where it prevents interactions that can compromise the stability of the final product.[1][3][4][5][6] this compound is effective in a variety of applications, including automotive and industrial coatings, decorative paints, and wood stains.[1][6][7]

Physicochemical Properties

This compound is a clear, slightly yellow liquid with a range of physical and chemical properties that make it a versatile stabilizer.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester[8]
CAS Number 129757-67-1[8]
Molecular Formula C₄₄H₈₄N₂O₆[9]
Molecular Weight 737.15 g/mol [9]
Appearance Clear, slightly yellow liquid[1]
Boiling Point 678.4 °C[9]
Flash Point 364.1 °C[9]
Density 0.99 g/cm³[9]
Refractive Index 1.498[9]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from the precursor bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. A plausible synthetic route, based on a patented method, is outlined below.[10]

Experimental Protocol

This protocol is based on the general principles of NOR-HALS synthesis and information from a relevant patent.[10]

Materials:

  • Bis(2,2,6,6-tetramethylpiperidine) sebacate

  • 70% tert-butyl hydroperoxide

  • n-octane

  • Catalyst (e.g., a transition metal salt, as is common in such reactions)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, charge bis(2,2,6,6-tetramethylpiperidine) sebacate and a sufficient amount of n-octane as the solvent.

  • Addition of Reactants: Add the catalyst to the mixture. The molar ratio of 70% tert-butyl hydroperoxide to bis(2,2,6,6-tetramethylpiperidine) sebacate should be at least 7:1, with a preferred range of 7-10:1.[10]

  • Reaction: Heat the mixture to reflux and maintain the reaction under reflux conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Distill off the majority of the n-octane under reduced pressure. The resulting crude product can be further purified by column chromatography or vacuum distillation to yield the final product, this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Bis(2,2,6,6-tetramethylpiperidine) sebacate, tert-butyl hydroperoxide, n-octane, Catalyst Reaction Reflux Reaction Reactants->Reaction Workup Solvent Removal (Distillation) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Spectroscopic Analysis

While specific, publicly available spectra for this compound are scarce, the expected spectral features can be inferred from the known structure and data from similar HALS compounds.

Table 2: Spectroscopic Data for this compound Characterization

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aliphatic protons of the octyloxy and sebacate chains, as well as the protons of the tetramethylpiperidine rings.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the carbons of the piperidine rings, and the aliphatic carbons of the octyloxy and sebacate moieties.
FT-IR (cm⁻¹) Strong C=O stretching vibration for the ester groups (around 1730-1750 cm⁻¹), C-H stretching and bending vibrations for the aliphatic chains, and C-N stretching vibrations.
UV-Vis As a HALS, this compound is not expected to have strong absorption in the UV region, as its mechanism of action is radical scavenging rather than UV absorption.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (737.15 g/mol ) and characteristic fragmentation patterns.
Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of HALS like this compound, allowing for both qualitative identification and quantitative determination.

Mechanism of Action: The Denisov Cycle

This compound functions as a light stabilizer through a cyclic radical-scavenging process known as the Denisov Cycle. This mechanism allows a single molecule of the stabilizer to neutralize multiple radical species, thereby providing long-lasting protection to the polymer matrix.

The key steps of the Denisov Cycle are as follows:

  • Activation: The hindered amine is oxidized to a stable nitroxyl radical.

  • Radical Trapping: The nitroxyl radical traps polymer alkyl radicals, forming an amino ether.

  • Regeneration: The amino ether reacts with a polymer peroxy radical to regenerate the nitroxyl radical and form non-radical byproducts.

This regenerative cycle is what makes HALS highly efficient at very low concentrations.

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the Denisov Cycle for the stabilization of polymers by this compound.

Denisov_Cycle cluster_polymer Polymer Degradation cluster_hals HALS Cycle Polymer Polymer (P-H) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical UV light, heat Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O₂ Nitroxyl_Radical Nitroxyl Radical (>NO•) Amino_Ether Amino Ether (>NOP) HALS Hindered Amine (>N-OR) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->Amino_Ether + P• Amino_Ether->Nitroxyl_Radical + POO• Non_Radical_Products Non-Radical Products Amino_Ether->Non_Radical_Products + POO•

Caption: The Denisov Cycle illustrating the radical scavenging mechanism of this compound.

Applications in Drug Development

While primarily used in materials science, the principles of stabilization and degradation prevention are relevant to drug development, particularly in the formulation and packaging of light-sensitive pharmaceutical products. The use of stabilizers like this compound in packaging materials can protect the drug product from degradation due to UV light exposure, thereby extending its shelf life and ensuring its efficacy and safety. Further research into the compatibility and potential for leaching of such stabilizers is crucial for their application in pharmaceutical packaging.

Conclusion

This compound is a highly effective hindered amine light stabilizer with a well-understood mechanism of action. Its synthesis, while requiring careful control of reaction conditions, yields a product with desirable properties for a wide range of applications. The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to ensure its quality and performance. For researchers and professionals in materials science and drug development, a thorough understanding of this compound's properties and function is essential for its effective utilization in preventing photodegradation and enhancing product longevity.

References

Tinuvin 123 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tinuvin 123, a hindered amine light stabilizer (HALS). It details its chemical properties, mechanism of action, and relevant experimental applications, with a focus on data presentation and methodological rigor.

Core Properties of this compound

This compound is chemically described as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 129757-67-1
Molecular Weight ~737 g/mol
Appearance Clear, slightly yellow liquid
Chemical Class Hindered Amine Light Stabilizer (HALS)

Mechanism of Action: The Denisov Cycle

This compound, as a hindered amine light stabilizer, does not operate by absorbing UV radiation. Instead, it functions by inhibiting the degradation of polymers through a cyclic process that removes free radicals generated during photo-oxidation. This regenerative mechanism, known as the Denisov cycle, is what accounts for the high efficiency and long-term stability that HALS provide to materials. The process involves the HALS reacting with initial polymer peroxy and alkyl radicals, which prevents further radical-induced degradation. Through these reactions, the HALS is oxidized to an aminoxyl radical, but it can revert to its original amine form through a series of subsequent radical reactions, allowing it to continue its stabilizing function.

Denisov_Cycle cluster_polymer_degradation Polymer Degradation Initiation cluster_hals_cycle HALS Protective Cycle Polymer Polymer Radicals Radicals Polymer->Radicals UV Light, Heat, Stress HALS HALS Radicals->HALS Neutralization Aminoxyl_Radical Aminoxyl_Radical HALS->Aminoxyl_Radical Radical Trapping Aminoxyl_Radical->Radicals Further Radical Scavenging Aminoxyl_Radical->HALS Regeneration

Caption: The Denisov Cycle illustrating the regenerative mechanism of Hindered Amine Light Stabilizers (HALS).

Experimental Protocols: Antimicrobial Efficacy of HALS in Coatings

While this compound is primarily a light stabilizer, related HALS have been investigated for other properties, such as antimicrobial activity. The following is a representative experimental protocol for evaluating the antimicrobial properties of HALS when incorporated into a lacquer film.

Objective: To determine the antimicrobial activity of a HALS-containing lacquer film against various microorganisms.

Materials:

  • Hindered Amine Light Stabilizer (e.g., a Tinuvin series HALS)

  • Polyurethane (PUR) resin (solvent-based or water-based)

  • Matting agent (e.g., silicone)

  • Polyethylene terephthalate (PET) inert surface

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile growth media

  • Incubator

  • Spectrophotometer

Methodology:

  • Preparation of Lacquer Formulations:

    • For solvent-based formulations, mix the PUR resin, matting agent, and the HALS in predetermined weight percentages. For instance, a formulation could consist of 96.9% PUR resin, 2.9% matting agent, and 0.2% this compound.

    • For water-based formulations, add the HALS to a commercial waterborne PUR dispersion to achieve the desired concentration (e.g., 0.5% m/m).

  • Film Casting:

    • Spread the prepared lacquer formulation onto a PET inert surface using a film applicator to a specified thickness (e.g., 90 µm).

    • Allow the films to dry completely.

  • Antimicrobial Testing:

    • Prepare standardized suspensions of the test microorganisms.

    • Inoculate the surface of the HALS-containing lacquer films and control films (without HALS) with the microbial suspensions.

    • Incubate the films under appropriate conditions (temperature and humidity) for a specified period (e.g., 24 hours).

    • After incubation, recover the viable microorganisms from the film surfaces.

    • Quantify the number of viable microorganisms using standard techniques such as serial dilution and plate counting, or spectrophotometric analysis.

  • Data Analysis:

    • Calculate the percentage reduction in microbial viability for the HALS-containing films compared to the control films.

    • Statistical analysis should be performed to determine the significance of the observed antimicrobial activity.

Experimental_Workflow Start Start Formulation Prepare Lacquer Formulations (with and without HALS) Start->Formulation Casting Cast Lacquer Films on PET Surface Formulation->Casting Inoculation Inoculate Films with Microbial Cultures Casting->Inoculation Incubation Incubate Films (e.g., 24 hours) Inoculation->Incubation Recovery Recover Viable Microorganisms Incubation->Recovery Quantification Quantify Microbial Viability Recovery->Quantification Analysis Analyze Data and Determine Efficacy Quantification->Analysis End End Analysis->End

Caption: Workflow for evaluating the antimicrobial efficacy of HALS in lacquer films.

Spectroscopic Analysis of Tinuvin 123: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1][2][3] It is chemically identified as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester.[1][4] As a HALS, its primary function is not to absorb UV radiation, but to inhibit the degradation of polymers by scavenging free radicals formed during photo-oxidation. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy.

Chemical Structure

The chemical structure of this compound is fundamental to understanding its spectroscopic properties.

Chemical Name: Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester[1][4] CAS Number: 129757-67-1[1][4] Molecular Formula: C₄₄H₈₄N₂O₆[5]

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound, as a HALS, is not a primary UV absorber. Its main role is to protect materials from the harmful effects of UV radiation by scavenging free radicals. Consequently, its UV-Vis spectrum is not expected to show strong absorption bands in the typical UV-A or UV-B regions. The performance of this compound can be significantly enhanced when used in combination with a UV absorber.[1][3]

A UV-Vis spectrum of this compound is anticipated to have low absorbance across the 200-800 nm range. Any observed absorbance would likely be due to electronic transitions within the molecule's chromophores, such as the carbonyl groups of the ester functionality.

Wavelength (λmax)Molar Absorptivity (ε)Electronic Transition
~210 nmLown → σ* (C=O)

Note: This is an expected characteristic based on the chemical structure. Actual values may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will be characterized by absorption bands corresponding to its ester, alkane, and amine functionalities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2960 - 2850C-H stretchingAlkanes (-CH₃, -CH₂-)
1735 - 1750C=O stretchingEster
1470 - 1350C-H bendingAlkanes (-CH₃, -CH₂-)
1250 - 1000C-O stretchingEster
1100 - 1000C-N stretchingAmine

Note: These are expected peak positions. The actual spectrum may show additional peaks and variations in intensity and exact wavenumber.

Experimental Protocols

UV-Vis Spectroscopy Protocol
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol).

    • From the stock solution, prepare a series of dilutions of known concentrations.

  • Blank Measurement:

    • Fill a quartz cuvette with the solvent used for sample preparation.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Run a baseline correction to zero the instrument.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the diluted this compound solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Scan the sample across the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Record the absorbance values at the wavelength of maximum absorption (λmax), if any.

    • Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity.

FTIR Spectroscopy Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission cell for liquids).

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Apply a small drop of liquid this compound directly onto the ATR crystal to ensure full coverage.

  • Background Spectrum:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum:

    • With the sample on the ATR crystal, collect the sample spectrum.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the collected spectrum (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption peaks and assign them to the corresponding functional groups based on their wavenumbers.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_uv UV-Vis Analysis cluster_ftir FTIR Analysis cluster_results Results Prep_UV Prepare this compound Solution UV_Blank Measure Solvent Blank Prep_UV->UV_Blank Prep_FTIR Place this compound on ATR FTIR_BG Collect Background Spectrum Prep_FTIR->FTIR_BG UV_Sample Measure Sample Absorbance UV_Blank->UV_Sample UV_Data Analyze UV-Vis Spectrum UV_Sample->UV_Data UV_Results UV-Vis Data Table UV_Data->UV_Results FTIR_Sample Collect Sample Spectrum FTIR_BG->FTIR_Sample FTIR_Data Analyze FTIR Spectrum FTIR_Sample->FTIR_Data FTIR_Results FTIR Peak Table FTIR_Data->FTIR_Results

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound and provides detailed protocols for its analysis using UV-Vis and FTIR spectroscopy. While this compound is not a primary UV absorber, UV-Vis spectroscopy can be used for its quantitative analysis. FTIR spectroscopy is an invaluable tool for the qualitative identification of this compound through its characteristic functional group absorptions. The provided methodologies and expected data serve as a valuable resource for researchers and professionals working with this important hindered amine light stabilizer.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathway of Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) belonging to the N-O-R (N-alkoxy) class of stabilizers.[1][2] Its chemical name is decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester.[3][4] As a low basicity aminoether, it is particularly suitable for applications in acid-catalyzed coating systems where traditional HALS may cause adverse interactions.[1][2] Understanding the thermal stability and degradation pathway of this compound is critical for predicting its performance, ensuring formulation stability, and identifying potential degradants in finished products. This guide provides a comprehensive overview of the thermal behavior of this compound, including quantitative stability data, detailed experimental methodologies for its assessment, and a proposed degradation pathway based on current scientific understanding of HALS chemistry.

Thermal Stability of this compound

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key insights into its decomposition profile.

Quantitative Thermal Stability Data

The following table summarizes the thermal stability of Tinuvin PA 123, a closely related N-O-R HALS with the same core chemical structure as this compound.[3][5] The data is derived from thermogravimetric analysis conducted under a controlled atmosphere.

Temperature (°C)Weight Loss (%)
1500.4
1750.7
2001.3
2253.6
25013.8
Data obtained from TGA of the pure substance with a heating rate of 20 °C/min in air.[5]

Experimental Protocols

Accurate assessment of the thermal stability and degradation products of this compound relies on precise and standardized experimental protocols. The following sections detail the methodologies for thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by monitoring its mass loss as it is heated.

Objective: To determine the temperature at which this compound begins to decompose and to characterize its degradation profile.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

Experimental Procedure:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The sample pan is placed in the TGA furnace.

  • Atmosphere: The furnace is purged with a continuous flow of a specified gas (e.g., dry nitrogen for an inert atmosphere or air for an oxidative environment) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).

Workflow Diagram for TGA:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Gas (N2 or Air) load->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze determine Determine Decomposition Temperatures analyze->determine end End determine->end

TGA Experimental Workflow
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique used to identify the volatile and semi-volatile products formed during the thermal decomposition of a substance.

Objective: To identify the specific chemical compounds produced during the thermal degradation of this compound.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS) system.

Experimental Procedure:

  • Sample Preparation: A small amount of this compound (typically 0.1-1.0 mg) is placed in a pyrolysis sample holder (e.g., a quartz tube or a metal cup).

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-800 °C) in an inert atmosphere (helium). This thermal energy causes the molecule to fragment into smaller, more volatile compounds.

  • Gas Chromatography (GC) Separation: The pyrolysis products are swept by the carrier gas into the GC column. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

  • Data Analysis: The mass spectra of the degradation products are compared to spectral libraries (e.g., NIST) to identify their chemical structures.

Workflow Diagram for Py-GC/MS:

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Interpretation start Start sample Prepare Sample (0.1-1.0 mg) start->sample pyrolyze Pyrolyze Sample sample->pyrolyze separate Separate Fragments by GC pyrolyze->separate detect Detect & Fragment by MS separate->detect identify Identify Fragments via MS Library detect->identify pathway Propose Degradation Pathway identify->pathway end End pathway->end

Py-GC/MS Experimental Workflow

Proposed Thermal Degradation Pathway of this compound

The thermal degradation of this compound is a complex process involving multiple reaction pathways. Based on the known chemistry of HALS and related ester compounds, the degradation is initiated by the homolytic cleavage of the weakest bonds in the molecule at elevated temperatures. The primary degradation pathways are believed to involve the scission of the ester linkages and the N-O bond of the N-alkoxy group.

The proposed degradation pathway for this compound involves the following key steps:

  • Homolytic Cleavage: At elevated temperatures, the initial degradation is likely initiated by the homolytic cleavage of the N-O bond in the N-octyloxy piperidinyl moiety, forming a piperidinyl radical and an octyloxy radical. Concurrently, cleavage of the ester bond can occur.[6]

  • Radical Reactions: The generated radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and further fragmentation.

  • Formation of Stable Products: These radical reactions lead to the formation of a complex mixture of smaller, more volatile degradation products. Studies on similar hindered amine esters suggest the formation of compounds resulting from ester cleavage, scission of the C-N bonds within the piperidine ring, and reactions involving the N-alkoxy group.[6] The thermolysis of other N-tetramethylpiperidinyl esters has been shown to produce carboxylic acids and 2,2,6,6-tetramethylpiperidine.

Proposed Degradation Pathway Diagram:

Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation Products Tinuvin123 This compound (Decanedioic acid, bis(2,2,6,6-tetramethyl- 1-(octyloxy)-4-piperidinyl) ester) Piperidinyl_Radical Piperidinyl Radical Tinuvin123->Piperidinyl_Radical N-O Bond Scission Octyloxy_Radical Octyloxy Radical Tinuvin123->Octyloxy_Radical N-O Bond Scission Ester_Cleavage_Products Ester Cleavage Products (e.g., Decanedioic acid derivatives) Tinuvin123->Ester_Cleavage_Products Ester Hydrolysis/ Pyrolysis Piperidine_Derivatives Piperidine Derivatives Piperidinyl_Radical->Piperidine_Derivatives Hydrogen Abstraction/ Rearrangement Octene Octene Octyloxy_Radical->Octene Disproportionation Octanol Octanol Octyloxy_Radical->Octanol Hydrogen Abstraction Volatile_Acids Volatile Carboxylic Acids Ester_Cleavage_Products->Volatile_Acids Further Fragmentation CO2 CO2 Volatile_Acids->CO2 Decarboxylation

Proposed Thermal Degradation Pathway of this compound

Conclusion

This compound exhibits good thermal stability, with significant decomposition occurring above 200°C. Its degradation pathway is complex, involving initial homolytic cleavage of the N-O and ester bonds, followed by a cascade of radical reactions to form a variety of smaller, volatile products. A thorough understanding of these degradation mechanisms, facilitated by analytical techniques such as TGA and Py-GC/MS, is essential for optimizing formulations and ensuring the long-term performance and stability of materials protected by this compound. The provided experimental protocols serve as a robust framework for researchers to conduct their own thermal stability assessments.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Tinuvin 123 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of formulation components is a critical cornerstone of product development. This in-depth technical guide provides a comprehensive overview of the solubility of Tinuvin 123, a widely used hindered amine light stabilizer (HALS), in common organic solvents. This document presents available quantitative data, outlines a detailed experimental protocol for solubility determination, and offers a visual workflow for solvent selection.

Core Principles of Solubility for Formulation Science

The adage "like dissolves like" is a fundamental principle in solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, with its chemical name bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) decanedioate, is a large organic molecule with significant non-polar character, which dictates its solubility profile. Its large alkyl chains and ester groups contribute to its affinity for organic solvents, while its limited ability to form hydrogen bonds explains its poor solubility in water.

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of specific organic solvents is not extensively published in publicly available literature. However, technical data from the manufacturer provides a strong indication of its solubility characteristics.

According to technical data sheets, this compound exhibits high miscibility in most commonly used paint solvents.[1] It is also qualitatively described as being soluble in a range of organic solvents, including benzene, toluene, styrene, cyclohexane, methyl methacrylate, ethyl acetate, and ketones.[2][3]

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolubility ( g/100g of solution at 20°C)Classification
Most Common Paint Solvents> 50Highly Soluble
Water< 0.01Insoluble
BenzeneSoluble-
TolueneSoluble-
StyreneSoluble-
CyclohexaneSoluble-
Methyl MethacrylateSoluble-
Ethyl AcetateSoluble-
KetonesSoluble-

Illustrative Solubility of a Structurally Similar HALS: Tinuvin 770

To provide a more concrete, illustrative example of the solubility of a hindered amine light stabilizer, the following table presents quantitative data for Tinuvin 770 (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a chemically related compound. It is crucial to note that while structurally similar, the solubility of Tinuvin 770 may differ from that of this compound.

SolventSolubility of Tinuvin 770 (% w/w at 20°C)
Acetone19
Ethyl Acetate24
Methanol38
Chloroform45
Methylene Chloride56
Water< 0.0006 (insoluble)

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the solubility of a substance in a given solvent.[4][5] This method is suitable for substances like this compound, which has a solubility greater than 10-2 g/L in many organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., xylene, methyl ethyl ketone, butyl acetate)

  • Analytical balance

  • Glass flasks with stoppers (e.g., 50 mL or 100 mL)

  • Constant temperature shaker bath or incubator

  • Centrifuge and centrifuge tubes (or filtration apparatus with appropriate solvent-resistant filters)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass flask. The excess is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to the flask.

    • Tightly stopper the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the flask from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge a portion of the mixture at a high speed or filter it through a solvent-compatible filter (e.g., PTFE). This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Quantification:

    • Carefully take a known aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with the same solvent to a concentration that falls within the working range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

Reporting: The final report should include the solubility value in g/100 mL or other appropriate units, the specific solvent used, the temperature at which the measurement was performed, and details of the analytical method.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in the formulation process. The following diagram, generated using Graphviz, illustrates a logical workflow for selecting a solvent for this compound based on solubility and other key formulation parameters.

Solvent_Selection_Workflow start Start: Define Formulation Requirements solubility_req Define Required This compound Concentration start->solubility_req solvent_screen Screen Solvents Based on Qualitative Solubility Data solubility_req->solvent_screen quant_data Consult Quantitative Solubility Data (>50 g/100g) solvent_screen->quant_data Initial list of potential solvents lab_testing Perform Laboratory Solubility Testing (Shake-Flask) quant_data->lab_testing If specific data is critical compatibility Assess Compatibility with Other Formulation Components quant_data->compatibility If general data is sufficient lab_testing->compatibility process_params Evaluate Process Parameters (e.g., Viscosity, Evaporation Rate) compatibility->process_params final_selection Final Solvent Selection process_params->final_selection

Caption: Workflow for this compound Solvent Selection.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is limited, the provided information and experimental protocol will enable researchers and formulation scientists to make informed decisions in their development processes.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of Tinuvin 123, a sterically hindered amine light stabilizer, in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is the trade name for the chemical Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester
CAS Number 129757-67-1[1][4]
Molecular Formula C₄₄H₈₄N₂O₆[4][5]
Molecular Weight 737.15 g/mol [4]
Appearance Clear, slightly yellow liquid[1][2]
Physical State Liquid[6][7]
Odor Odorless[6]
Density 0.97 g/cm³ at 20°C[1][2]
Viscosity 2,900 - 3,100 cps at 20°C[1][2]
Flash Point >230 °F (>110 °C)[4]
Boiling Point 678.4 °C[5]
Vapor Pressure 2.94E-18 mmHg at 25°C[5]
Water Solubility < 6 mg/L at 20 °C[6][7]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for hazard classification and does not require a hazard warning label.[6][7] However, it is crucial to handle it with the care afforded to all laboratory chemicals. Some sources indicate it may be harmful to aquatic life with long-lasting effects.[5]

Acute Toxicity:

  • Oral: Virtually nontoxic after a single ingestion.[6][7] LD50 (rat, oral) > 2000 mg/kg.[8]

  • Dermal: Virtually nontoxic after a single skin contact.[6][7]

  • Inhalation: Virtually nontoxic by inhalation.[6][7]

Irritation and Sensitization:

  • Skin: Not irritating to the skin.[6][8]

  • Eyes: Not irritating to the eyes.[6][8]

  • Sensitization: Not a skin sensitizer.[8]

Chronic Toxicity:

  • Carcinogenicity: None of the components in this product at concentrations greater than 0.1% are listed by IARC, NTP, OSHA, or ACGIH as a carcinogen.[6]

  • Reproductive Toxicity: Based on its ingredients, there is no suspicion of a toxic effect on reproduction.[6][7]

  • Teratogenicity: Based on available data, the classification criteria are not met.[6][7]

Personal Protective Equipment (PPE) and Handling Procedures

Proper handling and the consistent use of appropriate PPE are paramount to ensuring safety in the laboratory.

Personal Protective Equipment

The following PPE is recommended when handling this compound:[6][7]

  • Eye Protection: Safety glasses with side-shields are required.[6][7]

  • Hand Protection: Wear chemical-resistant protective gloves.[6][7]

  • Respiratory Protection: If ventilation is inadequate, wear respiratory protection. For vapor or aerosol release, respiratory protection is necessary.[6][7]

  • Body Protection: Body protection should be chosen based on the level of activity and exposure.[6][7]

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[6][7] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Keep the container tightly closed and dry. Store in a cool place.[6] Incompatible materials to avoid are strong acids, strong bases, and strong oxidizing agents.[6][7]

Emergency Procedures and First Aid

In the event of exposure or a spill, follow these procedures:

First Aid Measures: [6][7]

  • General Advice: Remove contaminated clothing immediately.

  • If Inhaled: Move the person to fresh air and keep them calm. Seek medical attention.

  • If on Skin: Rinse the skin immediately with plenty of water for 15-20 minutes. If irritation develops, seek medical attention.

  • If in Eyes: Hold the eyes open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention.

  • If Swallowed: Rinse the mouth and then drink 200-300 ml of water. Do not induce vomiting. Immediate medical attention is required.

Accidental Release Measures:

  • For large amounts, pump off the product.[6]

  • For residues, pick up with a suitable absorbent material and dispose of it in accordance with regulations.[6]

  • Contain contaminated water/firefighting water. Do not discharge into drains, surface waters, or groundwater.[6]

Toxicological and Ecotoxicological Data

A summary of the key toxicological and ecotoxicological data for this compound is presented in Table 2.

Table 2: Toxicological and Ecotoxicological Data for this compound

TestOrganismResultGuideline
Acute Oral Toxicity RatLD50 > 2000 mg/kg[8]-
Skin Irritation RabbitNo irritation[8]OECD 404
Eye Irritation RabbitNo irritation[8]OECD 405
Skin Sensitization Guinea PigNegative[8]-
Acute Fish Toxicity Brachydanio rerio (Zebra Fish)LC50 (96 h) > 58 mg/l[6][7]OECD 203
Acute Invertebrate Toxicity Daphnia magnaEC50 (48 h) > 100 mg/l[6][7]OECD 202
Algal Growth Inhibition Scenedesmus subspicatusEC50 (72 h) > 2 mg/l[6]OECD 201
Toxicity to Microorganisms Activated sludgeEC50 (3 h) > 100 mg/l[6]OECD 209
Biodegradability -Not readily biodegradable (19% CO2 formation in 28 days)[6]OECD 301B

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the toxicological and ecotoxicological data table.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[4]

  • Test Organism: Typically Zebra Fish (Brachydanio rerio) or other recommended species.[9]

  • Test Design: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group.[4] At least seven fish are used per concentration.[4]

  • Exposure Duration: 96 hours.[4]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[4]

  • Endpoint: The LC50 is calculated by plotting the percentage of mortality against the concentration.[4]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50).[6][10]

  • Test Organism: Daphnia magna, less than 24 hours old.[5][10]

  • Test Design: Daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours.[10] At least 20 animals are used for each concentration, divided into four groups of five.[10]

  • Exposure Duration: 48 hours.[10]

  • Observations: Immobilization (inability to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.[5]

  • Endpoint: The EC50 at 48 hours is calculated.[10]

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.[1]

  • Test Organism: Exponentially growing cultures of a selected species of green algae (e.g., Scenedesmus subspicatus or Pseudokirchneriella subcapitata).[11][12]

  • Test Design: Algal cultures are exposed to at least five concentrations of the test substance in batch cultures, with three replicates per concentration.[13]

  • Exposure Duration: Typically 72 hours.[1][13]

  • Observations: Algal growth (biomass) is measured at least daily.[13]

  • Endpoint: The EC50, the concentration causing a 50% reduction in growth rate or yield compared to the control, is determined.[14]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test assesses the potential of a substance to cause skin irritation or corrosion.[2]

  • Test Animal: Albino rabbit.[2]

  • Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the animal's skin for 4 hours.[2][8] An untreated skin area serves as a control.[2]

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) for up to 14 days.[2]

  • Endpoint: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant.[2]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.[7]

  • Test Animal: Albino rabbit.[7]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye.[7] The other eye serves as a control.[7]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[7]

  • Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's irritation potential.[7]

OECD Guideline 301B: Ready Biodegradability - CO₂ Evolution Test

This test screens chemicals for ready biodegradability in an aerobic aqueous medium by measuring the amount of carbon dioxide produced.[15]

  • Method: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[15]

  • Measurement: The amount of CO₂ evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced.[16]

  • Pass Level: A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[15]

Visualized Workflows and Relationships

To further aid in the safe handling and understanding of this compound, the following diagrams illustrate key processes and concepts.

Tinuvin123_Spill_Response cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Lab Supervisor & Safety Officer Evacuate->Alert Assess_Size Assess Size & Nature of Spill Alert->Assess_Size Identify_Hazards Identify Potential Hazards (e.g., Ignition Sources) Assess_Size->Identify_Hazards Don_PPE Don Appropriate PPE Identify_Hazards->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Material Don_PPE->Contain_Spill Collect_Material Carefully Collect Absorbed Material Contain_Spill->Collect_Material Place_in_Container Place in a Labeled, Sealed Waste Container Collect_Material->Place_in_Container Decontaminate Decontaminate Spill Area Place_in_Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Document Document the Incident Dispose->Document

Caption: Workflow for responding to a this compound spill.

PPE_Selection_Workflow cluster_Exposure_Potential Potential for Exposure cluster_PPE_Requirements Required PPE Start Start: Handling this compound Risk_Assessment Perform Risk Assessment for the Task Start->Risk_Assessment Splash_Risk Risk of Splashing? Risk_Assessment->Splash_Risk Aerosol_Risk Risk of Aerosol/Vapor Generation? Splash_Risk->Aerosol_Risk No Safety_Glasses Wear Safety Glasses with Side-Shields Splash_Risk->Safety_Glasses Yes Skin_Contact_Risk Potential for Skin Contact? Aerosol_Risk->Skin_Contact_Risk No Respirator Wear Respiratory Protection Aerosol_Risk->Respirator Yes Gloves Wear Chemical-Resistant Gloves Skin_Contact_Risk->Gloves Yes Lab_Coat Wear Lab Coat/Body Protection Skin_Contact_Risk->Lab_Coat No Safety_Glasses->Aerosol_Risk Gloves->Lab_Coat Respirator->Skin_Contact_Risk End End Lab_Coat->End Proceed with Task

Caption: Decision-making workflow for selecting appropriate PPE.

Tinuvin123_Protective_Mechanism cluster_Degradation_Pathway Polymer Degradation Pathway cluster_Intervention_Pathway This compound Intervention cluster_Outcome Outcome UV_Light UV Light Exposure Polymer Polymer Matrix UV_Light->Polymer Free_Radicals Free Radical Formation Polymer->Free_Radicals Degradation Polymer Degradation (e.g., Cracking, Gloss Loss) Free_Radicals->Degradation Tinuvin_123 This compound (HALS) Scavenging Free Radical Scavenging Tinuvin_123->Scavenging Scavenging->Free_Radicals Stabilization Polymer Stabilization & Protection Scavenging->Stabilization

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin 123, chemically identified as decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)piperidin-4-yl) ester (CAS No. 129757-67-1), is a liquid hindered amine light stabilizer (HALS). It belongs to the N-O-R HALS class, characterized by an amino-ether functionality.[1] This composition imparts low basicity, preventing adverse interactions with acidic components in formulations like coatings.[1] this compound is widely utilized in various industrial applications, including automotive and industrial coatings, decorative paints, and wood stains, to protect materials from degradation induced by UV radiation.[1] Its primary function is to scavenge free radicals generated during photo-oxidation, thereby preserving the integrity and appearance of the materials it is incorporated into. Understanding the environmental fate and biodegradability of this compound is crucial for assessing its overall environmental impact and ensuring its safe and sustainable use.

Environmental Fate and Ecotoxicity Profile

The environmental fate of a chemical substance encompasses its transport, transformation, and degradation in various environmental compartments. For this compound, the available data provides insights into its biodegradability, aquatic toxicity, and potential for bioaccumulation.

Biodegradability

The biodegradability of this compound has been assessed using the OECD 301B Ready Biodegradability: CO2 Evolution Test. The results indicate that the substance is not readily biodegradable , with a degradation of 19% over a 28-day period. This suggests a potential for persistence in the environment.

Ecotoxicity in Aquatic Environments

The ecotoxicity of this compound has been evaluated for various aquatic organisms, including fish, daphnia, algae, and microorganisms. The results, summarized in the table below, indicate a low level of acute toxicity to the tested aquatic species.

Data Presentation: Quantitative Environmental Data for this compound

Parameter Test Guideline Species Endpoint Result Classification
Biodegradability OECD 301BActivated sludge, domestic% Degradation (28d)19%Not readily biodegradable
Acute Fish Toxicity OECD 203Brachydanio rerio (Zebra fish)LC50 (96h)> 58 mg/LNot acutely harmful to fish
Acute Daphnia Toxicity OECD 202Daphnia magnaEC50 (48h)> 100 mg/LNot acutely harmful to daphnia
Algal Growth Inhibition OECD 201Scenedesmus subspicatusEC50 (72h)> 2 mg/LNot acutely harmful to algae
Toxicity to Microorganisms OECD 209Activated sludgeEC50 (3h)> 100 mg/LLow toxicity to microorganisms
Bioaccumulation

While a specific bioaccumulation study according to OECD 305 has not been identified in the public domain, the available Safety Data Sheet for this compound states that it "does not significantly accumulate in organisms". However, without a quantitative Bioconcentration Factor (BCF), a definitive assessment of the bioaccumulation potential remains a data gap.

Data Gaps

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the environmental fate and ecotoxicity assessment of this compound. These are based on the standardized OECD test guidelines.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test method is designed to evaluate the potential for a chemical substance to be readily biodegraded by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated in the dark under aerobic conditions. The degradation of the test substance is followed by the measurement of the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.

Methodology:

  • Preparation of Test Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.

  • Inoculum: The inoculum is typically derived from the activated sludge of a domestic wastewater treatment plant.

  • Test Setup: The test is conducted in sealed vessels containing the mineral medium, the test substance at a known concentration, and the inoculum. Control vessels containing only the inoculum and the mineral medium are run in parallel to determine the background CO2 evolution. A reference substance with known biodegradability is also tested to ensure the validity of the test system.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • CO2 Measurement: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or by using an infrared CO2 analyzer.

  • Data Analysis: The cumulative amount of CO2 produced is plotted against time. The percentage of biodegradation is calculated based on the net CO2 production from the test substance relative to its theoretical CO2 production (ThCO2). A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test.

OECD 203: Fish, Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for a period of 96 hours. The mortality of the fish is observed at regular intervals.

Methodology:

  • Test Organism: A recommended fish species, such as the Zebra fish (Brachydanio rerio), is used.

  • Test Conditions: The test is conducted in a controlled environment with defined water quality parameters (e.g., temperature, pH, dissolved oxygen).

  • Exposure: Fish are exposed to a range of concentrations of the test substance. A control group is maintained in water without the test substance.

  • Observation: The number of dead fish in each test concentration and the control is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value is calculated using statistical methods, typically probit analysis or a moving average method.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids, which are small freshwater crustaceans.

Principle: Young daphnids (Daphnia magna) are exposed to the test substance for 48 hours. The endpoint is immobilization, which is defined as the inability of the daphnids to swim.

Methodology:

  • Test Organism: Neonates of Daphnia magna (less than 24 hours old) are used.

  • Test Conditions: The test is performed in a defined aqueous medium under controlled temperature and light conditions.

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance. A control group is maintained in the test medium alone.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.

OECD 209: Activated Sludge, Respiration Inhibition Test

This test evaluates the inhibitory effect of a substance on the respiration rate of microorganisms in activated sludge.

Principle: Activated sludge is exposed to the test substance for a short period (typically 3 hours). The rate of oxygen consumption (respiration) is measured and compared to that of a control sample without the test substance.

Methodology:

  • Inoculum: Activated sludge is collected from a domestic wastewater treatment plant.

  • Test Setup: The test is carried out in vessels containing the activated sludge, a synthetic sewage substrate, and various concentrations of the test substance.

  • Exposure: The mixture is aerated and incubated for a defined period.

  • Respiration Measurement: The oxygen consumption rate is measured using an oxygen electrode or a respirometer.

  • Data Analysis: The percentage of respiration inhibition is calculated for each test concentration relative to the control. The EC50 (the concentration causing 50% inhibition of respiration) is then determined.

Mandatory Visualizations

Biodegradability_Test_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Salt Medium setup_vessels Set up Test Vessels: - Test Substance - Control (Inoculum only) - Reference prep_medium->setup_vessels prep_inoculum Source Activated Sludge Inoculum prep_inoculum->setup_vessels prep_substance Prepare Test Substance & Reference Substance prep_substance->setup_vessels incubation Incubate for 28 days in the dark at constant temperature setup_vessels->incubation measurement Measure Evolved CO2 at regular intervals incubation->measurement analysis Calculate % Biodegradation vs. Theoretical CO2 measurement->analysis conclusion Determine if 'Readily Biodegradable' analysis->conclusion

Caption: Experimental workflow for the OECD 301B biodegradability test.

Environmental_Fate_Pathways cluster_water Aquatic Environment cluster_soil Terrestrial Environment cluster_biota Biota substance This compound in Environment water_column Water Column substance->water_column Direct/Indirect Release soil_compartment Soil substance->soil_compartment Deposition/Spills water_column->water_column Hydrolysis (Data Gap: OECD 111) Photodegradation (Data Gap) sediment Sediment water_column->sediment Sorption/Sedimentation (Data Gap: OECD 106) aquatic_organisms Aquatic Organisms water_column->aquatic_organisms Uptake/Bioaccumulation (Low Potential, Data Gap: OECD 305) soil_compartment->water_column Runoff soil_compartment->soil_compartment Adsorption/Desorption (Data Gap: OECD 106) aquatic_organisms->aquatic_organisms Biotransformation (Not readily biodegradable)

Caption: Conceptual diagram of potential environmental fate pathways for this compound.

References

Methodological & Application

Application Notes and Protocols for Incorporating Tinuvin® 123 into Acrylic Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of Tinuvin® 123, a hindered amine light stabilizer (HALS), into acrylic resin formulations. The following protocols and data are intended to assist researchers in enhancing the durability and performance of acrylic-based materials against photodegradation.

Introduction to Tinuvin® 123

Tinuvin® 123 is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1] Its low basicity makes it particularly suitable for acid-catalyzed coating systems and formulations containing acidic pigments, as it prevents undesirable interactions that can compromise the stability of the final product.[2][3][4][5][6] Tinuvin® 123 is effective in minimizing paint defects such as cracking, gloss reduction, and chalking in clear and pigmented coatings.[1][2][4][5][6] For optimal performance, especially in exterior applications, it is highly recommended to use Tinuvin® 123 in synergy with a UV absorber (UVA).[1]

Mechanism of Action: The Denisov Cycle

Hindered Amine Light Stabilizers (HALS) like Tinuvin® 123 function by scavenging free radicals that are generated within the polymer matrix upon exposure to UV radiation.[7] This mechanism, known as the Denisov Cycle, is a regenerative process where the HALS is not consumed but is reformed, allowing for long-term protection.[8][9] The cycle involves the oxidation of the HALS to a stable nitroxyl radical, which then traps the polymer alkyl and peroxy radicals, preventing their propagation and the subsequent degradation of the polymer.[7][8][9]

Denisov_Cycle cluster_0 cluster_1 Polymer (P) Polymer (P) Radicals (R•, ROO•) Radicals (R•, ROO•) Polymer (P)->Radicals (R•, ROO•) UV Light, O2 Degradation Degradation Radicals (R•, ROO•)->Degradation Chain Reactions Nitroxyl Radical (>N-O•) Nitroxyl Radical (>N-O•) HALS (>N-H) HALS (>N-H) HALS (>N-H)->Nitroxyl Radical (>N-O•) Oxidation Nitroxyl Radical (>N-O•)->HALS (>N-H) Regeneration Aminoether (>N-OR) Aminoether (>N-OR) Nitroxyl Radical (>N-O•)->Aminoether (>N-OR) + R• Aminoether (>N-OR)->Nitroxyl Radical (>N-O•) + ROO•

Caption: Simplified Denisov Cycle for HALS.

Quantitative Performance Data

The following tables summarize the expected performance of a standard clear acrylic resin formulation when subjected to accelerated weathering tests. The data illustrates the performance of an unstabilized formulation, a formulation stabilized with Tinuvin® 123 alone, and a formulation stabilized with a synergistic blend of Tinuvin® 123 and a UV absorber (e.g., Tinuvin® 400).

Table 1: Gloss Retention (%) after Accelerated Weathering

Formulation500 hours1000 hours1500 hours2000 hours
Unstabilized Acrylic Resin85603515
+ 1.0% Tinuvin® 12392806855
+ 1.0% Tinuvin® 123 + 1.5% UVA98959085

Table 2: Color Change (ΔE*ab) after Accelerated Weathering

Formulation500 hours1000 hours1500 hours2000 hours
Unstabilized Acrylic Resin1.53.25.88.5
+ 1.0% Tinuvin® 1230.81.83.04.5
+ 1.0% Tinuvin® 123 + 1.5% UVA0.30.71.21.8

Note: The data presented are representative values based on typical performance and may vary depending on the specific acrylic resin, substrate, and weathering conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and evaluation of acrylic resin formulations incorporating Tinuvin® 123.

Materials and Equipment
  • Acrylic Resin: Solvent-based or waterborne acrylic polymer/copolymer.

  • Solvents: Appropriate for the chosen acrylic resin (e.g., xylene, butyl acetate for solvent-based; water for waterborne).

  • Tinuvin® 123: Liquid HALS. For waterborne systems, Tinuvin® 123-DW ECO is recommended.

  • UV Absorber (Optional but Recommended): e.g., Tinuvin® 400 or other compatible UVA.

  • Substrates: Standard test panels (e.g., steel, aluminum, or wood).

  • Laboratory Mixer: High-speed disperser or magnetic stirrer.

  • Film Applicator: Bird-type or drawdown bar for uniform film thickness.

  • Accelerated Weathering Chamber: Xenon arc or QUV type.

  • Glossmeter: For measuring specular gloss at 20° and 60°.

  • Spectrocolorimeter: For measuring color change (ΔE*ab).

Formulation Preparation Workflow

Formulation_Workflow start Start: Prepare Acrylic Resin Solution add_stabilizers Add Tinuvin® 123 and UVA (if applicable) under agitation start->add_stabilizers mix Mix until homogeneous (approx. 15-30 min) add_stabilizers->mix apply Apply coating to substrate with film applicator mix->apply cure Cure according to resin manufacturer's specifications apply->cure initial_measurements Initial Gloss and Color Measurements cure->initial_measurements weathering Expose panels in accelerated weathering chamber initial_measurements->weathering periodic_measurements Periodic Gloss and Color Measurements weathering->periodic_measurements periodic_measurements->weathering Continue exposure end End: Analyze Data periodic_measurements->end

Caption: Experimental workflow for formulation and testing.

Step-by-Step Formulation Protocol
  • Resin Preparation: In a suitable mixing vessel, weigh the acrylic resin and the required amount of solvent. Mix at low speed until the resin is fully dissolved and the solution is homogeneous.

  • Stabilizer Addition: While maintaining agitation, slowly add the pre-weighed amount of Tinuvin® 123 to the resin solution. If a UV absorber is being used, it can be added before or after the Tinuvin® 123. The recommended concentration for Tinuvin® 123 is typically between 0.5% and 2.0% based on the solid binder content.

  • Homogenization: Increase the mixing speed and continue to agitate for 15-30 minutes to ensure the complete and uniform dispersion of the stabilizers.

  • Viscosity Adjustment: If necessary, adjust the viscosity of the formulation with additional solvent to achieve the desired application properties.

  • Application: Apply the formulated coating to clean, dry test panels using a film applicator to achieve a consistent dry film thickness (e.g., 40-50 µm).

  • Curing: Cure the coated panels as per the acrylic resin manufacturer's guidelines. This may involve air drying or oven curing at a specific temperature and time.

Accelerated Weathering and Performance Evaluation
  • Initial Measurements: Before exposure, measure the initial 20° and 60° gloss and the CIE Lab* color values of the cured coatings.

  • Accelerated Weathering: Place the panels in an accelerated weathering chamber. A common test cycle involves alternating periods of UV exposure, heat, and moisture. For example, the SAE J1960 or ASTM G155 standards for xenon arc exposure can be followed.

  • Periodic Evaluation: At regular intervals (e.g., every 500 hours), remove the panels from the chamber and allow them to equilibrate to ambient conditions.

  • Performance Measurement: Measure the gloss and color of the exposed panels.

  • Data Analysis: Calculate the percent gloss retention and the color difference (ΔE*ab) relative to the initial measurements.

Safety and Handling

Always refer to the Material Safety Data Sheet (MSDS) for Tinuvin® 123 before use. Handle the product in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The incorporation of Tinuvin® 123, particularly in combination with a suitable UV absorber, significantly enhances the weatherability of acrylic resin formulations. This leads to improved gloss retention and color stability, thereby extending the service life of the final product. The provided protocols offer a framework for the systematic evaluation of Tinuvin® 123 in your specific acrylic resin system.

References

Application Notes: Enhancing the Durability of Polyurethane Clear Coats on Wood with Tinuvin® 123

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tinuvin® 123, a liquid hindered amine light stabilizer (HALS) of the amino-ether class, is a highly effective additive for protecting polyurethane clear coats on wood from degradation caused by UV radiation.[1][2][3] Its primary function is to scavenge free radicals that are formed during the photo-oxidation of the polymer binder, thereby preserving the coating's aesthetic and protective qualities.[4][5] A key feature of Tinuvin® 123 is its low basicity, which prevents undesirable interactions with acidic components often found in coating formulations, such as catalysts, making it particularly suitable for acid-catalyzed and two-component (2K) polyurethane systems.[1][2]

These application notes provide researchers and coating scientists with a comprehensive guide to incorporating Tinuvin® 123 into 2K solvent-borne polyurethane clear coats for wood substrates. The document outlines a model formulation, detailed experimental protocols for performance evaluation, and representative data illustrating the expected benefits.

Mechanism of Protection

Unlike UV absorbers, which block UV radiation, HALS like Tinuvin® 123 function by inhibiting polymer degradation. They operate via a cyclic mechanism, often referred to as the Denisov Cycle, where they trap and deactivate free radicals (R•) and peroxy radicals (ROO•) that are generated within the coating upon exposure to light and heat.[5] This process regenerates the HALS, allowing a small amount of the additive to provide long-term protection against defects such as gloss reduction, cracking, and chalking.[2][5] For optimal performance in clear coats, a synergistic combination with a UV absorber (UVA) is strongly recommended.[1][6] The UVA provides primary protection by filtering out damaging UV radiation, while Tinuvin® 123 neutralizes any radicals that may still form, offering comprehensive protection for both the coating and the underlying wood substrate.

HALS_Mechanism cluster_Coating Polyurethane Coating cluster_HALS_Cycle Tinuvin® 123 (HALS) Cycle Polymer PU Polymer R_Rad Alkyl Radical (R•) Polymer->R_Rad UV Light, Heat, O₂ ROO_Rad Peroxy Radical (ROO•) R_Rad->ROO_Rad + O₂ Aminoxyl >N-O• (Aminoxyl Radical) R_Rad->Aminoxyl Intercepted ROO_Rad->Polymer Degradation (Cracking, Gloss Loss) HALS >N-OR (Tinuvin® 123) ROO_Rad->HALS Intercepted HALS->Aminoxyl + ROO• Aminoxyl->HALS + R•

Caption: Simplified mechanism of HALS in preventing polymer degradation.

Formulation Guidelines

The following model formulation is provided as a starting point for a 2K acrylic polyurethane clear topcoat for wood furniture or cabinetry. The concentrations of Tinuvin® 123 and the recommended UV absorber are based on the total resin solids.

Table 1: Model Formulation for a 2K Polyurethane Wood Clear Coat

Component A: Polyol Resin Function Weight %
Acrylic Polyol (e.g., 70% solids in n-butyl acetate)Primary Binder60.0
Leveling AgentSurface Properties0.5
DefoamerApplication Aid0.3
n-Butyl AcetateSolvent15.0
XyleneSolvent10.0
Light Stabilizer Package
Tinuvin® 123HALS0.7 (1.5% on solids)
Tinuvin® 1130UV Absorber0.9 (2.0% on solids)
Component B: Isocyanate Hardener Function Weight %
Hexamethylene diisocyanate (HDI) based polyisocyanateCross-linker12.6
Total 100.0

Note: The NCO:OH ratio should be optimized for the specific polyol and isocyanate used, typically around 1.05:1. The amount of light stabilizers should be determined in laboratory trials; typical ranges are 0.5-2.0% for Tinuvin® 123 and 1.0-3.0% for a UVA, based on resin solids.[1]

Experimental Protocols

This section details the methodology for preparing, applying, and evaluating the performance of the polyurethane clear coat.

Panel Preparation
  • Substrate: Use standard flat-grained pine or maple wood panels, approximately 150 x 75 x 10 mm.

  • Sanding: Sand the panels progressively with 120-grit and then 180-grit sandpaper to achieve a smooth, uniform surface.

  • Cleaning: Remove all dust and debris from the panel surface using compressed air and a tack cloth.

  • Conditioning: Condition the panels for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) prior to coating.

Coating Application and Curing
  • Preparation: Prepare two versions of the clear coat from Table 1: a "Control" formulation without any light stabilizers and a "Stabilized" formulation containing Tinuvin® 123 and Tinuvin® 1130.

  • Mixing: For each formulation, thoroughly mix the components of Part A. Just prior to application, add Part B (Isocyanate) and mix gently but thoroughly. Allow an induction time of 10-15 minutes.

  • Application: Apply the coating to the conditioned wood panels using a spray gun or a doctor blade to achieve a consistent dry film thickness (DFT) of 40 ± 5 µm.

  • Curing: Allow the coated panels to flash-off for 15-20 minutes at ambient temperature. Subsequently, cure the panels for 7 days at standard conditions (23 ± 2°C, 50 ± 5% RH) before testing.

Experimental_Workflow cluster_Prep Preparation cluster_Coat Coating & Curing cluster_Test Testing & Evaluation P1 Sand Wood Panel (120 -> 180 grit) P2 Clean Panel (Compressed Air) P1->P2 P3 Condition Panel (24h @ 23°C, 50% RH) P2->P3 C1 Mix 2K PU Formulation (Control & Stabilized) P3->C1 C2 Apply Coating (Target DFT: 40 µm) C1->C2 C3 Cure Panels (7 days @ 23°C, 50% RH) C2->C3 T1 Initial Measurements (Gloss, Color, Adhesion) C3->T1 T2 Accelerated Weathering (QUV Chamber) T1->T2 T3 Periodic Measurements (Every 500h) T2->T3 T3->T2 T4 Final Analysis T3->T4

Caption: Workflow for coating evaluation.
Performance Testing

  • Accelerated Weathering:

    • Apparatus: QUV Accelerated Weathering Tester.

    • Standard: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."

    • Cycle: Cycle 1: 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Duration: 2000 hours total, with evaluations performed every 500 hours.

  • Gloss Measurement:

    • Apparatus: 60° Gloss Meter.

    • Standard: ASTM D523, "Standard Test Method for Specular Gloss."

    • Procedure: Measure the gloss at three different locations on each panel and report the average. Calculate gloss retention as a percentage of the initial value.

  • Color Measurement:

    • Apparatus: Spectrophotometer or Colorimeter.

    • Standard: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates."

    • Procedure: Measure the CIE Lab* coordinates. Calculate the total color difference (ΔE*) relative to the initial reading.

  • Adhesion Test:

    • Apparatus: Cross-hatch cutter and adhesion tape.

    • Standard: ASTM D3359, "Standard Test Methods for Rating Adhesion by Tape Test," Method B.

    • Procedure: Perform the test on unexposed panels and after 2000 hours of weathering to assess any loss of adhesion.

Representative Performance Data

The following tables present illustrative data based on the expected performance benefits of Tinuvin® 123. This data is intended to demonstrate the comparative performance between a standard and a stabilized clear coat and should not be considered as absolute values.

Table 2: Representative Gloss Retention (60°) Data

Exposure Time (Hours) Control Formulation (%) Stabilized Formulation (%)
0100100
5008598
10006292
15004185
20002578

Table 3: Representative Color Change (ΔE*) Data

Exposure Time (Hours) Control Formulation (ΔE) Stabilized Formulation (ΔE)
00.00.0
5003.50.8
10007.21.5
150011.82.4
200016.53.6

Table 4: Representative Adhesion Data (ASTM D3359, Scale 0B-5B)

Exposure Time (Hours) Control Formulation Stabilized Formulation
05B (Excellent)5B (Excellent)
20002B (Poor)4B (Good)

Safety and Handling

When handling Tinuvin® 123 and other chemical components, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.[1] Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and ensure work is conducted in a well-ventilated area.

Conclusion

The incorporation of Tinuvin® 123, particularly in synergy with a UV absorber like Tinuvin® 1130, provides a robust solution for significantly enhancing the durability and appearance retention of polyurethane clear coats on wood.[1][6] Its low basicity ensures excellent compatibility with 2K PU systems. By following the outlined protocols, researchers can effectively evaluate and optimize formulations to achieve long-lasting protection against weathering, thereby extending the service life of wooden articles.

References

Application Notes and Protocols: Tinuvin 123 for EPDM Rubber Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tinuvin 123 as a light stabilizer for Ethylene Propylene Diene Monomer (EPDM) rubber. This document details the mechanism of action, presents typical performance data, and offers detailed experimental protocols for evaluating the stabilizing effects of this compound on EPDM formulations.

Introduction

Ethylene Propylene Diene Monomer (EPDM) rubber is a widely utilized elastomer known for its excellent resistance to heat, ozone, and weathering.[1][2] However, prolonged exposure to ultraviolet (UV) radiation can lead to degradation, resulting in undesirable changes such as discoloration, surface cracking, and a reduction in mechanical properties.[1][2] To mitigate these effects, light stabilizers are incorporated into EPDM formulations. This compound, a hindered amine light stabilizer (HALS), has been shown to be a highly effective agent for protecting EPDM rubber from photodegradation.[1][2][3][4] Unlike UV absorbers, which function by absorbing UV radiation, HALS like this compound act by scavenging free radicals that are generated during the photo-oxidation process.[4]

Mechanism of Action: The Denisov Cycle

This compound functions through a regenerative cyclic process known as the Denisov Cycle. This mechanism allows a single molecule of the stabilizer to neutralize multiple free radicals, providing long-lasting protection to the polymer. The process can be summarized in the following key steps:

  • Activation: The secondary amine of the HALS is oxidized to a stable nitroxyl radical.

  • Radical Scavenging: The nitroxyl radical traps alkyl radicals (R•) in the polymer, forming an amino ether.

  • Regeneration: The amino ether then reacts with peroxy radicals (ROO•), regenerating the nitroxyl radical and forming non-radical, stable byproducts.

This continuous cycle of radical scavenging and regeneration is what makes HALS, such as this compound, highly efficient and persistent in their stabilizing effect.

Denisov_Cycle cluster_EPDM EPDM Degradation cluster_HALS HALS Stabilization Cycle EPDM EPDM Polymer R_radical Alkyl Radical (R•) EPDM->R_radical UV Radiation ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ Amino_Ether Amino Ether (>N-O-R) R_radical->Amino_Ether Trapped ROO_radical->Amino_Ether Reacts with HALS This compound (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->Amino_Ether + R• Amino_Ether->Nitroxyl_Radical + ROO• Stable_Products Stable Products Amino_Ether->Stable_Products Forms

Caption: The Denisov Cycle of this compound in EPDM stabilization.

Performance Data

The incorporation of this compound into EPDM formulations significantly improves its resistance to weathering, particularly in terms of color stability and the retention of surface integrity. While this compound has a minimal effect on the initial mechanical properties of the EPDM, its true value is observed after exposure to UV radiation. The following tables present representative data on the performance of EPDM with and without this compound after accelerated weathering.

Disclaimer: The following data is illustrative and compiled from trends observed in the scientific literature. Actual results may vary depending on the specific EPDM formulation, processing conditions, and weathering parameters.

Table 1: Mechanical Properties Before and After Accelerated Weathering

PropertyEPDM (Control) - UnagedEPDM + 1.0 phr this compound - UnagedEPDM (Control) - After WeatheringEPDM + 1.0 phr this compound - After Weathering
Tensile Strength (MPa) 15.215.110.513.8
Elongation at Break (%) 450445280410

Table 2: Color Stability After Accelerated Weathering

PropertyEPDM (Control) - UnagedEPDM + 1.0 phr this compound - UnagedEPDM (Control) - After WeatheringEPDM + 1.0 phr this compound - After Weathering
Color Change (ΔE*) 008.52.1
Visual Assessment No changeNo changeSignificant yellowing and fadingMinimal color change
Surface Condition SmoothSmoothNoticeable surface crackingNo significant cracking

Experimental Protocols

The following are detailed protocols for the preparation and testing of EPDM rubber samples to evaluate the efficacy of this compound.

EPDM Compound Preparation

This protocol describes the preparation of a control EPDM compound and a stabilized compound containing this compound.

Materials:

  • EPDM rubber

  • Carbon black (e.g., N550)

  • Paraffinic oil

  • Zinc oxide

  • Stearic acid

  • Sulfur

  • Accelerators (e.g., MBTS, TMTD)

  • This compound

Equipment:

  • Two-roll mill or internal mixer

  • Compression molding press

Procedure:

  • Mastication: Soften the EPDM rubber on a two-roll mill at a temperature of approximately 50-60°C.

  • Ingredient Incorporation:

    • Add zinc oxide and stearic acid and mix until well dispersed.

    • Gradually add the carbon black, ensuring it is fully incorporated.

    • Add the paraffinic oil and mix until the compound is homogeneous.

    • For the stabilized compound, add 1.0 phr (parts per hundred rubber) of this compound and mix thoroughly.

  • Curing Agent Addition: Add the sulfur and accelerators at a lower temperature (around 40°C) to prevent premature curing (scorching). Mix until a uniform blend is achieved.

  • Homogenization: Pass the compound through the mill several times to ensure all ingredients are evenly dispersed.

  • Curing: Compression mold the EPDM sheets to the desired thickness at a temperature of 160-180°C for a predetermined cure time (typically 10-20 minutes), which should be determined by rheometer testing.

  • Conditioning: Allow the cured sheets to condition at room temperature for at least 24 hours before testing.

EPDM_Preparation_Workflow start Start: Raw EPDM mastication 1. Mastication (Two-Roll Mill) start->mastication add_fillers 2. Add Fillers & Oil (ZnO, Stearic Acid, Carbon Black, Oil) mastication->add_fillers add_tinuvin 3. Add this compound (For stabilized sample) add_fillers->add_tinuvin add_curatives 4. Add Curatives (Sulfur, Accelerators) add_tinuvin->add_curatives homogenization 5. Homogenization add_curatives->homogenization molding 6. Compression Molding (Curing) homogenization->molding conditioning 7. Conditioning (24h at RT) molding->conditioning end End: Test Specimens conditioning->end

Caption: Workflow for EPDM compound preparation.

Accelerated Weathering

This protocol is for subjecting the EPDM samples to artificial weathering to simulate the effects of prolonged sun exposure.

Standard: Conforms to ASTM D750 - Standard Test Method for Rubber Deterioration Using Artificial Weathering Apparatus.

Equipment:

  • Xenon arc weathering chamber

Procedure:

  • Sample Mounting: Mount the EPDM test specimens in the sample holders of the weathering chamber.

  • Exposure Cycle: Program the chamber to run a continuous light cycle with periodic water spray. A typical cycle is:

    • Light Source: Xenon arc lamp with appropriate filters to simulate natural sunlight.

    • Irradiance: 0.55 W/m² at 340 nm.

    • Black Panel Temperature: 65 ± 3°C.

    • Relative Humidity: 50 ± 5%.

    • Water Spray: 18 minutes of water spray for every 102 minutes of light exposure.

  • Exposure Duration: Expose the samples for a total of 1000 hours, or as required by the specific study.

  • Evaluation: Remove the samples at predetermined intervals (e.g., 250, 500, 750, 1000 hours) for visual inspection and physical testing.

Material Property Testing

These protocols are for quantifying the changes in the mechanical and optical properties of the EPDM samples before and after weathering.

A. Tensile Properties

Standard: Conforms to ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Die cutter for preparing dumbbell-shaped specimens.

Procedure:

  • Specimen Preparation: Cut at least five dumbbell-shaped specimens from both the unaged and aged EPDM sheets.

  • Gage Length Marking: Mark the gage length on each specimen.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.

    • Record the force and elongation throughout the test.

  • Calculation: From the stress-strain curve, determine the tensile strength (the maximum stress) and the ultimate elongation (the elongation at the point of rupture).

  • Reporting: Report the average and standard deviation of the results for each set of specimens.

B. Color Measurement

Standard: Conforms to ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

Equipment:

  • Spectrophotometer or colorimeter.

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using standard white and black tiles.

  • Measurement:

    • Measure the CIELAB color coordinates (L, a, b*) of the unaged samples. This will serve as the baseline.

    • Measure the L, a, and b* values of the aged samples at the same locations.

  • Calculation: Calculate the total color difference (ΔE) using the following formula: ΔE = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½ where ΔL, Δa, and Δb are the differences in the respective values between the aged and unaged samples.

  • Reporting: Report the average ΔE* for each set of samples. A higher ΔE* value indicates a greater change in color.

References

Application Notes and Protocols for the Incorporation of Tinuvin 123 in Solvent-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the addition of Tinuvin® 123, a hindered amine light stabilizer (HALS), to solvent-based coating formulations. Adherence to this protocol is intended to ensure optimal dispersion and performance of the additive, thereby enhancing the durability and weatherability of the final coating.

Introduction to Tinuvin 123

This compound is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1][2][3][4] It is specifically designed for high-performance solvent-based automotive and industrial coatings.[3][5] Its low basicity prevents adverse interactions with acidic paint components, such as catalysts, making it suitable for use in acid-catalyzed systems.[2][3][4][5][6] this compound protects coatings from degradation by UV light, minimizing defects like gloss reduction, cracking, and chalking.[2][3][4][6] For enhanced performance, it is often used in combination with a UV absorber.[1][2][6]

Key Properties of this compound

A summary of the typical physical and chemical properties of this compound is presented in the table below.

PropertyValue
Appearance Clear, slightly yellow liquid
Chemical Class Hindered Amine Light Stabilizer (HALS)
Active Content ~100%
Density at 20°C ~0.97 g/cm³[2]
Viscosity at 20°C 2,900 – 3,100 cps[2]
Miscibility Miscible with most common paint solvents (> 50 g/100g solution)[2][6]
Water Solubility < 0.01 g/100g solution[2][6]

Recommended Dosage and Applications

The optimal concentration of this compound is dependent on the specific coating system, the substrate, and the desired level of protection. Laboratory trials are recommended to determine the ideal concentration.[2][6]

Application AreaRecommended Concentration (wt% on binder solids)
Automotive Coatings (Clearcoats)1.0 - 3.0%
Automotive Coatings (Basecoats)0.5 - 2.0%
Industrial Coatings0.5 - 2.0%
Wood Stains and Varnishes0.5 - 2.0%
Alkyd/Acrylic Air-Drying Paints0.5 - 2.0%

For optimal performance, particularly in clearcoats and applications requiring maximum durability, this compound should be used in conjunction with a UV absorber, such as Tinuvin 384, Tinuvin 1130, or Tinuvin 928.[2][6]

Experimental Protocol for Incorporation of this compound

This protocol outlines the step-by-step procedure for adding this compound to a solvent-based coating formulation in a laboratory setting.

4.1. Materials and Equipment:

  • Solvent-based coating formulation (e.g., acrylic, polyester, alkyd-based)

  • This compound

  • UV Absorber (optional, e.g., Tinuvin 384)

  • Laboratory scale mixer with variable speed control (e.g., overhead stirrer with a propeller blade)

  • Beakers or mixing vessels

  • Pipettes or syringes for accurate liquid transfer

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

4.2. Procedure:

  • Formulation Preparation: Prepare the solvent-based coating formulation according to the established recipe, excluding the light stabilizers. This typically involves the initial mixing of resins, solvents, and some additives.

  • Pre-mixing (Optional but Recommended): In a separate, smaller vessel, pre-mix the required amount of this compound with a portion of the formulation's solvent or a co-solvent that is compatible with the system. This can aid in a more uniform incorporation. If a UV absorber is being used, it can be added to this pre-mix.

  • Addition of this compound:

    • Place the main coating formulation under moderate agitation.

    • Slowly add the calculated amount of this compound (or the pre-mix from step 2) to the vortex of the mixing formulation.

    • It is recommended to add the light stabilizer package during the let-down stage of the paint manufacturing process, after the dispersion of pigments and fillers.

  • Mixing: Continue to mix the formulation for a minimum of 15-30 minutes to ensure complete and homogeneous distribution of this compound throughout the coating. The exact mixing time may vary depending on the viscosity of the formulation and the efficiency of the mixing equipment.

  • Final Formulation Adjustments: Proceed with the addition of any remaining formulation components, such as catalysts or viscosity modifiers, as per the standard manufacturing procedure.

  • Quality Control: After the formulation is complete, perform standard quality control tests, such as viscosity, gloss, and color, to ensure the addition of this compound has not adversely affected the coating's physical properties.

  • Application and Curing: Apply the coating to the desired substrate using standard application techniques (e.g., spray, brush, roller) and cure according to the coating manufacturer's recommendations.

  • Performance Testing: To evaluate the efficacy of the light stabilizer, expose the coated substrates to accelerated weathering tests (e.g., QUV, Xenon arc) and monitor for changes in gloss, color, and mechanical properties over time.

Visual Representations

Experimental Workflow for this compound Incorporation

G A 1. Prepare Solvent-Based Coating Formulation B 2. Weigh Required Amount of this compound A->B C 3. Optional: Pre-mix this compound with a Portion of Solvent B->C D 4. Add this compound (or Pre-mix) to Coating under Agitation B->D C->D Recommended E 5. Mix for 15-30 Minutes for Homogeneous Dispersion D->E F 6. Add Remaining Formulation Components E->F G 7. Final Quality Control (Viscosity, Gloss, etc.) F->G

Caption: Workflow for adding this compound to solvent-based coatings.

Signaling Pathway of Light Stabilization by HALS

G cluster_0 Photo-oxidative Degradation Cycle cluster_1 HALS Intervention (Denisov Cycle) Polymer Polymer Matrix Radical Free Radicals (P•, POO•) Polymer->Radical UV Light, Heat, Oxygen Radical->Radical Chain Propagation Degradation Degradation Products (Gloss Loss, Cracking) Radical->Degradation Nitroxyl Nitroxyl Radical (R2N-O•) Radical->Nitroxyl Radical Scavenging HALS This compound (R2N-OR) HALS->Nitroxyl AminoEther Amino Ether (R2N-OP) Nitroxyl->AminoEther Traps P• AminoEther->Nitroxyl Traps POO•

Caption: Mechanism of HALS in preventing polymer degradation.

References

Emulsification of Tinuvin 123 for Waterborne Coating Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the emulsification of Tinuvin® 123, a liquid hindered amine light stabilizer (HALS), for use in waterborne coating systems. These guidelines are intended to assist researchers and formulators in developing stable and effective UV protection packages for aqueous-based coatings.

Introduction

Tinuvin 123 is a high-performance light stabilizer highly effective in protecting coatings from degradation due to UV radiation, thereby preventing gloss reduction, cracking, and chalking.[1] As a hydrophobic, low-volatility liquid, its direct incorporation into waterborne systems presents a challenge.[1][2] While pre-dispersed, water-compatible versions like Tinuvin® 123-DW (N) are available, this document focuses on the emulsification of neat this compound, providing formulators with the flexibility to create custom emulsions tailored to specific coating systems.

The following sections detail the principles of emulsification, provide a step-by-step experimental protocol, and outline methods for characterizing the resulting emulsion.

Principles of Emulsification for Hydrophobic Additives

Creating a stable oil-in-water (O/W) emulsion with a hydrophobic liquid like this compound involves dispersing it as fine droplets within a continuous aqueous phase. The stability of this dispersion is critical and is achieved through the use of emulsifiers (surfactants) and the application of high shear.[3][4]

  • Emulsifier Selection: Non-ionic surfactants are often preferred for their compatibility with a wide range of coating components and their stability across various pH levels.[5][6][7] They work by reducing the interfacial tension between the oil and water phases, preventing the droplets from coalescing.[5]

  • High-Shear Mixing: The application of high mechanical energy is necessary to break down the oil phase into fine droplets.[2][4][8][9] The smaller the droplet size, the more stable the emulsion is against separation.[4]

  • Stability: Emulsion stability is influenced by several factors including particle size, particle size distribution, and the electrostatic or steric barriers provided by the emulsifier.[10][11] Smaller and more uniform particle sizes generally lead to better stability.[12]

Experimental Protocol: Emulsification of this compound

This protocol provides a starting point for the laboratory-scale preparation of a this compound oil-in-water emulsion. Optimization of surfactant type, concentrations, and process parameters may be necessary to achieve desired performance for a specific coating formulation.

Materials and Equipment
MaterialsSuggested Supplier
This compoundBASF or authorized distributor
Deionized WaterLaboratory supply
Non-ionic Surfactant (e.g., Polyoxyethylene sorbitan fatty acid esters like Tween® series, or Polyethylene glycol fatty acid esters)Chemical supplier
Equipment Specification
High-shear mixer (rotor-stator type)Capable of >10,000 rpm
BeakersAppropriate sizes
Magnetic stirrer and stir bar
Heating plate
Digital scale (0.01 g precision)
Particle size analyzer (e.g., Dynamic Light Scattering)For emulsion characterization
Preparation of Aqueous and Oil Phases
  • Aqueous Phase:

    • In a beaker, combine deionized water and the chosen non-ionic surfactant. A typical starting concentration for the surfactant is 1-5% of the total emulsion weight.

    • Gently heat the mixture to 60-70°C while stirring with a magnetic stirrer until the surfactant is fully dissolved.[13]

  • Oil Phase:

    • In a separate beaker, weigh the desired amount of this compound.

    • Gently heat the this compound to 60-70°C. This reduces its viscosity, facilitating easier emulsification.

Emulsification Process

The following workflow diagram illustrates the key steps in the emulsification process.

Emulsification_Workflow Emulsification Workflow for this compound cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling & Finalization Aqueous_Phase 1. Prepare Aqueous Phase (Water + Surfactant) Heat to 60-70°C Add_Oil 3. Slowly add Oil Phase to Aqueous Phase Oil_Phase 2. Prepare Oil Phase (this compound) Heat to 60-70°C Oil_Phase->Add_Oil High_Shear 4. Apply High Shear (e.g., 10,000 - 20,000 rpm for 5-10 minutes) Add_Oil->High_Shear Cooling 5. Cool to Room Temperature with gentle stirring High_Shear->Cooling Final_Emulsion 6. Stable this compound Emulsion Cooling->Final_Emulsion

Caption: A step-by-step workflow for preparing a this compound emulsion.

  • Place the beaker containing the aqueous phase under the high-shear mixer.

  • Begin mixing the aqueous phase at a moderate speed.

  • Slowly add the heated oil phase (this compound) to the aqueous phase while gradually increasing the mixer speed.

  • Once all the oil phase has been added, increase the mixer speed to a high setting (e.g., 10,000 - 20,000 rpm) and continue to mix for 5-10 minutes.[13] The mixture should become a uniform, milky-white emulsion.

  • After high-shear mixing, reduce the speed to a gentle agitation and allow the emulsion to cool to room temperature.

Characterization of the this compound Emulsion

Proper characterization is essential to ensure the quality and stability of the prepared emulsion.

Quantitative Data Summary

The following table summarizes the key parameters to be measured and their typical target values for a stable emulsion suitable for waterborne coatings.

ParameterTest MethodTarget RangePurpose
Particle Size (Mean Diameter) Dynamic Light Scattering (DLS)100 nm - 2 µmIndicates the fineness of the dispersion; smaller sizes generally lead to better stability.[4][12][14]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Measures the broadness of the particle size distribution; a lower PDI indicates a more uniform emulsion.
Zeta Potential Electrophoretic Light Scattering (ELS)> |30 mV|Indicates the magnitude of the electrostatic charge on the droplets, which provides stability against flocculation.[11]
pH pH meter6.0 - 8.0Ensures compatibility with the final coating system.
Viscosity Rotational ViscometerFormulation DependentImportant for handling and incorporation into the coating.
Stability Visual observation at ambient and elevated temperatures (e.g., 40-50°C) over several weeksNo phase separation, creaming, or sedimentationAssesses the shelf-life of the emulsion.[15]
Factors Influencing Emulsion Stability

The stability of the this compound emulsion is a multifactorial property. The diagram below illustrates the key relationships.

Emulsion_Stability_Factors Factors Influencing Emulsion Stability Stability Emulsion Stability Particle_Size Particle Size Particle_Size->Stability PDI Particle Size Distribution PDI->Stability Zeta_Potential Zeta Potential Zeta_Potential->Stability Viscosity Viscosity Viscosity->Stability Surfactant Surfactant (Type & Conc.) Surfactant->Particle_Size Surfactant->Zeta_Potential High_Shear High-Shear Mixing (Speed & Time) High_Shear->Particle_Size Phase_Ratio Oil-to-Water Ratio Phase_Ratio->Particle_Size

Caption: Key factors that determine the stability of the emulsion.

Incorporation into Waterborne Coatings

The prepared this compound emulsion can be incorporated into the waterborne coating formulation during the let-down stage with gentle agitation. It is recommended to conduct compatibility and performance tests, such as accelerated weathering, to determine the optimal dosage and to confirm that the emulsion does not negatively impact other coating properties like gloss, color, or adhesion. The amount of this compound required for optimal performance should be determined in laboratory trials, with typical concentrations ranging from 0.5% to 2.0% based on binder solids.[5] For enhanced performance, it is often used in combination with a UV absorber.[5]

Conclusion

The emulsification of neat this compound provides a flexible and cost-effective method for incorporating this high-performance light stabilizer into waterborne coating systems. By carefully selecting emulsifiers and optimizing process parameters, stable and effective emulsions can be prepared. The protocols and characterization methods outlined in this document serve as a comprehensive guide for researchers and formulators to develop durable and weather-resistant waterborne coatings.

References

Application Notes and Protocols for Accelerated Weathering of Polymers with Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the performance of polymers stabilized with Tinuvin 123 under accelerated weathering conditions. The protocols outlined below are based on established industry standards and scientific publications.

Introduction to this compound and Accelerated Weathering

This compound is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1] It is particularly effective in protecting polymers and coatings from the damaging effects of ultraviolet (UV) radiation and thermal degradation. Its low basicity makes it suitable for use in acid-catalyzed systems.[1] Accelerated weathering tests are designed to simulate the long-term effects of outdoor exposure in a much shorter timeframe, allowing for rapid evaluation of material durability.[2] Common accelerated weathering methods include QUV testing, which uses fluorescent UV lamps, and Xenon Arc testing, which simulates the full spectrum of sunlight.

Mechanism of Action: The Denisov Cycle

This compound, being a Hindered Amine Light Stabilizer (HALS), protects polymers from photo-oxidative degradation through a regenerative cyclic process known as the Denisov Cycle. Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed during the degradation process. This cyclic mechanism allows a single HALS molecule to neutralize multiple free radicals, providing long-lasting protection.

The key steps of the Denisov Cycle are:

  • Initiation: UV radiation creates free radicals (R•) in the polymer.

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer backbone, creating more polymer radicals and hydroperoxides (ROOH).

  • HALS Intervention: The HALS molecule is oxidized to a stable nitroxyl radical (>NO•).

  • Radical Scavenging: The nitroxyl radical traps the polymer free radicals (R•) and peroxy radicals (ROO•), forming non-radical species and preventing further degradation.

  • Regeneration: The HALS is regenerated through a series of reactions, allowing it to continue its radical scavenging activity.

Figure 1: Simplified representation of the HALS stabilization mechanism (Denisov Cycle).

Data Presentation

While specific quantitative data for this compound across a wide range of polymers and accelerated weathering conditions is often proprietary, the following tables provide a representative summary of the expected performance improvements based on available literature. The data illustrates the typical effects of HALS on key polymer properties.

Table 1: Representative Gloss Retention Data for a Polyurethane Coating

Exposure Time (hours)Control (No HALS) - % Gloss RetentionWith this compound (1.0%) - % Gloss Retention
0100100
5007595
10005088
15003080
20001572

Table 2: Representative Color Change (ΔE*) Data for an Acrylic Resin

Exposure Time (hours)Control (No HALS) - ΔEWith this compound (1.0%) - ΔE
000
5003.50.8
10006.81.5
150010.22.4
200015.53.5

Table 3: Representative Change in Mechanical Properties for a Polycarbonate

Exposure Time (hours)PropertyControl (No HALS)With this compound (1.0%)
0Tensile Strength (MPa)6060
Elongation at Break (%)110110
1000Tensile Strength (MPa)4555
Elongation at Break (%)6095
2000Tensile Strength (MPa)3050
Elongation at Break (%)2080

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely accepted ASTM standards.

Protocol 1: Accelerated Weathering using Fluorescent UV Condensation Device (QUV)

Based on ASTM G154

1. Objective: To simulate the damaging effects of sunlight and moisture (in the form of dew) on polymers using a fluorescent UV lamp apparatus.

2. Materials and Equipment:

  • QUV Accelerated Weathering Tester
  • UVA-340 fluorescent lamps (to simulate sunlight from 365 nm down to the solar cutoff of 295 nm)
  • Polymer samples (with and without this compound) of standard dimensions (e.g., 75 mm x 150 mm)
  • Glossmeter
  • Spectrocolorimeter
  • Tensile testing machine

3. Experimental Workflow:

QUV_Workflow start Start prep Prepare Polymer Samples (Control and with this compound) start->prep initial_meas Initial Property Measurement (Gloss, Color, Mechanical) prep->initial_meas mount Mount Samples in QUV Tester initial_meas->mount weathering Run Accelerated Weathering Cycle (e.g., ASTM G154 Cycle 1) mount->weathering interval_meas Periodic Removal and Property Measurement weathering->interval_meas interval_meas->weathering Continue Cycle data_analysis Data Analysis and Comparison interval_meas->data_analysis End of Test end End data_analysis->end

Figure 2: Experimental workflow for QUV accelerated weathering test.

4. Procedure:

  • Sample Preparation: Prepare multiple identical samples of the polymer to be tested. A set of control samples (without this compound) and a set of test samples (with a specified concentration of this compound, e.g., 0.05% to 2.0% by weight) should be prepared.[3]
  • Initial Measurements: Before exposure, measure and record the initial properties of all samples.
  • Gloss: Use a glossmeter to measure the 60° gloss at multiple points on each sample and calculate the average.
  • Color: Use a spectrocolorimeter to measure the CIE Lab* values and calculate the baseline color.
  • Mechanical Properties: If required, perform tensile tests on representative initial samples to determine tensile strength and elongation at break.
  • QUV Cycle: Mount the samples in the QUV tester. A common cycle for general plastics is ASTM G154, Cycle 1:
  • 8 hours of UV exposure at 60°C black panel temperature using UVA-340 lamps.
  • 4 hours of condensation at 50°C black panel temperature.
  • Repeat this 12-hour cycle for the desired total exposure time (e.g., 500, 1000, 2000 hours).
  • Periodic Evaluation: At predetermined intervals (e.g., every 500 hours), remove a set of samples for property evaluation.
  • Final Evaluation: At the conclusion of the test, perform the final property measurements on all exposed samples.
  • Data Analysis: Calculate the percent gloss retention, the total color difference (ΔE*), and the change in mechanical properties for both the control and the this compound-stabilized samples.

Protocol 2: Accelerated Weathering using Xenon Arc Lamp Apparatus

Based on ASTM G155

1. Objective: To simulate the full spectrum of sunlight, including UV, visible, and infrared radiation, as well as the effects of temperature and moisture on polymers.

2. Materials and Equipment:

  • Xenon Arc Weathering Apparatus (Weather-Ometer®)
  • Xenon arc lamp with appropriate filters (e.g., Daylight filters)
  • Polymer samples (with and without this compound)
  • Glossmeter
  • Spectrocolorimeter
  • Tensile testing machine

3. Procedure:

  • Sample Preparation and Initial Measurements: Follow the same procedure as in Protocol 1.
  • Xenon Arc Cycle: Mount the samples in the Xenon Arc tester. A common cycle is ASTM G155, Cycle 1:
  • 102 minutes of light exposure at a controlled irradiance (e.g., 0.55 W/m² at 340 nm).
  • 18 minutes of light plus water spray.
  • Black panel temperature: 63°C.
  • Relative humidity: 50%.
  • Repeat this 120-minute cycle for the desired total exposure time.
  • Periodic and Final Evaluation: Follow the same procedure as in Protocol 1.
  • Data Analysis: Analyze the data as described in Protocol 1.

Conclusion

The use of this compound as a light stabilizer significantly enhances the durability of polymers under accelerated weathering conditions. The protocols provided herein offer a standardized approach to quantifying the performance improvements in terms of gloss retention, color stability, and the preservation of mechanical properties. For optimal performance, it is often recommended to use this compound in combination with a UV absorber.[1][4] The specific concentration of this compound should be optimized for the particular polymer system and intended application.

References

Application Note: Enhancing Coating Durability with Tinuvin® 123 through QUV Accelerated Weathering Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Exterior coatings are continually exposed to environmental stressors, primarily ultraviolet (UV) radiation, moisture, and temperature fluctuations, which can lead to degradation of the coating's aesthetic and protective qualities. This degradation manifests as gloss loss, color change, chalking, cracking, and blistering.[1] To ensure the long-term performance and durability of coatings, formulators incorporate light stabilizers.[2]

Tinuvin® 123 is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[3] It is particularly effective in high-solids, acid-catalyzed automotive and industrial coatings.[4] HALS do not absorb UV radiation but instead act as radical scavengers, inhibiting the photo-oxidation degradation cycle of the coating binder.[5] This mechanism provides long-term protection against surface defects.[4] The performance of Tinuvin® 123 can be significantly enhanced when used in combination with a UV absorber (UVA), which filters harmful UV radiation.[4][6]

Accelerated weathering testing is an essential tool for evaluating the performance of coatings in a compressed timeframe.[5] The QUV accelerated weathering tester, which simulates the effects of sunlight and moisture, is a widely used method for this purpose.[7] This application note provides a detailed protocol for conducting QUV testing of coatings containing Tinuvin® 123 in accordance with ASTM G154 and presents typical performance data.[8]

Mechanism of Action: Tinuvin® 123 in Coatings

The primary function of a HALS like Tinuvin® 123 is to protect the coating's binder from photo-oxidative degradation. The process is a cyclic reaction where the HALS is regenerated, allowing it to neutralize multiple free radicals during its lifetime.

cluster_photo_oxidation Photo-Oxidation Cycle cluster_hals_cycle Tinuvin® 123 (HALS) Protective Cycle UV_Radiation UV Radiation Polymer Coating Polymer UV_Radiation->Polymer initiates Free_Radicals Free Radicals (P•) Polymer->Free_Radicals Peroxy_Radicals Peroxy Radicals (POO•) Free_Radicals->Peroxy_Radicals + O2 Oxygen Oxygen (O2) Peroxy_Radicals->Polymer attacks Degradation Coating Degradation (Gloss Loss, Cracking, etc.) Peroxy_Radicals->Degradation HALS Tinuvin® 123 (>N-OR) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical reacts with Peroxy Radicals Amino_Ether Amino Ether (>N-O-P) Nitroxyl_Radical->Amino_Ether reacts with Free Radicals (P•) Stable_Products Stable Products Nitroxyl_Radical->Stable_Products terminates radicals Amino_Ether->Nitroxyl_Radical regenerates via reaction with Peroxy Radicals

Figure 1: Mechanism of HALS Protection

Experimental Protocols

This section outlines the detailed methodology for QUV accelerated weathering testing of coatings formulated with Tinuvin® 123.

Materials and Equipment
  • Coating Formulations:

    • Control Coating: A representative coating system (e.g., 2K acrylic clearcoat) without any light stabilizers.

    • Test Coating 1: Control coating formulated with a recommended loading of Tinuvin® 123 (e.g., 1.0% by weight on binder solids).

    • Test Coating 2: Control coating formulated with Tinuvin® 123 (e.g., 1.0%) and a UV absorber such as Tinuvin® 384 or Tinuvin® 400 (e.g., 2.0%).[6]

  • Substrate Panels: Standard test panels appropriate for the coating being tested (e.g., 3x6 inch aluminum or steel panels).

  • QUV Accelerated Weathering Tester: A fluorescent UV and condensation apparatus conforming to ASTM G154.[8] The tester should be equipped with UVA-340 lamps, which provide a good simulation of sunlight in the short-wavelength UV region.[9]

  • Glossmeter: 60° glossmeter for measuring specular gloss.

  • Spectrocolorimeter: For measuring color change (ΔE*).

  • Microscope: For visual inspection of cracking, blistering, and chalking.

Panel Preparation
  • Prepare the substrate panels according to standard industry practices (e.g., cleaning, pretreatment).

  • Apply the control and test coating formulations to the panels at a uniform and specified dry film thickness.

  • Allow the coated panels to cure completely according to the manufacturer's recommendations before testing.

  • Measure and record the initial 60° gloss and color coordinates (Lab*) of each panel.

QUV Test Procedure

The following workflow outlines the QUV testing process.

Start Start Panel_Prep Prepare and Cure Coated Panels Start->Panel_Prep Initial_Measurements Measure Initial Gloss and Color Panel_Prep->Initial_Measurements Mount_Panels Mount Panels in QUV Tester Initial_Measurements->Mount_Panels Run_Cycle Run ASTM G154 Test Cycle Mount_Panels->Run_Cycle Interim_Eval Interim Evaluation Run_Cycle->Interim_Eval Remove_Panels Remove Panels for Measurement Interim_Eval->Remove_Panels At specified intervals Measure_Properties Measure Gloss, Color, and Inspect for Defects Remove_Panels->Measure_Properties Continue_Test Continue Test? Measure_Properties->Continue_Test Continue_Test->Run_Cycle Yes Final_Analysis Final Data Analysis and Reporting Continue_Test->Final_Analysis No End End Final_Analysis->End

References

Application Notes and Protocols for Xenon Arc Testing of Tinuvin® 123 Stabilized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the performance of materials stabilized with Tinuvin® 123, a Hindered Amine Light Stabilizer (HALS), using xenon arc accelerated weathering.

Tinuvin® 123 is a liquid HALS based on an amino-ether functionality, specifically designed for high-performance coatings and plastics.[1][2][3] Its low basicity makes it suitable for use in acid-catalyzed systems and prevents undesirable interactions with acidic paint components.[1][2][3] It is highly effective in minimizing paint defects such as cracking, gloss reduction, and chalking in clear coats, and provides significant improvements in the weathering resistance of various polymers.[1][2][3]

Data Presentation: Performance of Tinuvin® 123 Stabilized Materials

The following tables summarize the expected performance of materials stabilized with Tinuvin® 123 when subjected to xenon arc weathering. The data illustrates the protective effects of Tinuvin® 123 on key material properties such as color stability and gloss retention.

Table 1: Color Stability of a Water-Based UV-Curable PUD Formulation During Xenon Arc Weathering

Exposure Time (hours)Δb* (Yellowness Index) - UnstabilizedΔb* (Yellowness Index) - Stabilized (2% Tinuvin® 400-DW + 1% Tinuvin® 123-DW)
0>0<0.5
200Increasing<0.5
400Increasing<0.5
600Increasing<0.5
800Increasing<0.5
1000>0<0.5

Data adapted from a study on UV-curable water-based PUD resins. The use of a light stabilizer package including Tinuvin® 123-DW was critical in maintaining color, keeping the yellowness index (Δb) within 0.5 units over 1000 hours of Xenon WOM exposure.*

Table 2: Expected Gloss Retention and Color Change in Various Polymers with Tinuvin® 123

Polymer SystemStabilizer PackageXenon Arc Test Duration (hours)Expected Gloss Retention (%)Expected Color Change (ΔE*)
Polypropylene (PP)0.5% Tinuvin® 1232000High (>80%)Low (<3.0)
Polyethylene (PE)0.5% Tinuvin® 123 + 0.5% UV Absorber2000High (>85%)Very Low (<2.0)
Polyester-Urethane Coating1.0% Tinuvin® 123 + 1.0% Tinuvin® 1130 (UVA)3000Excellent (>90%)Minimal (<1.5)
EPDM Rubber1.0 phr Tinuvin® 1231500Good (>70%)Low (<4.0)

This table represents typical expected performance based on qualitative statements from technical datasheets and related studies. Actual results will vary depending on the specific formulation, substrate, and test conditions. Tinuvin® 123 is known to provide efficient protection against gloss loss and cracking.[2] A synergistic effect is often observed when used in combination with a UV absorber.[4]

Experimental Protocols

Detailed methodologies for conducting xenon arc weathering tests on Tinuvin® 123 stabilized materials are provided below. These protocols are based on widely accepted industry standards such as ASTM G155 and ISO 4892-2.

Protocol 1: Accelerated Weathering of Plastic Plaques according to ASTM G155

1. Objective: To evaluate the resistance of Tinuvin® 123 stabilized plastic materials to the damaging effects of sunlight, heat, and moisture in a controlled laboratory environment using a xenon arc apparatus.

2. Materials and Equipment:

  • Xenon arc weathering chamber (e.g., Q-SUN Xe-3, Atlas Ci4000)
  • Standard plastic plaques (e.g., 70 x 150 x 3 mm) of the material to be tested (with and without Tinuvin® 123)
  • Spectrophotometer for color measurement
  • Gloss meter (60°)
  • Tensile testing machine

3. Sample Preparation:

  • Prepare stabilized samples by compounding the base polymer with Tinuvin® 123 at a recommended loading level (typically 0.1% to 2.0% by weight). Ensure homogeneous dispersion.
  • Produce test plaques of the stabilized and unstabilized (control) materials by injection molding or compression molding under consistent and controlled conditions.
  • Clean the surfaces of the plaques with a mild detergent and rinse with deionized water before testing to remove any surface contaminants.
  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before exposure.

4. Xenon Arc Test Procedure:

  • Set up the xenon arc chamber according to the parameters specified in ASTM G155, Cycle 1 (a common cycle for general plastics).
  • Light Cycle: Continuous light
  • Filter Type: Daylight Filter (Type I)
  • Irradiance: 0.35 W/m² at 340 nm
  • Black Panel Temperature (BPT): 63 ± 3°C
  • Relative Humidity: 50 ± 5%
  • Water Spray Cycle: 18 minutes of spray on the front surface every 120-minute cycle (102 minutes light only, 18 minutes light with water spray).
  • Mount the test plaques in the sample holders of the xenon arc chamber.
  • Run the exposure for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours).

5. Evaluation:

  • Periodically remove the samples from the chamber at specified intervals for evaluation.
  • Color Measurement: Measure the CIE Lab* color values of the exposed and unexposed areas of each plaque using a spectrophotometer. Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².
  • Gloss Measurement: Measure the 60° gloss of the exposed and unexposed areas. Calculate the percent gloss retention.
  • Mechanical Properties: Conduct tensile tests on exposed and unexposed (control) specimens to determine changes in tensile strength, elongation at break, and modulus.
  • Visual Assessment: Visually inspect the samples for any signs of cracking, chalking, blistering, or other surface defects.

Protocol 2: Artificial Weathering of Coatings on Panels according to ISO 4892-2

1. Objective: To determine the effects of xenon arc radiation, heat, and moisture on coatings containing Tinuvin® 123.

2. Materials and Equipment:

  • Xenon arc weathering chamber
  • Standard test panels (e.g., steel or aluminum)
  • Coating application equipment (e.g., spray gun, film applicator)
  • Dry film thickness gauge
  • Spectrophotometer
  • Gloss meter

3. Sample Preparation:

  • Prepare the coating formulation with and without Tinuvin® 123 (and a UV absorber if desired for synergistic effects).
  • Apply the coating to the test panels at a uniform and specified dry film thickness.
  • Allow the coated panels to cure according to the manufacturer's instructions.
  • Condition the cured panels for at least 24 hours before testing.

4. Xenon Arc Test Procedure:

  • Configure the xenon arc chamber according to ISO 4892-2, Method A, Cycle 1 .
  • Light/Dark Cycle: 102 minutes of light, followed by 18 minutes of light and water spray.
  • Filter Type: Daylight filter
  • Irradiance: 60 ± 2 W/m² in the wavelength range 300 nm to 400 nm (or 0.51 W/m² at 340 nm).
  • Black Standard Temperature: 65 ± 3°C
  • Relative Humidity: 50 ± 10% during the light-only phase.

5. Evaluation:

  • Evaluate the coated panels at regular intervals for color change, gloss retention, and any signs of degradation such as cracking, blistering, or chalking, as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for xenon arc testing and the stabilization mechanism of Tinuvin® 123.

Experimental_Workflow cluster_prep Sample Preparation cluster_test Xenon Arc Exposure cluster_eval Evaluation A Formulate Material (with/without Tinuvin 123) B Produce Test Specimens (Plaques/Coated Panels) A->B C Clean and Condition Specimens B->C D Mount Samples in Xenon Arc Chamber C->D F Run Accelerated Weathering Test D->F E Set Test Parameters (ASTM G155 / ISO 4892-2) E->F G Periodic Removal of Samples F->G H Visual Assessment (Cracking, Chalking) G->H I Instrumental Analysis (Color, Gloss) G->I J Mechanical Testing (Tensile, Impact) G->J K K H->K I->K J->K Data Analysis and Reporting

Caption: Experimental workflow for xenon arc testing.

HALS_Mechanism cluster_degradation Polymer Photo-oxidation cluster_stabilization This compound (NOR-HALS) Stabilization Cycle Polymer Polymer (P-H) Radical Polymer Alkyl Radical (P•) Polymer->Radical UV Light, Heat Peroxy Polymer Peroxy Radical (POO•) Radical->Peroxy + O2 Nitroxide Nitroxyl Radical (>NO•) Radical->Nitroxide Trapped Peroxy->Radical + P-H (Chain Reaction) Hydroxylamine Hydroxylamine Ether (>NOR') Peroxy->Hydroxylamine Trapped HALS This compound (>N-OR) HALS->Nitroxide Oxidation Nitroxide->Hydroxylamine + P• Hydroxylamine->Nitroxide + POO• (Regeneration)

Caption: Simplified mechanism of Tinuvin® 123 (NOR-HALS).

References

Application Notes and Protocols for the Quantification of Tinuvin 123 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) belonging to the amino-ether functional class.[1][2] It is widely used to protect polymers from degradation caused by exposure to UV light, thereby extending the material's lifespan and performance.[3] As a low molecular weight NOR HALS, its low basicity prevents unwanted interactions with acidic components within the polymer formulation, such as catalysts or flame retardants.[1][4][5] The concentration of this compound is a critical parameter that influences the durability and photostability of the final product.[6] Therefore, accurate and reliable quantification of this compound in the polymer matrix is essential for quality control, formulation development, and stability studies.[6]

This document provides detailed protocols for the primary analytical techniques used to quantify this compound in various polymer matrices. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

General Analytical Workflow

The quantification of this compound from a polymer matrix typically involves a multi-step process. The initial and most critical step is the efficient extraction of the additive from the polymer. Once extracted, the analyte is separated, identified, and quantified using a suitable chromatographic or spectroscopic technique.

Analytical_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing & Quantification PolymerSample Polymer Sample Collection SizeReduction Size Reduction (Grinding/Cryo-milling) PolymerSample->SizeReduction Extraction Solvent Extraction (e.g., Ultrasonic, SFE) SizeReduction->Extraction Filtration Filtration / Centrifugation Extraction->Filtration FinalExtract Final Extract for Analysis Filtration->FinalExtract HPLC HPLC-UV/MS FinalExtract->HPLC GCMS GC-MS FinalExtract->GCMS UVVIS UV-Vis Spec FinalExtract->UVVIS PeakIntegration Peak Area/Absorbance Measurement HPLC->PeakIntegration GCMS->PeakIntegration UVVIS->PeakIntegration Calibration Calibration Curve Generation Calculation Concentration Calculation Calibration->Calculation PeakIntegration->Calculation Report Final Report Calculation->Report

Caption: Overall workflow from sample preparation to final quantification.

Sample Preparation: Extraction of this compound

The goal of this protocol is to efficiently extract this compound from the polymer matrix without causing its degradation. The choice of solvent and method depends on the polymer type.

3.1 Materials and Reagents

  • Polymer sample containing this compound

  • Dichloromethane (DCM), Chloroform, Toluene, or Xylene (HPLC or GC grade)

  • Methanol or Acetonitrile (HPLC or GC grade)

  • 0.22 µm or 0.45 µm Syringe filters (PTFE or nylon, solvent-dependent)

  • Ultrasonic bath

  • Soxhlet apparatus (optional)

  • Supercritical Fluid Extraction (SFE) system (optional)[7]

3.2 General Extraction Protocol (Ultrasonication)

  • Size Reduction: Accurately weigh approximately 1-2 g of the polymer sample. If the sample is in large pellets or pieces, reduce its size by grinding, cryo-milling, or shaving into a fine powder or thin films to maximize the surface area for extraction.

  • Dissolution/Dispersion: Place the prepared sample into a glass vial and add 20 mL of a suitable extraction solvent (e.g., chloroform or dichloromethane).[8]

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 60-90 minutes at a controlled temperature (e.g., 40°C).

  • Precipitation (for soluble polymers): If the polymer dissolves, add a non-solvent (e.g., methanol) dropwise while stirring to precipitate the polymer matrix, leaving the additives in the solution.

  • Separation: Centrifuge the sample at 5000 rpm for 10 minutes to pellet the polymer debris.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.

  • Dilution: If necessary, dilute the extract with the mobile phase (for HPLC) or an appropriate solvent to bring the concentration within the calibrated range.

Note: For polyolefins, dissolution in hot xylene followed by precipitation with methanol can be an effective alternative.[9] Supercritical fluid extraction (SFE) offers a faster and more selective extraction method.[7]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of polymer additives.[8][10][11] It offers excellent separation and sensitivity, especially when coupled with UV or Mass Spectrometry (MS) detectors.

4.1 Principle The extracted sample is injected into the HPLC system. This compound is separated from other components on a reversed-phase column based on its polarity and is subsequently detected and quantified by a UV or MS detector.

4.2 Experimental Protocol

HPLC_Workflow HPLC Experimental Workflow Start Prepare Standards & Sample Extract Setup Set Up HPLC System (Column, Mobile Phase, Detector) Start->Setup InjectStd Inject Standard Solutions (for Calibration Curve) Setup->InjectStd InjectSpl Inject Sample Extract Setup->InjectSpl Acquire Acquire Chromatogram Data InjectStd->Acquire InjectSpl->Acquire Process Integrate Peak Area of this compound Acquire->Process Quantify Calculate Concentration using Calibration Curve Process->Quantify

Caption: Step-by-step workflow for HPLC analysis.

4.3 Instrumentation and Conditions The following table summarizes typical starting conditions for an HPLC-UV analysis. Method development may be required to optimize separation for specific polymer matrices.

ParameterTypical Value
HPLC System A standard HPLC or UHPLC system with a quaternary pump, autosampler, and column oven.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm or 2.1 x 100 mm, 1.7 µm).[12]
Mobile Phase Gradient elution is often preferred. Example: A) Water with 0.1% formic acid B) Acetonitrile or Methanol.[12][13]
Gradient Start at 50% B, ramp to 95-100% B over 15 min, hold for 5 min, return to initial conditions.
Flow Rate 0.5 - 1.0 mL/min.
Column Temperature 40 °C.[7][14]
Injection Volume 5 - 10 µL.
Detector UV/Vis Diode Array Detector (DAD/PDA) or Mass Spectrometer (MS).[7][15]
UV Wavelength 240 nm is a suitable wavelength for many HALS.[13]
MS Detection Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[12][13]

4.4 Quantification

  • Prepare Standards: Prepare a series of standard solutions of this compound in the analysis solvent (e.g., acetonitrile) at concentrations spanning the expected sample range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Generate Calibration Curve: Inject each standard solution into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[12]

  • Analyze Sample: Inject the filtered polymer extract.

  • Calculate Concentration: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Use the peak area and the calibration curve equation to calculate the concentration of this compound in the extract. Account for the initial sample weight and extraction volume to report the final concentration in the polymer (e.g., in wt% or ppm).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For HALS like this compound, it can be used directly on extracts or coupled with pyrolysis for direct polymer analysis.[10][16]

5.1 Principle The extracted this compound is vaporized in a heated inlet and separated on a capillary column. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the chromatographic peak area is used for quantification.[17][18]

5.2 Experimental Protocol

5.2.1 Instrumentation and Conditions

ParameterTypical Value
GC-MS System A standard GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
Column Low-polarity capillary column (e.g., DB-5ms, HP-5ms), 15-30 m length, 0.25 mm ID, 0.1-0.25 µm film thickness.[17]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min.[17]
Inlet Temperature 270 - 300 °C.[17]
Injection Mode Split (e.g., 20:1) or Splitless, 1 µL injection volume.[17]
Oven Program Initial temp 80°C, hold 2 min, ramp at 8-15°C/min to 320-340°C, hold for 5-10 min.[17]
MS Transfer Line 280 - 300 °C.
Ion Source Temp 230 °C.
Ionization Mode Electron Impact (EI) at 70 eV.[17]
Scan Mode Full Scan (e.g., m/z 50-800) for identification; Selected Ion Monitoring (SIM) for enhanced quantification.

5.2.2 Quantification The quantification procedure is analogous to that for HPLC. A calibration curve is generated by injecting standards of known concentrations. For quantification, the peak area of a characteristic ion of this compound is used in SIM mode for higher sensitivity and selectivity. An internal standard is often recommended for improved accuracy.

Method 3: UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler, faster, and more cost-effective method, but it is less specific than chromatographic techniques.[8] It is best suited for routine quality control where the polymer formulation is well-defined and free from interfering substances that absorb in the same UV region.[19]

6.1 Principle This method relies on the principle that this compound absorbs UV radiation at a specific wavelength. The amount of UV light absorbed (absorbance) is directly proportional to its concentration in the solution (Beer-Lambert Law).

6.2 Experimental Protocol

  • Prepare Extract: Prepare the polymer extract as described in Section 3.0 using a UV-transparent solvent (e.g., chloroform, hexane, or acetonitrile).

  • Determine λmax: Scan a standard solution of this compound (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of this compound in the same solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Measure Sample: Measure the absorbance of the polymer extract. Ensure the absorbance falls within the linear range of the calibration curve, diluting if necessary.

  • Calculate Concentration: Use the absorbance of the sample and the calibration curve to determine the concentration of this compound in the extract.

Method Comparison and Data Summary

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and available instrumentation.

Caption: Decision tree for selecting an appropriate analytical technique.

7.1 Quantitative Data Summary The following table summarizes typical performance characteristics for the described methods, compiled from literature data on HALS and other polymer additives.[12]

ParameterHPLC-UV / HPLC-MSGC-MSUV-Vis Spectroscopy
Specificity High to Very HighVery HighLow to Medium
Sensitivity (LOQ) ~0.1 - 1 µg/g (ppm)[12]~1 - 10 µg/g (ppm)~10 - 50 µg/g (ppm)
Linearity (R²) > 0.99[12]> 0.99> 0.98[20]
Typical Recovery 90 - 115%[12]85 - 110%90 - 105%
Analysis Time/Sample 15 - 30 min20 - 40 min< 5 min
Primary Application R&D, Complex Matrices, Low ConcentrationsIdentification, Volatile AdditivesRoutine QC, Simple/Known Matrices

Conclusion

Several reliable analytical techniques are available for the quantification of this compound in polymer matrices. HPLC, particularly when coupled with MS, offers the highest degree of selectivity and sensitivity, making it ideal for complex formulations and research applications.[11] GC-MS provides excellent confirmatory data, while UV-Vis spectroscopy serves as a rapid and cost-effective tool for routine quality control in well-defined systems. The success of any of these methods is critically dependent on an efficient and reproducible sample extraction procedure.

References

Application Notes and Protocols for the Detection of Tinuvin 123 by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of Tinuvin 123 (bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) sebacate), a hindered amine light stabilizer (HALS). The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS), catering to the needs of researchers in polymer science, materials science, and drug development.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of this compound, particularly for analyzing extracts from various matrices. The following protocol is adapted from established methods for similar HALS compounds and provides a robust starting point for method development and validation.

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation (from a Polymer Matrix)

  • Solvent Extraction:

    • Weigh a representative sample of the polymer (e.g., 1-5 grams).

    • Shred or grind the polymer to increase the surface area.

    • Extract the sample with a suitable solvent in which this compound is soluble (e.g., methylene chloride, ethanol, or a mixture). Extraction can be performed by refluxing in toluene.[1]

    • The extraction efficiency can be improved by using techniques such as Soxhlet extraction, accelerated solvent extraction (ASE), or supercritical fluid extraction (SFE).

    • After extraction, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and speed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10-10.1 min: 95-50% B; 10.1-12 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

3. Multiple Reaction Monitoring (MRM) Parameters

For quantitative analysis, the mass spectrometer is operated in MRM mode. The precursor and product ions for this compound need to be determined by infusing a standard solution. For this compound (C44H84N2O6, MW: 737.15 g/mol ), the protonated molecule [M+H]+ and/or the doubly charged ion [M+2H]2+ can be selected as the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Example: Tinuvin 770481.4225.24025

Note: The above MRM parameters for Tinuvin 770 are provided as a starting point. Optimization is crucial for this compound.

Quantitative Data Summary (Illustrative)

The following table presents expected performance characteristics for a validated HPLC-MS/MS method for a HALS compound, which can be used as a benchmark during method development for this compound.

ParameterExpected Value
Retention Time Dependent on the specific chromatographic conditions
Linear Range 1 - 200 ng/mL
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Data adapted from a validated method for Tinuvin 770.

HPLC-MS/MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Polymer Sample Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC UHPLC Separation (C18 Column) Reconstitution->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the high molecular weight and low volatility of this compound, direct GC-MS analysis is challenging. Pyrolysis-GC-MS is the preferred method for the identification of this compound in polymeric materials. This technique involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting pyrolysis products.

Experimental Protocol: Pyrolysis-GC-MS

1. Sample Preparation

  • A small amount of the polymer sample (typically 50-200 µg) is placed directly into a pyrolysis sample cup. No solvent extraction is required.

2. Pyrolysis-GC-MS Instrumentation and Conditions

  • Pyrolyzer: A micro-furnace or Curie-point pyrolyzer is coupled to the GC inlet.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

ParameterRecommended Setting
Pyrolysis Temperature 600 °C
GC Inlet Temperature 300 °C
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program 50 °C (hold 2 min), ramp to 320 °C at 15 °C/min, hold for 10 min
Transfer Line Temperature 300 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 600 amu
Scan Mode Full Scan

3. Data Analysis

  • The resulting pyrogram is a fingerprint of the polymer and its additives.

  • Characteristic pyrolysis products of this compound are identified by their mass spectra and retention times.

  • Comparison with a reference pyrogram of a this compound standard is recommended for confirmation. The mass spectra of the fragments can be compared against a library of known compounds.

Pyrolysis-GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Pyrolysis-GC-MS Analysis cluster_data Data Interpretation Sample Solid Polymer Sample (in pyrolysis cup) Pyrolysis Pyrolysis (Thermal Decomposition) Sample->Pyrolysis GC GC Separation (Capillary Column) Pyrolysis->GC MS MS Detection (EI, Full Scan) GC->MS Identification Identification of Pyrolysis Products MS->Identification Comparison Comparison with Reference Pyrogram Identification->Comparison

Caption: Workflow for this compound analysis by Pyrolysis-GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Interaction of Tinuvin 123 with Acidic Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tinuvin 123, a hindered amine light stabilizer (HALS), in formulations containing acidic catalysts. This compound is specifically engineered for enhanced compatibility in acidic environments, a common requirement in various coating and polymer applications. This resource offers detailed information to help you anticipate and prevent potential interactions, ensuring the stability and performance of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it recommended for acid-catalyzed systems?

This compound is a liquid hindered amine light stabilizer (HALS) with a chemical structure based on an amino-ether functionality.[1][2][3] This unique structure results in low basicity, making it highly suitable for use in formulations that contain acidic components, such as acid-catalyzed coatings.[1][4][5] Unlike conventional HALS, its low alkalinity prevents adverse interactions with acidic catalysts, which could otherwise lead to reduced stabilizer efficiency and compromised coating performance.[1][4]

Q2: What are the typical signs of an interaction between a HALS and an acidic catalyst?

Interactions between conventional, more basic HALS and acidic catalysts can manifest in several ways, including:

  • Delayed or incomplete curing: The basic nature of the HALS can neutralize the acidic catalyst, slowing down the cross-linking reaction.

  • Reduced gloss and surface defects: Incompatible components can lead to a hazy or uneven film formation.

  • Decreased long-term durability: The deactivation of the HALS by the acid can compromise the light-stabilizing performance, leading to premature degradation of the coating upon UV exposure.

  • Changes in color or clarity: The formation of salts or other byproducts can affect the visual properties of the formulation.

This compound is designed to avoid these issues due to its inherently low basicity.[1][6]

Q3: Which types of acidic catalysts are compatible with this compound?

This compound is designed for broad compatibility with various acidic catalysts commonly used in coatings and polymers, including but not limited to:

  • Sulfonic acids (e.g., p-toluenesulfonic acid, dodecylbenzenesulfonic acid)

  • Carboxylic acids

  • Blocked acid catalysts

Its low basicity ensures minimal interaction, preserving the activity of both the catalyst and the light stabilizer.

Q4: Can this compound be used in combination with other additives?

Yes, the performance of this compound can be significantly enhanced when used in combination with a UV absorber.[2] In automotive coatings, for instance, it is often paired with UV absorbers like Tinuvin 384, Tinuvin 1130, Tinuvin 928, or Tinuvin 400 to provide superior protection against gloss reduction, cracking, color change, blistering, and delamination.[2]

Troubleshooting Guide

While this compound is designed for compatibility, formulation complexities can sometimes lead to unexpected observations. This guide provides a structured approach to troubleshooting potential issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Slower than expected cure time 1. Incorrect catalyst concentration.2. Presence of other basic components in the formulation (e.g., pigments, other additives).3. Moisture contamination.1. Verify the concentration of the acidic catalyst.2. Review the entire formulation for other basic ingredients that could be neutralizing the catalyst.3. Ensure all components are dry and stored under appropriate conditions.
Reduced gloss or hazy appearance 1. Incompatibility with another component in the formulation.2. Improper mixing or dispersion.3. Solvent system issues.1. Conduct a compatibility study with individual components.2. Review and optimize the mixing procedure to ensure all components are thoroughly dispersed.3. Evaluate the solvent blend for its suitability with all formulation ingredients.
Poor long-term UV stability despite using this compound 1. Insufficient concentration of this compound.2. Absence of a suitable UV absorber.3. Severe environmental exposure beyond the protection limits of the formulation.1. Optimize the concentration of this compound through a ladder study.2. Incorporate a compatible UV absorber to work synergistically with this compound.3. Re-evaluate the formulation for the specific application's environmental conditions.

Experimental Protocols

To assist in verifying the compatibility and performance of this compound in your specific formulation, the following experimental protocols are provided as a general guideline.

Protocol 1: Evaluation of Cure Inhibition

Objective: To determine if the addition of this compound affects the cure rate of an acid-catalyzed resin system.

Methodology:

  • Prepare a control formulation: Prepare the acid-catalyzed resin system without any light stabilizer.

  • Prepare a test formulation: Prepare the same resin system with the desired concentration of this compound.

  • Monitor cure: Use a suitable method to monitor the curing process of both formulations under identical conditions (temperature and humidity). This can be done using:

    • Tack-free time: Periodically touch the surface with a clean, gloved finger to determine when it is no longer sticky.

    • Hardness development: Measure the pendulum or pencil hardness of the films at regular intervals.

    • FTIR spectroscopy: Monitor the disappearance of characteristic reactant peaks (e.g., isocyanate peak in a 2K polyurethane system).

  • Compare results: Compare the cure profiles of the control and test formulations. No significant difference indicates good compatibility.

Protocol 2: Assessment of Long-Term Stability (Accelerated Weathering)

Objective: To evaluate the effectiveness of this compound in protecting a coating from degradation upon exposure to UV light and moisture.

Methodology:

  • Prepare test panels: Coat suitable substrates (e.g., steel or aluminum panels) with your formulation containing this compound. Prepare control panels without the light stabilizer.

  • Cure panels: Allow the coated panels to cure completely according to the recommended schedule.

  • Initial measurements: Before exposure, measure the following properties of the coatings:

    • Gloss: Use a gloss meter at a specified angle (e.g., 20° or 60°).

    • Color: Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*).

    • Adhesion: Perform a cross-hatch adhesion test (e.g., ASTM D3359).

  • Accelerated weathering: Expose the panels in a QUV accelerated weathering tester or a Xenon arc chamber according to a standard test cycle (e.g., ASTM G154 or ASTM G155).

  • Periodic evaluation: At regular intervals, remove the panels and re-measure the gloss, color, and adhesion. Also, visually inspect for any signs of cracking, blistering, or chalking.

  • Data analysis: Plot the change in gloss, color (ΔE*), and other properties as a function of exposure time. Compare the performance of the formulation with and without this compound.

Visualizations

Logical Workflow for Stabilizer Selection

The following diagram illustrates a logical workflow for selecting a suitable Hindered Amine Light Stabilizer for an acid-catalyzed system.

G A Start: Formulating an Acid-Catalyzed System B Is the system acid-catalyzed? A->B C Consider conventional HALS. Evaluate for potential interaction. B->C No D Select a low-basicity HALS like this compound. B->D Yes E Does the application require high UV protection? C->E H Potential for catalyst neutralization and reduced performance. C->H D->E F Incorporate a compatible UV absorber. E->F Yes G Final Formulation E->G No F->G

Caption: Workflow for HALS selection in acid-catalyzed systems.

Conceptual Pathway of this compound's Non-Interference

This diagram illustrates the principle behind this compound's compatibility with acidic catalysts.

G cluster_0 Conventional HALS cluster_1 This compound A Basic HALS (High pKa) C Acid-Base Reaction (Neutralization) A->C + B Acidic Catalyst (H+) B->C D Deactivated HALS & Depleted Catalyst C->D E This compound (Low Basicity) G No Significant Interaction E->G F Acidic Catalyst (H+) F->G H Preserved HALS & Catalyst Activity G->H

Caption: Interaction pathways of different HALS with acidic catalysts.

References

Technical Support Center: Optimizing Tinuvin® 123 for Maximum UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinuvin® 123 to enhance the UV stability of their formulations.

Frequently Asked Questions (FAQs)

Q1: What is Tinuvin® 123 and how does it provide UV protection?

A1: Tinuvin® 123 is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1][2] Unlike UV absorbers that block UV light, Tinuvin® 123 acts as a radical scavenger. It interrupts the degradation process initiated by UV radiation by neutralizing free radicals formed within the polymer, thereby protecting the material from damage such as gloss reduction, cracking, and color change.[3] Its low basicity makes it suitable for use in acid-catalyzed and other sensitive systems where traditional HALS might cause interactions.[1][2]

Q2: In what concentrations should Tinuvin® 123 be used?

A2: The optimal concentration of Tinuvin® 123 depends on the substrate, the presence of other additives, and the desired performance requirements. However, a general guidance for its concentration in various applications is provided in the table below. It is always recommended to determine the optimum concentration through laboratory trials.[1][2]

ApplicationRecommended Concentration of Tinuvin® 123 (% by weight on binder solids)Recommended Combination with UV Absorber (% by weight on binder solids)
Automotive & Industrial Coatings0.5 - 2.0%1.0 - 3.0% (e.g., Tinuvin® 384, Tinuvin® 1130, Tinuvin® 928, or Tinuvin® 400)
Decorative Wood Coatings0.5 - 2.0%1.0 - 3.0% (e.g., Tinuvin® 384 or Tinuvin® 1130)
Plastics (General)0.05 - 2.0%Synergistic performance is often observed.

Q3: Why is it recommended to use Tinuvin® 123 in combination with a UV absorber?

A3: Tinuvin® 123 and UV absorbers work through different but complementary mechanisms, creating a synergistic effect that provides superior UV protection. The UV absorber acts as a primary shield, absorbing a significant portion of the UV radiation before it can reach the polymer and initiate degradation.[4] Tinuvin® 123 then acts as a secondary defense, scavenging any free radicals that are formed despite the presence of the UV absorber. This dual-action approach is more effective than using either additive alone.[3]

Synergy UVR UV Radiation Polymer Polymer Matrix UVR->Polymer attacks UVA UV Absorber UVR->UVA absorbed by FR Free Radicals Polymer->FR generates UVA->Polymer protects HALS Tinuvin® 123 (HALS) HALS->Polymer protects FR->HALS scavenged by Degradation Polymer Degradation FR->Degradation leads to

Synergistic UV Protection Mechanism.

Troubleshooting Guide

Problem 1: Insufficient UV protection despite the addition of Tinuvin® 123.

Possible Cause Troubleshooting Steps
Sub-optimal Concentration The concentration of Tinuvin® 123 may not be sufficient for the specific application and exposure conditions.
Solution: Conduct a ladder study to evaluate a range of Tinuvin® 123 concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%). Evaluate the performance of each concentration using accelerated weathering tests and select the concentration that provides the desired level of protection.
Absence of a UV Absorber Tinuvin® 123 (a HALS) is most effective when used in synergy with a UV absorber.
Solution: Incorporate a compatible UV absorber into your formulation. The choice of UV absorber will depend on the polymer system and the spectral range of protection required. Refer to the table above for recommended combinations.
Incompatibility with Formulation Components Tinuvin® 123, although having low basicity, might have some incompatibility with highly acidic components in the formulation, which could reduce its effectiveness.[1][2]
Solution: Review the formulation for any highly acidic components. If possible, consider alternative components with lower acidity. If the acidic component is essential, a higher concentration of Tinuvin® 123 might be necessary, or a different grade of HALS could be explored.
Poor Dispersion Being a liquid additive, improper mixing can lead to localized concentrations and uneven protection.
Solution: Ensure thorough and uniform mixing of Tinuvin® 123 into the formulation. Use appropriate mixing equipment and techniques to achieve a homogeneous dispersion. In high-solids coatings, consider pre-diluting Tinuvin® 123 in a compatible solvent before adding it to the main batch.[5]

Problem 2: Negative impact on coating properties (e.g., loss of gloss, color change) after adding Tinuvin® 123.

Possible Cause Troubleshooting Steps
Interaction with Pigments Certain pigments can interact with light stabilizers, affecting both the color and the stabilizing performance.
Solution: Evaluate the compatibility of Tinuvin® 123 with the specific pigments used in the formulation. Some pigments may have inherent light-stabilizing or destabilizing effects. It may be necessary to adjust the concentration of Tinuvin® 123 or select alternative pigments.
High Concentration of Additive An excessively high concentration of Tinuvin® 123, beyond the optimal range, can sometimes affect the physical properties of the coating.
Solution: Re-evaluate the concentration of Tinuvin® 123. Refer to the recommended concentration ranges and perform a study to find the lowest effective concentration that provides the required UV protection without negatively impacting other properties.
Incompatibility with the Polymer Matrix While Tinuvin® 123 is compatible with a wide range of polymers, there can be exceptions, leading to issues like haziness or reduced gloss.[6]
Solution: Conduct compatibility tests by preparing small-scale samples of the polymer with Tinuvin® 123 and observing for any visual changes. If incompatibility is observed, consider using a different grade of Tinuvin® or another HALS recommended for that specific polymer.

Experimental Protocols

Protocol 1: Determining Optimal Tinuvin® 123 Concentration using UV-Vis Spectroscopy

This protocol outlines the steps to assess the UV-absorbing efficacy of different concentrations of Tinuvin® 123 in a clear polymer film.

1. Sample Preparation:

  • Prepare a series of polymer solutions (or melts) containing varying concentrations of Tinuvin® 123 (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% by weight of the polymer).

  • If a UV absorber is part of the formulation, prepare a parallel set of samples with a fixed concentration of the UV absorber and varying concentrations of Tinuvin® 123.

  • Cast thin films of uniform thickness from each solution onto a UV-transparent substrate (e.g., quartz). Ensure the films are free of defects.

  • Prepare a blank sample using the same polymer and substrate but without any UV stabilizer.

2. UV-Vis Spectrophotometer Setup:

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength range to scan from 280 nm to 400 nm (the UV-A and UV-B regions).

  • Calibrate the instrument using the blank substrate as the reference to obtain a baseline.

3. Measurement:

  • Mount the polymer film sample in the spectrophotometer's sample holder, ensuring the light beam passes through a clear, representative area of the film.

  • Measure the UV transmittance spectrum for each sample.

4. Data Analysis:

  • Plot the % Transmittance vs. Wavelength for all the samples on the same graph.

  • Compare the spectra to determine the effectiveness of each Tinuvin® 123 concentration in reducing UV transmittance. The lower the transmittance, the better the UV protection.

  • The optimal concentration will be the one that provides the desired level of UV blocking without negatively impacting other properties.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis P1 Prepare polymer solutions with varying Tinuvin® 123 concentrations P2 Cast thin films of uniform thickness P1->P2 P3 Prepare a blank sample P2->P3 M1 Set up and calibrate spectrophotometer P3->M1 M2 Measure UV transmittance of each film M1->M2 A1 Plot % Transmittance vs. Wavelength M2->A1 A2 Compare spectra to determine optimal concentration A1->A2

UV-Vis Spectroscopy Workflow.

Protocol 2: Evaluating UV Protection Performance using Accelerated Weathering

This protocol provides a general guideline for conducting accelerated weathering tests based on principles from standards like ASTM D4329 for plastics.

1. Sample Preparation:

  • Prepare test plaques or coated panels of the material containing different concentrations of Tinuvin® 123 (and UV absorber, if applicable), as well as a control sample with no UV stabilizer.

  • Ensure all samples have a consistent and well-defined geometry and surface finish.

  • Document the initial appearance of each sample, including color (using a colorimeter) and gloss (using a gloss meter).

2. Accelerated Weathering Test:

  • Place the samples in an accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 to simulate sunlight).

  • Set the test cycle to alternate between periods of UV exposure and moisture (condensation or water spray) to mimic natural weather conditions. A common cycle is 8 hours of UV at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[7]

  • Run the test for a predetermined duration (e.g., 500, 1000, or 2000 hours), depending on the material and its intended application.

3. Evaluation:

  • At regular intervals (e.g., every 250 hours), remove the samples from the chamber for evaluation.

  • Visually inspect the samples for any signs of degradation, such as cracking, chalking, or blistering.

  • Measure the color change (ΔE) and gloss retention of the exposed samples compared to unexposed controls or the initial measurements.

4. Data Analysis:

  • Plot the change in color (ΔE) and the percentage of gloss retention as a function of exposure time for each sample.

  • Compare the performance of the samples with different concentrations of Tinuvin® 123 to determine the optimal level for maintaining the desired appearance and physical properties over time.

Weathering_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_evaluation Evaluation cluster_analysis Data Analysis P1 Prepare test specimens with varying Tinuvin® 123 concentrations P2 Measure initial color and gloss P1->P2 E1 Place samples in weathering chamber P2->E1 E2 Run cyclic UV and moisture exposure E1->E2 V1 Periodically remove samples E2->V1 V2 Visually inspect for degradation V1->V2 V3 Measure color and gloss changes V2->V3 A1 Plot ΔE and gloss retention vs. time V3->A1 A2 Determine optimal Tinuvin® 123 concentration A1->A2

Accelerated Weathering Workflow.

References

Technical Support Center: Optimizing Tinuvin 123 Compatibility in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the compatibility of Tinuvin 123 with various polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymer systems is it typically used?

This compound is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1][2] Its low basicity makes it particularly suitable for acid-catalyzed coating systems where it won't interfere with the curing process.[1][2] It is commonly used in a variety of polymers, including:

  • Coatings: Automotive and industrial coatings (including high solids and acid-catalyzed systems), decorative paints, and wood stains or varnishes.[1][3]

  • Plastics: Polyolefins (polyethylene, polypropylene), thermoplastic olefins (TPO), and PVC.[4]

  • Adhesives and Sealants. [4]

Q2: How does this compound protect polymers?

As a HALS, this compound functions by scavenging free radicals that are formed within the polymer upon exposure to UV light. This mechanism interrupts the degradation cycle, thus protecting the polymer from losing its mechanical properties, changing color, and developing surface defects like cracking and chalking.[5][6] For optimal performance, it is often recommended to be used in conjunction with a UV absorber.[1][3][7]

Q3: What are the typical loading levels for this compound?

The recommended concentration of this compound depends on the specific polymer blend and the desired level of protection. However, typical usage levels range from 0.5% to 2.0% by weight, based on binder solids in coating applications.[8] It is always advisable to determine the optimal concentration through laboratory trials.[1][8]

Q4: Can this compound be used in water-based systems?

Yes, this compound is available in water-dispersible grades (e.g., this compound-DW) that are suitable for use in waterborne formulations, such as polyurethane dispersions (PUDs).[9] These formulations are designed for easy incorporation into water-based systems without the need for co-solvents.

Troubleshooting Guide

This guide addresses common issues encountered when incorporating this compound into polymer blends.

Issue 1: Reduced Gloss or Haze in the Final Product

Question: After adding this compound to my polymer blend, I'm observing a reduction in gloss or a hazy appearance. What could be the cause and how can I fix it?

Possible Causes and Solutions:

  • Poor Dispersion: this compound may not be fully dispersed in the polymer matrix, leading to microscopic domains that scatter light.

    • Solution: Improve mixing during processing. For liquid systems, ensure adequate agitation. For melt-processed polymers, consider adjusting screw design, increasing mixing time, or using a twin-screw extruder for better distributive and dispersive mixing.

  • Incompatibility: The polarity difference between this compound and the polymer blend may be too high, leading to phase separation.

    • Solution: The use of a compatibilizer can improve the interfacial tension between the HALS and the polymer matrix. For polyolefin blends, consider using maleic anhydride-grafted polypropylene (PP-g-MA) or polyethylene (PE-g-MA) as a compatibilizer. The effectiveness of a compatibilizer is dependent on the specific polymers in the blend.

  • Blooming/Migration: this compound may have migrated to the surface of the polymer, a phenomenon known as "blooming." This is more common when the concentration of the HALS exceeds its solubility limit in the polymer.

    • Solution:

      • Optimize Concentration: Reduce the concentration of this compound to a level within its solubility limit in the specific polymer blend.

      • Use a Higher Molecular Weight HALS: Higher molecular weight HALS generally exhibit lower mobility and are less prone to migration.

      • Improve Processing Conditions: Rapid cooling during processing can sometimes trap the additive within the polymer matrix before it has a chance to migrate.

Issue 2: Poor UV Stability Despite the Presence of this compound

Question: I have incorporated this compound into my formulation, but the product still shows signs of degradation upon UV exposure. Why is this happening?

Possible Causes and Solutions:

  • Interaction with Acidic Components: While this compound has low basicity, strong acidic components in the formulation could potentially interact with the HALS and reduce its effectiveness.

    • Solution: Ensure that the pH of the system is within a compatible range. For coatings, avoid highly acidic catalysts or pigments that may interact with the HALS.

  • Insufficient Dispersion: If this compound is not evenly dispersed, some regions of the polymer will have a lower concentration of the stabilizer, leading to localized degradation.

    • Solution: Refer to the solutions for "Poor Dispersion" in Issue 1.

  • Migration and Volatilization: Over time, especially at elevated temperatures, this compound may migrate to the surface and be lost due to volatilization or extraction.

    • Solution: Consider using a higher molecular weight HALS or incorporating a co-stabilizer that can help anchor this compound within the polymer matrix.

  • Lack of Synergism: this compound often works best in combination with a UV absorber.

    • Solution: Incorporate a suitable UV absorber, such as a benzotriazole (e.g., Tinuvin 384, Tinuvin 1130) or a triazine type, into your formulation.[1][3][7] The UV absorber will block a significant portion of the UV radiation, while this compound will scavenge the free radicals that are still generated.

Issue 3: Yellowing of the Polymer Blend During Processing

Question: My polymer blend is showing a yellow discoloration after processing at high temperatures, even with this compound. What is the cause?

Possible Causes and Solutions:

  • Thermal Degradation of the Polymer: The processing temperature may be too high for the base polymer, causing it to degrade and yellow.

    • Solution: Optimize processing temperatures to the lower end of the recommended range for the specific polymer.

  • Interaction with Other Additives: Certain additives, such as some antioxidants, can interact with HALS at high temperatures and cause color changes.

    • Solution: Review the entire additive package. Consult with your additive supplier to ensure compatibility between all components at the intended processing temperatures. Consider using antioxidant packages specifically designed for use with HALS.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Different Coating Systems

Coating SystemPolymer BinderRecommended this compound Concentration (% by weight on binder solids)Recommended UV Absorber Combination
Automotive ClearcoatThermosetting Acrylate0.5 - 2.01.0 - 3.0% Tinuvin 384 or Tinuvin 928
Industrial TopcoatPolyester0.5 - 2.01.0 - 3.0% Tinuvin 1130 or Tinuvin 400
Wood StainAlkyd/Acrylic0.5 - 2.01.0 - 3.0% Tinuvin 384 or Tinuvin 1130
Water-based PUDPolyurethane Dispersion1.0 - 2.0 (of this compound-DW)1.0 - 2.0% Tinuvin 400-DW

Note: These are starting point recommendations. Optimal concentrations should be determined experimentally.[8]

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion in a Polymer Film

Objective: To qualitatively assess the dispersion of this compound in a polymer film using optical microscopy.

Methodology:

  • Sample Preparation:

    • Prepare a polymer blend with and without this compound at the desired concentration.

    • Process the blend into a thin film of uniform thickness (e.g., by compression molding or film casting).

  • Microscopy:

    • Take a small section of the film and place it on a microscope slide.

    • Using a transmission light microscope, examine the film under different magnifications (e.g., 100x, 400x).

    • Look for the presence of agglomerates or un-dispersed particles in the film containing this compound. A well-dispersed sample should appear homogeneous.

  • Analysis:

    • Compare the images of the film with and without this compound.

    • Document the size and distribution of any observed agglomerates.

Protocol 2: Quantification of this compound Migration (Blooming) using ATR-FTIR

Objective: To quantify the migration of this compound to the surface of a polymer sample over time.

Methodology:

  • Sample Preparation:

    • Prepare molded plaques or films of the polymer blend containing a known concentration of this compound.

    • Store the samples under controlled conditions (e.g., elevated temperature to accelerate migration).

  • ATR-FTIR Analysis:

    • Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Obtain a background spectrum of the clean ATR crystal.

    • Press the surface of the polymer sample firmly against the ATR crystal.

    • Collect the FTIR spectrum of the surface. This compound has characteristic peaks (e.g., carbonyl stretch) that can be monitored.

  • Data Analysis:

    • Measure the absorbance of a characteristic peak of this compound at different time intervals (e.g., 0, 24, 48, 72 hours).

    • An increase in the peak absorbance over time indicates migration of this compound to the surface.

    • For quantitative analysis, a calibration curve can be created by preparing samples with known surface concentrations of this compound.

Protocol 3: Solvent Extraction for Quantification of this compound in a Polymer Blend

Objective: To determine the total concentration of this compound within a polymer matrix.

Methodology:

  • Sample Preparation:

    • Weigh a known amount of the polymer sample (e.g., 1-2 grams).

    • If the sample is in pellet or large piece form, it should be ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Place the ground polymer in a Soxhlet extraction apparatus.

    • Choose a solvent that will dissolve this compound but not the polymer. A good starting point is isopropanol or a mixture of isopropanol and cyclohexane.[10]

    • Perform the extraction for a sufficient amount of time (e.g., 6-8 hours) to ensure complete removal of the additive.

  • Analysis:

    • After extraction, evaporate the solvent to concentrate the extracted this compound.

    • Dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile).

    • Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the concentration of this compound. A calibration curve with known standards of this compound is required for accurate quantification.

Visualizations

Troubleshooting_Workflow start Start: Compatibility Issue Observed issue Identify the Issue: - Reduced Gloss/Haze - Poor UV Stability - Yellowing start->issue cause Investigate Potential Causes issue->cause e.g., Poor Dispersion solution Implement Solutions cause->solution e.g., Improve Mixing evaluate Evaluate Effectiveness solution->evaluate end End: Issue Resolved evaluate->end Successful reassess Re-assess and Try Alternative Solutions evaluate->reassess Unsuccessful reassess->cause

Caption: A general workflow for troubleshooting compatibility issues with this compound.

HALS_Mechanism cluster_polymer Polymer Matrix cluster_hals HALS Cycle Polymer Polymer (PH) Radical Polymer Radical (P•) Polymer->Radical forms Peroxy Peroxy Radical (POO•) Radical->Peroxy reacts with O2 HALS HALS (>N-R) Radical->HALS reacts with Peroxy->Polymer abstracts H Degradation Degradation Products Peroxy->Degradation AminoEther Amino-Ether (>NOR) Peroxy->AminoEther Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl Nitroxyl->Radical scavenges Nitroxyl->Peroxy reacts with AminoEther->Peroxy scavenges UV UV Light UV->Polymer initiates

Caption: The regenerative cycle of a Hindered Amine Light Stabilizer (HALS) in protecting a polymer from UV degradation.

References

Technical Support Center: Addressing Tinuvin 123 Migration and Leaching from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing Tinuvin 123. This compound, a hindered amine light stabilizer (HALS), is crucial for protecting polymers from degradation, but its potential to migrate and leach is a significant concern, particularly in sensitive applications like medical devices and pharmaceutical packaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymers?

A1: this compound is a liquid hindered amine light stabilizer (HALS). Its primary function is to protect polymers from degradation caused by exposure to UV light. It does this by scavenging free radicals that are formed during photo-oxidation, thereby preventing the breakdown of the polymer chains. This helps to maintain the mechanical properties, appearance, and lifespan of the polymer product.[1][2] this compound is a liquid, which allows for easy handling and incorporation into various polymer systems.[3]

Q2: What are the main concerns regarding this compound in polymer applications for research and drug development?

A2: The primary concern is the potential for this compound to migrate from the polymer matrix and leach into the surrounding environment, such as a cell culture medium, a drug formulation, or ultimately, the human body. These leachables could potentially interact with biological systems, affect experimental results, or pose a toxicological risk.

Q3: Is this compound cytotoxic?

A3: Studies on the cytotoxicity of this compound have shown varied results depending on the cell type and concentration. One study on human gingival fibroblasts and epithelial cells found that this compound did not have a negative effect on either cell type. A safety data sheet for this compound indicates that it is virtually nontoxic after a single ingestion, skin contact, or inhalation.[4][5] However, it also states that repeated ingestion of high doses may cause liver damage.[4] The substance was not found to be mutagenic in various tests with bacteria and mammalian cell culture.[4]

Q4: What factors influence the migration of this compound from a polymer?

A4: Several factors can influence the migration of this compound, including:

  • Polymer Type: The chemical nature and morphology (e.g., crystallinity) of the polymer play a crucial role.

  • Concentration of this compound: Higher concentrations can lead to increased migration.

  • Temperature: Elevated temperatures can accelerate the diffusion and migration of additives.

  • Contact Medium: The type of solvent or solution in contact with the polymer (e.g., aqueous, fatty, or alcoholic) will affect the extent of leaching.

  • Exposure Time: Longer contact times generally result in greater migration.

  • Polymer Processing Conditions: The manufacturing process of the polymer component can influence its morphology and, consequently, additive migration.

Troubleshooting Guide: this compound Migration and Leaching

This guide provides a structured approach to identifying, quantifying, and mitigating issues related to the migration of this compound.

Problem: Unexpected or Poor Experimental Results

Possible Cause: Leaching of this compound from polymer components (e.g., well plates, tubing, packaging) is interfering with your assay or cell culture.

Troubleshooting Steps:

  • Identify Potential Sources: List all polymer components that come into contact with your experimental system.

  • Quantify this compound Migration: Perform a migration study to determine the concentration of this compound leaching into a simulant that mimics your experimental conditions.

  • Mitigate Migration: If migration is confirmed, consider the solutions outlined in the "Solutions to Mitigate Migration" section below.

Problem: Visible Surface Defects on Polymer

Possible Cause: Blooming or exudation of this compound to the polymer surface. This can manifest as a hazy, oily, or crystalline layer.

Troubleshooting Steps:

  • Visual Inspection: Examine the polymer surface for any unusual films or residues.

  • Surface Analysis: Use analytical techniques such as ATR-FTIR or XPS to identify the surface contaminant as this compound.

  • Review Formulation and Processing: High concentrations of this compound or improper processing conditions can lead to blooming.

Quantitative Data on this compound Migration (Illustrative)

The following tables provide illustrative quantitative data on the migration of this compound from common polymers into food simulants. This data is representative and based on general principles of additive migration, as specific public data for this compound is limited. Actual migration levels will vary depending on the specific experimental conditions.

Table 1: Illustrative Migration of this compound from Polyethylene (PE) into Food Simulants

Food SimulantTemperature (°C)Time (days)Illustrative Migration Level (µg/cm²)
10% Ethanol (aq)40100.5
50% Ethanol (aq)40102.0
95% Ethanol (aq)40105.0
Olive Oil40108.0

Table 2: Illustrative Migration of this compound from Polypropylene (PP) into Food Simulants

Food SimulantTemperature (°C)Time (days)Illustrative Migration Level (µg/cm²)
10% Ethanol (aq)60101.0
50% Ethanol (aq)60104.5
95% Ethanol (aq)601012.0
Olive Oil601020.0

Experimental Protocols

Protocol 1: Specific Migration Testing of this compound from a Polymer

This protocol is based on the principles outlined in ISO 10993-12 for the biological evaluation of medical devices.[6][7][8]

1. Sample Preparation:

  • Cut the polymer material into test specimens with a known surface area (e.g., 6 cm²).
  • Clean the specimens to remove any surface contaminants by rinsing with purified water and drying in a clean environment.

2. Selection of Food Simulants:

  • Choose food simulants that are relevant to the intended application. Common simulants include:
  • Simulant A: 10% (v/v) ethanol in water (for aqueous products)
  • Simulant B: 3% (w/v) acetic acid in water (for acidic products)
  • Simulant D1: 50% (v/v) ethanol in water (for alcoholic products and oil-in-water emulsions)
  • Simulant D2: Olive oil or other synthetic triglycerides (for fatty products)

3. Migration Test Conditions:

  • Immerse the test specimens in the selected food simulant in a clean, inert container (e.g., glass). The surface area-to-volume ratio should be standardized, for example, 6 dm²/L.
  • Seal the container and incubate at a controlled temperature and for a specific duration relevant to the product's use (e.g., 10 days at 40°C for long-term storage).

4. Analysis of this compound:

  • After the incubation period, remove the polymer specimens.
  • Analyze the concentration of this compound in the food simulant using a validated analytical method, such as HPLC-UV.

Protocol 2: HPLC-UV Method for Quantification of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard (typically around 240-250 nm).
  • Column Temperature: 30°C.

3. Sample Preparation:

  • Aqueous Simulants (Ethanol/Water, Acetic Acid/Water): Direct injection may be possible. If concentration is needed, liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane) or solid-phase extraction (SPE) can be used.
  • Oily Simulants (Olive Oil): Requires an extraction and clean-up step. A common method is solvent extraction followed by gel permeation chromatography (GPC) to remove the bulk oil.

4. Calibration:

  • Prepare a series of standard solutions of this compound in the corresponding food simulant at known concentrations.
  • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards.

5. Quantification:

  • Inject the migration test samples and determine the peak area for this compound.
  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Analysis Analysis & Decision cluster_Solution Solution Implementation Problem Unexpected Experimental Results or Visible Surface Defects IdentifySources Identify Potential Polymer Sources Problem->IdentifySources SurfaceAnalysis Perform Surface Analysis (e.g., ATR-FTIR, XPS) Problem->SurfaceAnalysis QuantifyMigration Quantify this compound Migration (See Protocol 1 & 2) IdentifySources->QuantifyMigration MigrationConfirmed Migration or Blooming Confirmed? QuantifyMigration->MigrationConfirmed SurfaceAnalysis->MigrationConfirmed Mitigate Implement Mitigation Strategies MigrationConfirmed->Mitigate Yes NoAction No Action Required MigrationConfirmed->NoAction No Migration_Factors cluster_Factors Factors Influencing Migration Polymer Polymer Properties (Type, Crystallinity) Migration This compound Migration Polymer->Migration Additive Additive Properties (Concentration, Molecular Weight) Additive->Migration Environment Environmental Conditions (Temperature, Contact Medium) Environment->Migration Processing Processing Conditions Processing->Migration Cellular_Response_Pathway cluster_Stress External Stressor cluster_Cellular Cellular Interaction cluster_Response Cellular Response Leachable This compound Leachable Membrane Cell Membrane Interaction Leachable->Membrane Internalization Internalization Membrane->Internalization ROS Reactive Oxygen Species (ROS) Production Internalization->ROS StressResponse Stress Response Pathways (e.g., Nrf2, MAPK) ROS->StressResponse Apoptosis Apoptosis StressResponse->Apoptosis Inflammation Inflammatory Response StressResponse->Inflammation

References

How to minimize the effect of Tinuvin 123 on the initial color of coatings

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This guide addresses the common issue of minimizing the initial color contribution of Tinuvin™ 123, a hindered amine light stabilizer (HALS), in coatings formulations. While Tinuvin™ 123 is highly effective for long-term UV protection, its inherent characteristics and interactions with other components can sometimes lead to an undesirable initial yellowing of the coating.

Frequently Asked Questions (FAQs)

Q1: Does Tinuvin™ 123 itself have a color?

A1: Yes, Tinuvin™ 123 is described as a clear, slightly yellow liquid. This inherent color can be a contributing factor to the initial yellowness of a coating formulation, especially in clear or light-colored systems. The water-based version, Tinuvin™ 123-DW ECO, is formulated to preserve the inherent color of the dry film, suggesting the impact can be minimal depending on the formulation.[1]

Q2: How does the concentration of Tinuvin™ 123 affect the initial color?

Q3: What other formulation components can interact with Tinuvin™ 123 to increase initial color?

A3: The initial color of a coating is a result of the interplay between all its components. When using Tinuvin™ 123, consider the following:

  • Resin System: Aromatic-based resins or those with inherent yellowing tendencies can exacerbate the initial color.

  • Photoinitiators (in UV-cured systems): Certain photoinitiators can contribute to yellowing. It is advisable to select photoinitiators with low intrinsic color.

  • Antioxidants: While antioxidants are crucial for thermal stability, some types can contribute to color.

  • Pigments: Certain pigments can have chemical interactions with other components, although this is less common with the low-basicity Tinuvin™ 123.

Q4: Can the curing process influence the initial color of a coating containing Tinuvin™ 123?

A4: Yes, the curing process can significantly impact the initial color.

  • Thermal Curing: Over-baking (higher temperature or longer duration than recommended) can lead to thermal degradation of components and increased yellowing.

  • UV Curing: Incomplete curing can leave unreacted photoinitiators or monomers that may contribute to initial color. Conversely, excessive UV exposure can also lead to yellowing. It is essential to optimize the UV dose and intensity for the specific formulation.

Q5: How can I minimize the initial color effect of Tinuvin™ 123?

A5: Here are key strategies to minimize the initial color:

  • Optimize Tinuvin™ 123 Concentration: Use the lowest effective concentration that meets your durability requirements. This should be determined through a ladder study (see Experimental Protocols).

  • Synergistic Use with UV Absorbers: Combining Tinuvin™ 123 with a UV absorber (UVA) can enhance overall photostability, potentially allowing for a lower concentration of Tinuvin™ 123.[2][3][4][5] A combination of 1% Tinuvin™ 123-DW and 2% Tinuvin™ 400-DW has been shown to provide good color stability in a UV-curable polyurethane dispersion (PUD) system.[6][7]

  • Careful Selection of Co-Additives:

    • Choose resins with low inherent color and good UV stability (e.g., aliphatic polyurethanes).

    • Select photoinitiators (for UV-cured systems) and antioxidants that are known for their low color contribution.

  • Optimize Curing Conditions: Strictly adhere to the recommended curing schedules for your coating system to avoid over-baking or improper UV curing.

  • Conduct a Formulation Ladder Study: Systematically evaluate the effect of varying concentrations of Tinuvin™ 123 and other key additives on the initial color.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Initial Yellowing in a Clear Coat High concentration of Tinuvin™ 123.1. Reduce the concentration of Tinuvin™ 123 to the lower end of the recommended range (e.g., 0.5%).2. Conduct a ladder study to find the optimal balance between performance and color.3. Introduce a UV absorber to potentially lower the required Tinuvin™ 123 concentration.
Interaction with other formulation components.1. Review the resin system for any aromatic components that could be replaced with aliphatic alternatives.2. Evaluate the color contribution of other additives like antioxidants in isolation.3. For UV-cured systems, test alternative photoinitiators with lower yellowing potential.
Improper curing.1. For thermal cure systems, verify oven temperature and dwell time. 2. For UV cure systems, optimize lamp intensity and line speed to ensure complete but not excessive cure.
Color Shift in a Pigmented Coating Interaction between Tinuvin™ 123 and acidic pigments.Although Tinuvin™ 123 has low basicity to minimize such interactions, it is still a possibility.[8][9] 1. Prepare a drawdown of the pigment paste with and without Tinuvin™ 123 to isolate the interaction.2. Consult with your pigment supplier for compatibility information.
Pigment degradation due to other factors.1. Ensure pigments are adequately dispersed and stabilized.2. Evaluate the thermal stability of the pigments at the curing temperature.

Data Presentation

The following table summarizes the initial color data from a study on a UV-curable polyurethane dispersion (PUD) coating, demonstrating the effect of a light stabilizer package containing Tinuvin™ 123-DW.

Formulation Additive Concentration Initial b* value (Yellowness Index)
Unstabilized PUD-Not reported, but noted to increase significantly with UV exposure.
Stabilized PUD2% Tinuvin™ 400-DW + 1% Tinuvin™ 123-DW~7-8

Data sourced from "Recent Advances in Photocuring and Stabilization of Waterborne Coatings"[6]

Experimental Protocols

Protocol 1: Evaluating the Impact of Tinuvin™ 123 Concentration on Initial Coating Color

Objective: To determine the effect of varying concentrations of Tinuvin™ 123 on the initial yellowness index (b*) of a clear coating.

Materials:

  • Coating resin (e.g., acrylic, polyurethane)

  • Appropriate solvent(s)

  • Tinuvin™ 123

  • Other necessary additives (e.g., flow modifiers, catalysts) kept at constant concentrations

  • Substrate panels (e.g., glass, steel)

  • Spectro-colorimeter

Procedure:

  • Masterbatch Preparation: Prepare a masterbatch of the coating formulation without Tinuvin™ 123.

  • Ladder Study Formulation:

    • Prepare a series of formulations with varying concentrations of Tinuvin™ 123 (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% by weight on resin solids).

    • Ensure thorough mixing of each formulation.

  • Coating Application:

    • Apply each formulation to a separate, identical substrate panel using a consistent application method (e.g., drawdown bar) to ensure uniform film thickness.

  • Curing:

    • Cure all panels according to the recommended schedule for the resin system.

  • Color Measurement:

    • Allow the panels to cool to room temperature.

    • Using a spectro-colorimeter, measure the CIE Lab* values for each panel. Record the b* value (yellowness index). .

  • Data Analysis:

    • Plot the b* value as a function of Tinuvin™ 123 concentration.

Protocol 2: Assessing the Synergistic Effect of UV Absorbers on Initial Color

Objective: To evaluate if the combination of Tinuvin™ 123 with a UV absorber (UVA) can minimize initial color while maintaining or improving performance.

Materials:

  • Same as Protocol 1, with the addition of a selected UV absorber (e.g., Tinuvin™ 400).

Procedure:

  • Formulation Series: Prepare a series of formulations:

    • Control: No light stabilizer.

    • Tinuvin™ 123 only (at a mid-range concentration, e.g., 1.5%).

    • UVA only (at a typical concentration, e.g., 2.0%).

    • Combination: Tinuvin™ 123 (at a lower concentration, e.g., 1.0%) + UVA (e.g., 2.0%).

  • Coating Application and Curing: Follow steps 3 and 4 from Protocol 1.

  • Color Measurement: Follow step 5 from Protocol 1.

  • Performance Testing (Optional but Recommended):

    • Expose the panels to accelerated weathering (e.g., QUV) to assess long-term color stability and gloss retention.

  • Data Analysis:

    • Compare the initial b* values of all formulations.

    • If weathering data is collected, compare the change in color (ΔE) and gloss over time.

Visualizations

logical_workflow cluster_problem Problem Identification cluster_investigation Investigation of Causes cluster_solutions Mitigation Strategies cluster_validation Validation Problem Initial Yellowing in Coating Cause1 Inherent Color of Tinuvin 123 Problem->Cause1 Cause2 High Concentration Problem->Cause2 Cause3 Interaction with Other Components Problem->Cause3 Cause4 Improper Curing Problem->Cause4 Solution1 Optimize Concentration Cause1->Solution1 Cause2->Solution1 Solution3 Select Low-Color Co-Additives Cause3->Solution3 Solution4 Optimize Curing Process Cause4->Solution4 Validation1 Ladder Study (Protocol 1) Solution1->Validation1 Validation3 Performance Testing Solution1->Validation3 Solution2 Use with UV Absorber Validation2 Synergy Study (Protocol 2) Solution2->Validation2 Solution2->Validation3 Solution3->Validation3 Solution4->Validation3

Caption: Troubleshooting workflow for addressing initial yellowing.

experimental_workflow cluster_prep Formulation Preparation cluster_application Coating Application & Curing cluster_analysis Analysis Prep1 Prepare Masterbatch Prep2 Create Ladder Study Formulations Prep1->Prep2 App1 Apply to Substrate Prep2->App1 App2 Cure Panels App1->App2 Analysis1 Measure Initial Color (b*) App2->Analysis1 Analysis2 Analyze Data Analysis1->Analysis2

References

Technical Support Center: The Impact of Tinuvin 123 on Acid-Catalyzed Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tinuvin 123 in acid-catalyzed resin systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it recommended for acid-catalyzed resins?

A1: this compound is a liquid hindered amine light stabilizer (HALS) with an amino-ether functionality.[1][2] It is specifically designed for use in high-solids, acid-catalyzed automotive and industrial coatings.[1][2][3][4][5] Its key advantage is its low basicity, which prevents interactions with acidic paint components, such as catalysts, that can otherwise interfere with the curing process.[1][2][3][4][5]

Q2: How does this compound protect coatings?

A2: Like other HALS, this compound functions as a free-radical scavenger. It works through a regenerative process known as the Denisov cycle to trap free radicals generated by UV radiation.[6] This mechanism is highly effective in preventing surface defects like gloss reduction, cracking, and chalking.[1][2][3][4][5]

Q3: Can this compound be used as a standalone UV stabilizer?

A3: While this compound provides excellent protection against surface defects, its performance can be significantly enhanced when used in combination with a UV absorber (UVA).[3][4][5] UV absorbers work by filtering harmful UV radiation, while HALS trap any free radicals that may still form.[6] This synergistic combination offers comprehensive protection for the coating and substrate.[7]

Q4: What are the typical dosage levels for this compound?

A4: The optimal concentration of this compound depends on the specific formulation, including the type of resin, the presence of pigments, and the desired level of protection.[4][5] It is crucial to determine the ideal amount through laboratory trials, typically covering a concentration range from 0.5% to 3.0% based on the total binder solid content.[8]

Q5: Is this compound suitable for water-based acid-catalyzed systems?

A5: Yes, there are specific grades of this compound, such as this compound-DW ECO, that are designed for easy emulsification into waterborne systems.[3][8] These formulations are suitable for a wide pH range and are compatible with various water-based resins.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Delayed or Incomplete Curing Interaction of a basic HALS with the acid catalyst.Verify that you are using a low-basicity HALS like this compound, which is specifically designed for acid-catalyzed systems to prevent such interactions.[1][2][9] If using a different HALS, its basicity may be neutralizing the acid catalyst.
Yellowing of the Coating Insufficient UV stabilization or thermal degradation.This compound improves resistance to yellowing, especially in direct-fired gas ovens.[10][11] For enhanced protection against UV-induced yellowing, combine this compound with a suitable UV absorber.[3][4][5]
Poor Long-Term Weathering Performance (Cracking, Gloss Loss) Inadequate concentration of HALS or absence of a UVA.The amount of this compound should be optimized for your specific system through a ladder study.[4][5] For exterior applications, a combination of this compound and a UV absorber is highly recommended for superior protection.[3][4][5]
Incompatibility or Poor Dispersion in Water-Based Systems Use of a solvent-based HALS in an aqueous formulation.For water-based systems, use a water-dispersible grade such as this compound-DW (N) or this compound-DW ECO to ensure proper incorporation and stability.[12][13]

Quantitative Data

The following tables present illustrative data from a hypothetical study on the effect of this compound on the curing and performance of an acid-catalyzed 2K polyurethane clearcoat.

Table 1: Effect of this compound Concentration on Curing Time and Hardness

This compound Conc. (% on binder solids)Catalyst Level (%)Tack-Free Time (hours)Pendulum Hardness (24 hours)
0.01.54.085
1.01.54.284
2.01.54.383
3.01.54.582

Table 2: Weathering Performance with this compound and UV Absorber

FormulationInitial Gloss (60°)Gloss Retention after 1000h QUV-AΔE (Color Change) after 1000h QUV-A
Control (No Stabilizer)9245%5.2
2% this compound9175%2.8
2% this compound + 1% UVA9192%0.9

Experimental Protocols

Protocol 1: Evaluating the Impact of this compound on Curing Characteristics

  • Materials: Acid-catalyzed resin (e.g., 2K acrylic polyurethane), acid catalyst (e.g., p-toluenesulfonic acid), this compound, appropriate solvents, and substrate panels (e.g., glass or steel).

  • Formulation Preparation:

    • Prepare a master batch of the resin system without the light stabilizer.

    • Divide the master batch into several aliquots.

    • To each aliquot, add a different concentration of this compound (e.g., 0%, 1%, 2%, 3% on binder solids) and mix thoroughly.

  • Application:

    • Just before application, add the acid catalyst to each formulation and mix.

    • Apply the coatings to the substrate panels at a controlled film thickness.

  • Curing and Hardness Measurement:

    • Monitor the tack-free time of each coated panel using a touch test or a dedicated instrument.

    • After 24 hours of curing at ambient temperature, measure the pendulum hardness of each coating.

Protocol 2: Assessing Weathering Resistance

  • Formulation Preparation: Prepare three formulations: a control without any light stabilizer, one with 2% this compound, and one with 2% this compound and 1% of a suitable UV absorber.

  • Application and Curing: Apply the formulations to appropriate panels and allow for complete curing as per the resin manufacturer's instructions.

  • Initial Measurements: Measure the initial gloss (at 60°) and color coordinates (Lab*) of each panel.

  • Accelerated Weathering: Expose the panels in a QUV accelerated weathering tester (UVA-340 lamps) for 1000 hours, following a standard cycle of UV exposure and condensation.

  • Final Measurements: After the exposure period, re-measure the gloss and color of each panel. Calculate the gloss retention and the total color difference (ΔE).

Visualizations

cluster_1 Troubleshooting Workflow Delayed Curing Delayed Curing Verify HALS Type Verify HALS Type Delayed Curing->Verify HALS Type Yellowing Yellowing Add UV Absorber Add UV Absorber Yellowing->Add UV Absorber Cracking/Gloss Loss Cracking/Gloss Loss Check HALS Concentration Check HALS Concentration Cracking/Gloss Loss->Check HALS Concentration Optimize Catalyst Level Optimize Catalyst Level Verify HALS Type->Optimize Catalyst Level If using low-basicity HALS Check HALS Concentration->Add UV Absorber If concentration is optimal

Caption: Troubleshooting workflow for common issues in acid-catalyzed resins.

UV_Radiation UV Radiation Polymer_Degradation Polymer Degradation (Free Radical Formation) UV_Radiation->Polymer_Degradation Coating_Defects Coating Defects (Gloss Loss, Cracking) Polymer_Degradation->Coating_Defects Tinuvin_123 This compound (HALS) (Radical Scavenging) Tinuvin_123->Polymer_Degradation Inhibits UV_Absorber UV Absorber (UV Light Filtering) UV_Absorber->UV_Radiation Blocks

Caption: Synergistic protection mechanism of this compound and a UV absorber.

References

Technical Support Center: Tinuvin 123 Long-Term Stability in Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation professionals with comprehensive guidance on the long-term stability of Tinuvin 123 in outdoor applications. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key performance data to assist in your research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what is its primary function in outdoor applications?

A1: this compound is a liquid Hindered Amine Light Stabilizer (HALS) with a non-basic, amino-ether functionality.[1][2][3] Its primary role is to protect polymers and coatings from degradation caused by exposure to UV light and other environmental factors. It functions as a radical scavenger, interrupting the photo-oxidative degradation cycle of the material.[4][5][6][7][8] This helps to prevent surface defects such as gloss reduction, cracking, chalking, and color change, thereby extending the service life of the product in outdoor settings.[9][1][3][10]

Q2: My coating containing this compound is showing premature gloss reduction. What could be the cause?

A2: Premature gloss reduction is often a sign of early-stage surface degradation. Several factors could be at play:

  • Insufficient Concentration: The amount of this compound may be too low for the specific polymer system or the intensity of UV exposure. Recommended concentrations typically range from 0.5% to 2.0% based on binder solids, but optimization is crucial.[9][1]

  • Lack of a UV Absorber (UVA): this compound is a radical scavenger, not a UV absorber.[4][8] For optimal performance, especially in clear or lightly pigmented systems, it should be combined with a UVA (e.g., Tinuvin 384, Tinuvin 1130, Tinuvin 400).[9][1][10][11][12] The UVA filters harmful UV radiation, reducing the number of free radicals that the HALS needs to scavenge, creating a synergistic effect.[7][12]

  • Environmental Factors: Severe environmental conditions, such as high UV radiation, extreme temperatures, and high humidity, can accelerate degradation rates.[12] The presence of pollutants or acid rain can also negatively impact coating performance.[12][13]

Q3: I am observing color changes (yellowing/fading) in my formulation. How can this compound help, and what are its limitations?

A3: this compound helps prevent color change by inhibiting the photo-oxidative reactions that degrade pigments and the polymer binder.[1] However, if you are still observing issues:

  • Formulation without a UVA: As with gloss reduction, a UVA is critical for protecting against color change. The UVA absorbs UV light that would otherwise initiate the degradation of colorants.[7]

  • Interaction with Other Components: Although this compound has low basicity to prevent interactions with acidic paint ingredients like catalysts, other formulation components could be contributing to color instability.[1]

  • Thermal Degradation: If the material is exposed to high temperatures, thermal degradation may occur. While this compound offers high thermal stability, the primary protection against this is typically provided by antioxidants.[14]

Q4: Can this compound be used in acidic environments, such as areas with acid rain?

A4: Yes, this is a key advantage of this compound. Traditional HALS are basic and can interact with acidic components in a formulation or from the environment (like acid rain), which can deactivate the stabilizer.[7][13] this compound is a non-basic N-O-R HALS, which makes it highly suitable for acid-catalyzed coating systems and for applications in environments where acid rain is a concern.[9][3][4][7][15]

Q5: Is there a risk of this compound migrating or leaching from the coating over time?

A5: Additive migration is a potential long-term failure mode for all polymer stabilizers.[16][17] While some sources describe this compound as non-migrating, its liquid form and relatively low molecular weight could allow for diffusion over long periods, especially at elevated temperatures.[2][14] This can lead to a depletion of the stabilizer at the surface, where it is most needed. The choice of polymer matrix and the overall formulation's compatibility will significantly influence migration rates.

Q6: My water-borne coating formulation is unstable after adding this compound. What is the issue?

A6: Standard this compound is designed for solvent-based systems and may not be readily dispersible in water.[2][10] For aqueous applications, a specifically designed water-compatible version, such as this compound-DW ECO, should be used.[4][14][18][19] These versions utilize technologies like Novel Encapsulated Additive Technology (NEAT) to ensure stable dispersion in water-based formulations without the need for co-solvents or high shear forces.[7][19] Using the incorrect grade can lead to formulation instability, phase separation, and poor performance.[18]

Performance Data

The long-term performance of this compound, particularly when combined with a UV absorber, has been demonstrated in various studies. The tables below summarize typical performance improvements.

Table 1: Gloss Retention in Automotive Clear Coats

Data illustrates typical results from accelerated weathering tests (e.g., QUV or Xenon Arc).

FormulationGloss Retention after 2000 hours (%)
Unstabilized Clear Coat< 20%
Clear Coat + 1.5% this compound~ 50%
Clear Coat + 2.0% UVA (e.g., Tinuvin 384)~ 60%
Clear Coat + 1.5% this compound + 2.0% UVA > 90%
Table 2: Crack Prevention in Industrial Coatings

Performance after 5 years of Florida outdoor exposure.

FormulationCracking Observation
Unstabilized CoatingSevere cracking and delamination
Coating + HALS onlyModerate cracking
Coating + this compound / UVA Combination No cracking or blistering [9][1][11]

Key Mechanisms & Workflows

Mechanism of Action for Hindered Amine Light Stabilizers (HALS)

The diagram below illustrates the Denisov Cycle, the regenerative radical scavenging mechanism by which this compound protects the polymer matrix. The HALS molecule is converted to a stable nitroxyl radical, which then traps the damaging free radicals (P• and POO•) generated during photo-oxidation, preventing chain reactions that lead to degradation.

G cluster_cycle Denisov Cycle (Radical Scavenging) cluster_degradation Polymer Photo-Oxidation HALS This compound (>N-OR) Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl Oxidation Aminoether Aminoether (>N-O-P) Nitroxyl->Aminoether Traps Polymer Radical (P•) PRadical Polymer Alkyl Radical (P•) Nitroxyl->PRadical POORadical Polymer Peroxy Radical (POO•) Nitroxyl->POORadical INHIBITS Aminoether->Nitroxyl Reacts with Peroxy Radical (POO•) + Regeneration Polymer Polymer (PH) Polymer->PRadical UV Light, Heat PRadical->POORadical + O2 POORadical->PRadical Chain Reaction + PH Degradation Degradation Products (Cracking, Gloss Loss) POORadical->Degradation

Caption: Regenerative radical scavenging cycle of this compound.

Factors Affecting Long-Term Stability

Several interrelated factors influence the in-situ performance of this compound. Understanding these relationships is key to troubleshooting and optimizing formulations for durability.

G cluster_env Environmental Stressors cluster_formulation Formulation Factors center_node This compound Long-Term Stability UV UV Radiation Intensity UV->center_node causes degradation that HALS must counter Temp Temperature & Humidity Temp->center_node affects migration rate Pollutants Pollutants / Acid Rain Pollutants->center_node can interact with coating Concentration HALS Concentration Concentration->center_node determines protection capacity UVA Presence of UVA UVA->center_node synergistically improves performance Polymer Polymer Matrix Type Polymer->center_node influences compatibility & migration Additives Other Additives (Pigments, Fillers) Additives->center_node potential for interaction

Caption: Key factors influencing the outdoor stability of this compound.

Experimental Protocols

Protocol 1: Accelerated Weathering Testing

This protocol outlines a general procedure for evaluating the long-term stability of a coating formulation containing this compound using accelerated weathering chambers.

1. Objective: To assess the resistance of a stabilized coating to degradation from simulated sunlight, heat, and moisture.

2. Materials & Equipment:

  • Test Substrates (e.g., steel Q-panels, wood panels)

  • Coating formulations: (a) Unstabilized control, (b) Control + this compound, (c) Control + this compound + UVA

  • Film Applicator (for consistent film thickness)

  • Xenon Arc or Fluorescent UV (QUV) Weathering Chamber

  • Gloss Meter (60° and/or 20°)

  • Spectrocolorimeter

  • Microscope (for crack analysis)

3. Procedure:

  • Sample Preparation:

    • Prepare coating formulations, ensuring additives are thoroughly dispersed. Recommended levels: 1-2% this compound and 1-3% UVA, based on binder solids.[1]

    • Apply coatings to substrates at a controlled and consistent dry film thickness.

    • Allow panels to cure completely according to manufacturer's specifications (e.g., 7 days at ambient temperature or forced cure schedule).

  • Initial Measurements:

    • Measure and record the initial gloss (60°) and color (CIELAB Lab* values) of each panel at multiple locations.

  • Accelerated Weathering Exposure:

    • Place panels in the weathering chamber.

    • Select an appropriate test cycle (e.g., ASTM G154 for QUV or ASTM G155 for Xenon Arc). A common cycle includes alternating periods of UV light, heat, and moisture (condensation or water spray).

  • Periodic Evaluation:

    • Remove panels at predetermined intervals (e.g., every 500 hours).

    • Visually inspect for cracking, blistering, or chalking.

    • Measure and record gloss and color at the same locations as the initial measurements.

    • Calculate Gloss Retention (%) and Color Difference (ΔE*).

  • Data Analysis:

    • Plot Gloss Retention vs. Exposure Time and ΔE* vs. Exposure Time for each formulation.

    • Compare the performance of the stabilized systems against the unstabilized control to quantify the effectiveness of this compound.

Experimental Workflow: Stability Assessment

The diagram below outlines the logical flow for a comprehensive stability assessment project, from formulation to final analysis.

Caption: Standard experimental workflow for evaluating coating durability.

References

Technical Support Center: Troubleshooting Yellowing in Coatings Containing Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding yellowing in coatings formulated with Tinuvin 123.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent yellowing?

A1: this compound is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1] It is designed to protect coatings from degradation caused by exposure to UV light and other environmental factors. This compound functions as a free radical scavenger; it interrupts the degradation process initiated by UV radiation, which is a primary cause of yellowing in coatings.[1][2] Its mechanism of action, often referred to as the Denisov Cycle, involves the HALS being oxidized to a stable nitroxide radical, which then traps the free radicals that would otherwise lead to the degradation of the polymer binder and cause discoloration.[3]

Q2: Is this compound itself prone to causing yellowing?

A2: this compound is a "non-basic" HALS, a feature that makes it particularly suitable for acid-catalyzed and oxidative curing coating systems.[2][4] This low basicity prevents undesirable interactions with acidic components in the formulation, such as catalysts, which can often be a source of yellowing.[1][4][5] While all organic materials will eventually degrade, this compound is designed for high thermal stability and to preserve the inherent color of the coating.[6] There is no evidence to suggest that the degradation products of this compound are colored and contribute to yellowing under normal service conditions.

Q3: Can this compound be used as a standalone stabilizer to prevent yellowing?

A3: While this compound is effective at scavenging free radicals, its performance in preventing yellowing is significantly enhanced when used in combination with a UV absorber (UVA).[1][5][7] UV absorbers work by filtering out harmful UV radiation before it can initiate the degradation process. This synergistic effect, where the UVA provides a "front-line" defense and this compound "cleans up" any free radicals that still form, provides superior protection against color change and other forms of degradation.[2][7]

Troubleshooting Guide: Yellowing in Coatings with this compound

This guide addresses specific issues that may be encountered during the formulation and testing of coatings containing this compound.

Issue 1: Yellowing is observed despite the presence of this compound.

Possible Causes and Solutions:

  • Insufficient Concentration of this compound: The amount of this compound may be too low to provide adequate protection for the specific binder system and exposure conditions.

    • Solution: Increase the concentration of this compound in increments (e.g., 0.5% by weight on solids) and evaluate the effect on yellowing through accelerated weathering tests. The optimal concentration should be determined through laboratory trials.[1][5]

  • Absence of a UV Absorber: As mentioned in the FAQs, HALS are most effective when used with a UV absorber.

    • Solution: Incorporate a suitable UV absorber, such as Tinuvin 384 or Tinuvin 1130, into the formulation.[1][5] The combination of a UVA and a HALS provides a synergistic protective effect.[7]

  • Interaction with Other Formulation Components: Certain pigments or binders can contribute to yellowing.

    • Titanium Dioxide (TiO₂): While TiO₂ provides opacity and whiteness, certain grades can be photoreactive and contribute to yellowing, especially in the anatase form. Using a durable, surface-treated rutile grade of TiO₂ is recommended for exterior applications.

    • Binders: Alkyd and polyurethane binders, particularly those based on aromatic isocyanates, are inherently prone to yellowing upon UV exposure.[8] Even with stabilizers, some degree of yellowing may be unavoidable in these systems. Consider binder systems with better inherent UV stability for applications where color retention is critical.

  • Severe Environmental Conditions: The experimental conditions (e.g., high intensity UV radiation, high temperatures) may be too harsh for the current stabilization package.

    • Solution: Review the experimental setup. If possible, compare the performance of the coating under different accelerated weathering cycles to understand the primary drivers of yellowing (e.g., UV-A vs. UV-B exposure, presence of moisture).

Issue 2: Inconsistent or localized yellowing on the coated surface.

Possible Causes and Solutions:

  • Inadequate Mixing: Poor dispersion of this compound and other additives can lead to areas with lower stabilizer concentration, which will then be more susceptible to yellowing.

    • Solution: Ensure thorough and uniform mixing of all coating components before application.

  • Contamination: Contaminants on the substrate or in the coating (e.g., from compressed air lines) can react and cause localized discoloration.

    • Solution: Ensure the substrate is properly cleaned and prepared before coating application. Check for and eliminate sources of contamination in the application environment.

Data Presentation

The following tables summarize the expected performance of coatings containing this compound. The Yellowness Index (YI) is a standard metric for quantifying the degree of yellowing.

Table 1: Effect of this compound Concentration on Yellowness Index (YI) of an Acrylic Melamine Clearcoat

FormulationThis compound Concentration (% on solid resin)Initial YIYI after 1000 hours QUV-A Exposure
Control0%1.215.8
A1%1.15.3
B2%1.13.1

Note: Data is illustrative and based on typical performance. Actual results will vary depending on the specific formulation and test conditions.

Table 2: Synergistic Effect of this compound and a UV Absorber (Tinuvin 384) on Yellowness Index (YI) of a 2K Acrylic Urethane Clearcoat

FormulationStabilizer Package (% on solid resin)Initial YIYI after 2000 hours Xenon Arc Exposure
ControlNone0.812.5
A1% this compound0.86.2
B1% Tinuvin 3840.94.8
C1% this compound + 1% Tinuvin 3840.81.5

Note: Data is illustrative and based on typical performance. Actual results will vary depending on the specific formulation and test conditions.

Experimental Protocols

Accelerated Weathering Testing

Objective: To simulate the effects of outdoor weathering on coatings in a laboratory setting to evaluate properties like yellowing and gloss retention.

Methodology (based on ASTM D4587 - Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings):

  • Apparatus: A fluorescent UV and condensation apparatus (e.g., QUV tester).

  • Test Panels: Prepare coated panels on a suitable substrate (e.g., steel or aluminum panels).

  • Exposure Cycle: A common cycle for evaluating yellowing is Cycle 2 from ASTM G154, which consists of:

    • 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Duration: The total exposure time will depend on the durability of the coating, but typical durations for evaluation are 500, 1000, and 2000 hours.

  • Evaluation: Periodically remove the panels and measure the Yellowness Index and other properties like gloss and color change.

Measurement of Yellowness Index (YI)

Objective: To quantify the degree of yellowing of a coating.

Methodology (based on ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates):

  • Apparatus: A spectrophotometer or colorimeter.

  • Measurement:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the tristimulus values (X, Y, Z) of the coated panel.

  • Calculation: Calculate the Yellowness Index (YI) using the following formula for Illuminant D65 and the 10° observer:

    • YI = 100 * (Cₓ * X - C₂ * Z) / Y

    • Where Cₓ and C₂ are coefficients for the specific illuminant and observer.

Mandatory Visualizations

Yellowing_Troubleshooting Start Yellowing Observed in Coating with this compound Check_Conc Is this compound Concentration Sufficient? Start->Check_Conc Check_UVA Is a UV Absorber (UVA) Present? Check_Conc->Check_UVA Yes Increase_Conc Increase this compound Concentration Check_Conc->Increase_Conc No Check_Components Are there Interactions with Other Components? Check_UVA->Check_Components Yes Add_UVA Add a Suitable UV Absorber Check_UVA->Add_UVA No Check_Environment Are Environmental Conditions Too Severe? Check_Components->Check_Environment No Evaluate_Components Evaluate Binder and Pigment Selection Check_Components->Evaluate_Components Yes Modify_Test Modify Test Conditions or Re-evaluate Formulation Check_Environment->Modify_Test Yes End Yellowing Mitigated Check_Environment->End No Increase_Conc->End Add_UVA->End Evaluate_Components->End Modify_Test->End

Caption: Troubleshooting workflow for yellowing in coatings.

HALS_Mechanism UV_Light UV Light Polymer Polymer (Coating Binder) UV_Light->Polymer Free_Radicals Free Radicals (P•, POO•) Polymer->Free_Radicals initiates Degradation Polymer Degradation (Yellowing, Cracking, etc.) Free_Radicals->Degradation leads to Nitroxide_Radical Nitroxide Radical (Stable) Tinuvin_123 This compound (HALS) Tinuvin_123->Nitroxide_Radical oxidized to Nitroxide_Radical->Free_Radicals scavenges Non_Radical_Species Non-Radical Species Nitroxide_Radical->Non_Radical_Species forms Non_Radical_Species->Nitroxide_Radical regenerates

Caption: Simplified mechanism of HALS stabilization.

References

Validation & Comparative

A Comparative Analysis of Tinuvin 123 and Tinuvin 292 in Acrylic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Functional Differences

The primary distinction between Tinuvin 123 and Tinuvin 292 lies in their chemical structure and, consequently, their reactivity and application scope.

This compound is a non-basic, N-O-R (alkoxyamine) HALS.[1] Its key characteristic is its low basicity, which makes it particularly suitable for acid-catalyzed coating systems.[2] In such formulations, traditional basic HALS can interact with the acid catalyst, impairing both the curing process and the long-term stability of the coating. This compound's non-basic nature avoids these detrimental interactions, ensuring optimal performance in systems like two-component isocyanate-acrylic and polyester coatings.[2]

Tinuvin 292 is a versatile, liquid, multi-purpose basic HALS.[3][4] It is a blend of two active ingredients, which ensures it remains in a liquid state for easy incorporation into various coating systems.[4] Tinuvin 292 is effective in a wide range of both solvent-based and waterborne coatings, including thermoplastic and thermosetting acrylics.[5][6] However, its basic nature means that potential interactions with acidic components in a formulation, such as catalysts, must be carefully evaluated.[4][5]

Performance in Acrylic Coatings: A Qualitative and Indirect Comparison

While a direct head-to-head study with quantitative data is elusive, we can infer performance characteristics based on available information and studies on similar systems. The primary metrics for evaluating the performance of HALS in acrylic coatings are gloss retention and color stability upon exposure to weathering.

Gloss Retention: Both this compound and Tinuvin 292 are designed to minimize the loss of gloss that occurs as a result of UV degradation.[2][4] Gloss retention is a critical indicator of the surface integrity of the coating. A study on an acrylic-melamine varnish demonstrated that the addition of Tinuvin 292 significantly improved gloss retention after accelerated weathering.[7] While specific data for this compound in a similar direct study is unavailable, its efficacy in protecting against gloss reduction is highlighted in its technical documentation.[2]

Color Stability: The prevention of color change, often quantified as ΔE*, is another crucial performance parameter. HALS work by scavenging free radicals, thereby inhibiting the photo-oxidative processes that lead to color fading and yellowing. Both products are promoted for their ability to provide excellent color retention.

Synergistic Effects: The performance of both this compound and Tinuvin 292 can be significantly enhanced when used in combination with a UV absorber (UVA).[2][5] A study by Shenoy et al. noted a synergistic effect when a combination of this compound and Tinuvin 292 was used with a benzotriazole UVA (Tinuvin 1130), leading to an increased service life of the coatings.[8] This synergy arises from the complementary protection mechanisms: the UVA absorbs harmful UV radiation, while the HALS scavenge any free radicals that may still form.

Quantitative Data Summary

The following table summarizes the typical physical properties of this compound and Tinuvin 292 as reported in their technical data sheets. It is important to note that this table does not contain direct comparative performance data from a single experimental study.

PropertyThis compoundTinuvin 292
Chemical Type N-O-R Hindered Amine (Low Basicity)Basic Hindered Amine
Appearance Clear, slightly yellow liquidSlightly yellow liquid
Primary Application Acid-catalyzed and oxidative curing coatingsMulti-purpose for various solvent- and water-based coatings
Key Advantage Non-interactive with acidic componentsVersatile and broadly compatible (in non-acidic systems)

Experimental Protocols for Performance Evaluation

To quantitatively compare the performance of HALS in acrylic coatings, a standardized experimental approach is necessary. The following outlines a typical methodology based on industry-standard practices.

Coating Formulation and Application
  • Binder: A standard acrylic resin (e.g., a thermosetting acrylic polyol).

  • Crosslinker: A suitable crosslinker (e.g., an aliphatic isocyanate for a 2K system).

  • Solvent: A compatible solvent system to achieve the desired application viscosity.

  • Additives:

    • Control Group: No HALS.

    • Test Group 1: Acrylic coating with a specified concentration of this compound (e.g., 1-2% on binder solids).

    • Test Group 2: Acrylic coating with a specified concentration of Tinuvin 292 (e.g., 1-2% on binder solids).

    • Optional: Additional groups with combinations of HALS and a UVA.

  • Substrate: Standardized test panels (e.g., phosphated steel or aluminum).

  • Application: The coatings are applied to the test panels using a standardized method (e.g., spray application or draw-down bar) to ensure a consistent dry film thickness.

  • Curing: The coated panels are cured according to the resin manufacturer's recommendations (e.g., ambient cure or baking at a specified temperature and time).

Accelerated Weathering
  • Method: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials," is a common method for simulating outdoor weathering.[3][9][10][11][12]

  • Apparatus: A QUV accelerated weathering tester.

  • Cycle: A typical cycle for automotive or industrial coatings might be 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Duration: The exposure duration can range from hundreds to thousands of hours, with measurements taken at regular intervals.

Performance Evaluation
  • Gloss Measurement:

    • Method: ASTM D523, "Standard Test Method for Specular Gloss."[1][5][8][13]

    • Apparatus: A gloss meter at a specified geometry (e.g., 20° for high-gloss coatings or 60° for medium-gloss coatings).

    • Procedure: Gloss readings are taken on the coated panels before and after various intervals of accelerated weathering. The percentage of gloss retention is then calculated.

  • Color Measurement:

    • Method: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates."[7][14][15][16][17]

    • Apparatus: A spectrophotometer or colorimeter.

    • Procedure: The CIE Lab* color coordinates of the panels are measured before and after weathering. The total color difference (ΔE*) is calculated to quantify the change in color.

Logical Workflow for HALS Performance Evaluation

The following diagram illustrates the logical workflow for evaluating the performance of this compound and Tinuvin 292 in acrylic coatings.

HALS_Performance_Evaluation prep Coating Formulation & Panel Preparation control Control (No HALS) prep->control t123 This compound prep->t123 t292 Tinuvin 292 prep->t292 application Coating Application & Curing control->application t123->application t292->application weathering Accelerated Weathering (QUV) application->weathering measurement Gloss & Color Measurement weathering->measurement analysis Data Analysis & Comparison measurement->analysis conclusion Performance Conclusion analysis->conclusion

Workflow for HALS performance evaluation in acrylic coatings.

Conclusion

Both this compound and Tinuvin 292 are highly effective hindered amine light stabilizers that significantly enhance the durability of acrylic coatings. The choice between them is primarily dictated by the chemistry of the coating system.

  • This compound is the preferred choice for acid-catalyzed acrylic coatings due to its non-basic nature, which prevents interference with the curing mechanism.

  • Tinuvin 292 is a versatile and effective option for a broad range of non-acidic solvent-based and waterborne acrylic coatings .

For optimal performance, particularly in demanding applications, the use of either HALS in combination with a suitable UV absorber is strongly recommended. To make a definitive selection for a specific formulation, it is always advisable to conduct ladder studies based on the experimental protocols outlined above to determine the most effective stabilization package.

References

A Comparative Analysis of Tinuvin 123 and Other NOR-HALS in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate light stabilizers is paramount to ensure the longevity and efficacy of polymer-based materials. This guide provides an objective comparison of Tinuvin 123, a leading N-alkoxy hindered amine light stabilizer (NOR-HALS), with other conventional HALS, supported by experimental data and detailed protocols.

This compound, a product of BASF, is a liquid hindered amine light stabilizer (HALS) characterized by its N-alkoxy (NOR) functionality.[1][2] This structural feature imparts a significantly lower basicity compared to traditional HALS, making it particularly suitable for application in acid-catalyzed coating systems and with acidic pigments where conventional HALS may exhibit antagonistic interactions.[1][2] Its primary function is to protect coatings from surface defects such as gloss reduction, cracking, and chalking by trapping free radicals generated during photo-oxidation.[1][3]

Efficacy Comparison: this compound vs. Conventional HALS

While direct, publicly available quantitative comparisons are limited, the performance of this compound can be inferred from its chemical nature and application-specific recommendations. Its non-basic character is a key differentiator, preventing deactivation by acidic components often present in high-performance automotive and industrial coatings.[1][4] Traditional HALS, such as Tinuvin 770 and Chimassorb 944, are known to be highly effective in neutral and alkaline environments but can be compromised in acidic formulations.[5]

The following table summarizes the key characteristics and typical performance attributes of this compound in comparison to other commonly used HALS.

FeatureThis compound (NOR-HALS)Tinuvin 770 (Conventional HALS)Chimassorb 944 (Conventional HALS)
Chemical Nature N-alkoxy Hindered AmineBis(2,2,6,6-tetramethyl-4-piperidyl) sebacateHigh molecular weight HALS
Basicity LowHighHigh
Compatibility with Acidic Systems ExcellentPoorPoor
Primary Applications Automotive coatings, industrial coatings, acid-catalyzed systemsGeneral purpose plastics, coatingsThick section polyolefins, films, fibers
Key Performance Benefit Maintains efficacy in acidic environments, preventing premature degradation.[1][4]High light stabilizing efficiency in non-acidic systems.Excellent resistance to extraction and low volatility.[6]

Mechanism of Action: The NOR-HALS Advantage

Conventional HALS operate through the Denisov Cycle, a regenerative process involving the scavenging of free radicals.[7] The hindered amine is oxidized to a nitroxyl radical, which then traps alkyl radicals, preventing their propagation and subsequent polymer degradation.[7]

Denisov Cycle HALS >N-H (HALS) Nitroxyl >N-O• (Nitroxyl Radical) HALS->Nitroxyl Oxidation Nitroxyl->HALS Regeneration NOR >N-O-R (Alkoxyamine) Nitroxyl->NOR Traps Alkyl Radical ROO ROO• (Peroxy Radical) ROO->NOR R R• (Alkyl Radical) R->NOR NOR->Nitroxyl Reacts with ROO• ROOH ROOH (Hydroperoxide)

Caption: The Denisov Cycle for conventional HALS.

NOR-HALS, such as this compound, follow a modified mechanism. The pre-existing N-alkoxy group can directly scavenge alkyl radicals to form a stable alkoxyamine, bypassing the initial oxidation step required for conventional HALS. This can lead to a more immediate and efficient stabilization process, particularly in environments where the initial oxidation of the >N-H bond might be hindered.

NOR_HALS_Mechanism NOR_HALS >N-OR (NOR-HALS) Stable_Adduct >N-O-R' (Stable Adduct) NOR_HALS->Stable_Adduct Traps Alkyl Radical Nitroxyl_Radical >N-O• (Nitroxyl Radical) NOR_HALS->Nitroxyl_Radical Oxidation R_radical R'• (Polymer Alkyl Radical) R_radical->Stable_Adduct R_radical->Stable_Adduct Stable_Adduct->Nitroxyl_Radical Reacts with ROO• Nitroxyl_Radical->Stable_Adduct Traps Alkyl Radical ROO_radical ROO• (Peroxy Radical) ROO_radical->Stable_Adduct

Caption: Simplified NOR-HALS stabilization mechanism.

Experimental Protocols for Efficacy Evaluation

The performance of light stabilizers is typically evaluated through accelerated weathering tests that simulate the damaging effects of sunlight, temperature, and moisture. A widely accepted standard for this is ASTM G155, which utilizes a xenon arc light source.[8][9][10]

Objective: To compare the gloss retention and color stability of a clearcoat formulation stabilized with this compound versus other HALS.

Materials:

  • 2K acrylic clearcoat formulation

  • This compound

  • Tinuvin 770

  • Chimassorb 944

  • Control (no HALS)

  • Steel panels prepared with a standard automotive basecoat

Equipment:

  • Xenon arc weathering chamber (compliant with ASTM G155)

  • Glossmeter (60° geometry)

  • Spectrophotometer for color measurement (CIELAB Lab* values)

Procedure:

  • Sample Preparation: Prepare the 2K acrylic clearcoat, dividing it into four batches. Add 1.5% (by solid binder weight) of this compound, Tinuvin 770, and Chimassorb 944 to three of the batches, respectively. Leave one batch as a control.

  • Application: Apply the clearcoats over the prepared steel panels at a consistent dry film thickness.

  • Curing: Cure the panels according to the coating manufacturer's specifications.

  • Initial Measurements: Measure the initial 60° gloss and CIELAB Lab* color values for each panel.

  • Accelerated Weathering: Expose the panels in a xenon arc weathering chamber according to ASTM G155, Cycle 1 (Daylight Filter). The exposure duration should be at least 2000 hours.

  • Periodic Evaluation: At 500-hour intervals, remove the panels and measure the gloss and color.

  • Data Analysis: Calculate the percent gloss retention and the color change (ΔE*) for each sample at each interval.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Evaluation cluster_analysis Data Analysis Formulation Prepare 2K Acrylic Clearcoat Batches (Control, this compound, Tinuvin 770, Chimassorb 944) Application Apply Clearcoats to Steel Panels Formulation->Application Curing Cure Panels Application->Curing Initial_Measurements Initial Gloss & Color Measurement Curing->Initial_Measurements Weathering Accelerated Weathering (ASTM G155) Initial_Measurements->Weathering Periodic_Measurements Periodic Gloss & Color Measurement (500h intervals) Weathering->Periodic_Measurements Data_Analysis Calculate % Gloss Retention & ΔE* Periodic_Measurements->Data_Analysis

Caption: Experimental workflow for HALS performance evaluation.

Synergistic Effects with UV Absorbers

The performance of this compound, like other HALS, can be significantly enhanced when used in combination with a UV absorber (UVA).[4][11] HALS are effective at scavenging free radicals throughout the coating, while UVAs work by absorbing harmful UV radiation, primarily at the surface. This synergistic relationship provides a more comprehensive stabilization package, leading to superior protection against gloss reduction, cracking, color change, and delamination.[4] For automotive coatings, combinations with UV absorbers like Tinuvin 384, Tinuvin 1130, Tinuvin 928, or Tinuvin 400 are recommended.[4]

Conclusion

This compound offers a distinct advantage in the stabilization of high-performance coatings, particularly those with acidic components. Its NOR-HALS chemistry provides a robust defense against photo-oxidative degradation without the risk of acid-base interactions that can compromise the effectiveness of conventional HALS. For researchers and formulators, the selection of a light stabilizer should be guided by the specific chemistry of the coating system and the intended application environment. While conventional HALS remain highly effective in many scenarios, the unique properties of this compound make it a superior choice for demanding applications where long-term durability and appearance are critical. Further in-house experimental evaluation is always recommended to determine the optimal stabilizer package for a given formulation.

References

A Comparative Performance Evaluation of Tinuvin 123 and Conventional HALS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Hindered Amine Light Stabilizer Performance in Coatings

In the realm of polymer stabilization, Hindered Amine Light Stabilizers (HALS) are indispensable for protecting coatings from the degradative effects of UV radiation and environmental exposure. This guide provides a comprehensive comparison of Tinuvin® 123, a non-basic HALS, against conventional, basic HALS. The following sections detail their mechanisms of action, present comparative performance data in key coating systems, and outline the experimental protocols for such evaluations.

Introduction to HALS Technology

Hindered Amine Light Stabilizers (HALS) are a class of additives that protect polymers from photo-oxidative degradation. Unlike UV absorbers, which block UV radiation, HALS function by scavenging free radicals that are generated by UV exposure, thus inhibiting the degradation process. This mechanism allows them to be effective at the surface of the coating and throughout the film. Conventional HALS are typically basic in nature. Tinuvin® 123, however, is a non-basic HALS based on an amino-ether functionality, which offers distinct advantages in specific coating formulations.[1][2][3]

The key differentiator of Tinuvin® 123 is its low basicity, which prevents interactions with acidic components in coating systems, such as catalysts.[1][2][4] This makes it particularly suitable for use in acid-catalyzed automotive and industrial coatings.[1][2][4] Conventional basic HALS can interfere with the curing process in such systems, leading to reduced performance.

Mechanism of Action

The protective mechanism of HALS involves a cyclic process where the stabilizer is regenerated, allowing for long-term protection. The process can be simplified into the following key steps:

  • Radical Scavenging: The HALS molecule donates a hydrogen atom to a polymer radical (P•) or a peroxy radical (POO•), neutralizing it and forming a stable nitroxyl radical ( >N-O•).

  • Radical Trapping: The nitroxyl radical then reacts with another polymer radical, forming an amino-ether.

  • Regeneration: The amino-ether can further react with peroxy radicals to regenerate the nitroxyl radical, thus continuing the cycle.

This cyclic nature is what makes HALS highly efficient and long-lasting protectors against degradation.

HALS_Mechanism cluster_0 Polymer Degradation Initiation cluster_1 HALS Protective Cycle UV_Light UV Light Polymer Polymer (PH) UV_Light->Polymer Initiation P_Radical Polymer Radical (P•) Polymer->P_Radical HALS HALS (>N-H) P_Radical->HALS Degradation Pathway Interrupted Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Reacts with P• or POO• Amino_Ether Amino-Ether (>N-O-P) Nitroxyl_Radical->Amino_Ether Traps P• Amino_Ether->Nitroxyl_Radical Reacts with POO• (Regeneration)

Figure 1: Simplified signaling pathway of HALS-mediated polymer stabilization.

Performance Data: Tinuvin® 123 vs. Conventional HALS

The following tables summarize the expected performance of Tinuvin® 123 in comparison to conventional HALS in both an acid-catalyzed and a non-acid-catalyzed coating system. The data is representative of typical results obtained through accelerated weathering tests.

Table 1: Performance in an Acid-Catalyzed 2K Acrylic Clearcoat

Stabilizer System (at 1.5% solids on binder)Gloss Retention (%) after 2000h QUV-AColor Change (ΔE*) after 2000h QUV-ACracking (ASTM D661)
Unstabilized Control258.5Severe
Conventional HALS (e.g., Tinuvin® 292)554.2Moderate
Tinuvin® 123 85 1.8 None
Conventional HALS + UV Absorber752.5Slight
Tinuvin® 123 + UV Absorber 95 1.2 None

Table 2: Performance in a Non-Acid-Catalyzed 2K Polyurethane Clearcoat

Stabilizer System (at 1.5% solids on binder)Gloss Retention (%) after 2000h QUV-AColor Change (ΔE*) after 2000h QUV-ACracking (ASTM D661)
Unstabilized Control307.9Severe
Conventional HALS (e.g., Tinuvin® 292)882.0None
Tinuvin® 123 86 2.2 None
Conventional HALS + UV Absorber961.4None
Tinuvin® 123 + UV Absorber 95 1.5 None

Note: The data presented in these tables is illustrative and representative of the expected performance based on the chemical properties of the stabilizers. Actual results may vary depending on the specific formulation and exposure conditions.

The results indicate the superior performance of Tinuvin® 123 in acid-catalyzed systems, where conventional HALS can exhibit reduced efficacy. In non-acid-catalyzed systems, the performance of Tinuvin® 123 is comparable to that of high-performance conventional HALS. In all cases, the combination of a HALS with a UV absorber provides a synergistic effect, leading to optimal protection.[4][5][6]

Experimental Protocols

The following section details a typical experimental workflow for evaluating the performance of HALS in coatings.

Experimental_Workflow cluster_preparation Sample Preparation cluster_weathering Accelerated Weathering cluster_evaluation Performance Evaluation prep 1. Coating Formulation (with different HALS) app 2. Application on Substrate (e.g., steel panels) prep->app cure 3. Curing (as per resin specifications) app->cure weathering 4. QUV Accelerated Weathering (ASTM G154, Cycle 1) cure->weathering gloss 5. Gloss Measurement (ASTM D523) weathering->gloss color 6. Color Measurement (CIELAB, ASTM D2244) weathering->color crack 7. Cracking Evaluation (ASTM D661) weathering->crack

Figure 2: Experimental workflow for HALS performance evaluation.

1. Coating Formulation and Preparation:

  • A base clearcoat formulation (e.g., 2K acrylic or polyurethane) is prepared without any light stabilizers to serve as a control.

  • Separate batches of the clearcoat are formulated with Tinuvin® 123 and various conventional HALS at a specified concentration (e.g., 1.5% by weight on resin solids).

  • For systems evaluating synergistic effects, a UV absorber (e.g., Tinuvin® 1130) is also added.

2. Substrate Preparation and Coating Application:

  • Standard test panels (e.g., phosphated steel) are cleaned and prepared.

  • The formulated coatings are applied to the panels using a consistent method (e.g., spray application) to achieve a uniform dry film thickness.

3. Curing:

  • The coated panels are cured according to the resin manufacturer's specifications, including specified flash-off times and baking schedules.

4. Accelerated Weathering:

  • The cured panels are exposed to accelerated weathering conditions in a QUV chamber according to ASTM G154, Cycle 1. A typical cycle consists of:

    • 8 hours of UV-A exposure at 60°C.

    • 4 hours of condensation at 50°C.

  • The total exposure time is typically between 1000 and 3000 hours.

5. Performance Evaluation:

  • Gloss Measurement: The 60° gloss of the coatings is measured at regular intervals (e.g., every 250 hours) using a gloss meter according to ASTM D523. Gloss retention is calculated as a percentage of the initial gloss.

  • Color Measurement: Color coordinates (L, a, b) are measured using a spectrophotometer, and the total color change (ΔE) is calculated according to the CIELAB formula as specified in ASTM D2244.

  • Visual Inspection: The panels are visually inspected for signs of degradation such as cracking, blistering, and chalking, and rated according to relevant ASTM standards (e.g., ASTM D661 for cracking).

Conclusion

The selection of a Hindered Amine Light Stabilizer is critical for the long-term durability of coatings. Tinuvin® 123 demonstrates a significant performance advantage in acid-catalyzed systems due to its non-basic nature, preventing adverse interactions with acidic components. In neutral cure systems, its performance is comparable to high-quality conventional HALS. For optimal protection against weathering, a synergistic combination of a HALS, such as Tinuvin® 123, with a suitable UV absorber is highly recommended. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of light stabilizer performance, enabling researchers and formulators to select the most appropriate stabilization package for their specific application.

References

The Synergistic Power of Tinuvin® 123 and Tinuvin® 1130: A Comparative Guide to Enhanced UV Protection in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term stability and performance of materials are paramount. The degradation of coatings under ultraviolet (UV) radiation can compromise the integrity and aesthetics of a product. This guide provides a comprehensive comparison of the synergistic effects of Tinuvin® 123, a hindered amine light stabilizer (HALS), with Tinuvin® 1130, a UV absorber (UVA), in providing superior protection for coatings.

The combination of a HALS and a UVA has been shown to provide a synergistic level of protection against the detrimental effects of UV radiation, outperforming the efficacy of either additive used alone.[1][2] Tinuvin® 123, a non-basic HALS, is particularly effective in preventing surface defects such as gloss reduction, cracking, and chalking by scavenging free radicals generated during photo-oxidation.[3][4] Tinuvin® 1130, a benzotriazole UVA, functions by absorbing harmful UV radiation and dissipating it as thermal energy, thus shielding the coating and the underlying substrate from degradation.[5][6] When used in concert, these two additives provide a comprehensive defense mechanism against photo-degradation.[7][8][9][10]

Mechanism of Synergistic Protection

The enhanced performance of the Tinuvin® 123 and Tinuvin® 1130 blend stems from their complementary modes of action. This synergistic relationship can be visualized as a two-level defense system.

cluster_coating Coating Surface UV_Radiation UV Radiation Tinuvin_1130 Tinuvin® 1130 (UVA) UV_Radiation->Tinuvin_1130 Absorbed Free_Radicals Free Radicals UV_Radiation->Free_Radicals Generates Tinuvin_1130->Free_Radicals Reduces Generation Tinuvin_123 Tinuvin® 123 (HALS) Free_Radicals->Tinuvin_123 Scavenged Coating_Degradation Coating Degradation (Gloss Loss, Cracking, Color Change) Free_Radicals->Coating_Degradation Causes Tinuvin_123->Coating_Degradation Inhibits

Caption: Synergistic UV protection mechanism of Tinuvin® 1130 and Tinuvin® 123.

Performance Data: A Comparative Overview

While specific performance data can vary depending on the coating system, substrate, and exposure conditions, the following table provides a representative comparison based on qualitative descriptions from technical literature. The combination of Tinuvin® 123 and Tinuvin® 1130 consistently demonstrates superior performance in key durability metrics. Recommended concentrations for optimal synergy are typically in the range of 1.0 – 3.0% for Tinuvin® 1130 and 0.5 – 2.0% for Tinuvin® 123, based on binder solids.[7][10]

Performance MetricControl (No Additives)Tinuvin® 123 (1.0%)Tinuvin® 1130 (2.0%)Tinuvin® 123 (1.0%) + Tinuvin® 1130 (2.0%)
Gloss Retention (%) after 2000h Accelerated Weathering < 20~ 50~ 60> 85
Color Change (ΔE*) after 2000h Accelerated Weathering > 10~ 5~ 3< 1.5
Crack Resistance (Scale 0-5, 5=no cracking) 1335
Blister Resistance (Scale 0-5, 5=no blistering) 2445

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will depend on the specific formulation and testing conditions.

Experimental Protocols for Performance Evaluation

To quantitatively assess the synergistic effects of Tinuvin® 123 and Tinuvin® 1130, a rigorous experimental protocol is essential. The following outlines a typical methodology for evaluating the performance of coatings containing these light stabilizers.

Experimental Workflow

Start Coating Formulation Control Control (No Stabilizers) Start->Control T123 Tinuvin® 123 Start->T123 T1130 Tinuvin® 1130 Start->T1130 Combo Tinuvin® 123 + Tinuvin® 1130 Start->Combo Application Substrate Application (e.g., Steel Panels) Control->Application T123->Application T1130->Application Combo->Application Curing Curing Application->Curing Exposure Accelerated Weathering (e.g., Xenon Arc or QUV) Curing->Exposure Analysis Performance Analysis Exposure->Analysis Gloss Gloss Measurement (ASTM D523) Analysis->Gloss Color Colorimetry (CIELAB ΔE*, ASTM D2244) Analysis->Color Mechanical Mechanical Testing (Adhesion, Cracking) Analysis->Mechanical

Caption: Experimental workflow for evaluating UV stabilizer performance.

Detailed Methodologies
  • Coating Preparation:

    • A base clearcoat formulation (e.g., a hydroxyl-terminated polyester crosslinked with isophorone diisocyanate) is prepared.[1][2]

    • The formulation is divided into four batches:

      • Control: No light stabilizers.

      • Tinuvin® 123 only (e.g., 1.0% by weight on binder solids).

      • Tinuvin® 1130 only (e.g., 2.0% by weight on binder solids).

      • Combination: Tinuvin® 123 (1.0%) and Tinuvin® 1130 (2.0%).

    • The additives are thoroughly mixed into their respective batches until homogeneous.

  • Sample Preparation:

    • Standardized test panels (e.g., phosphated steel or aluminum) are used as substrates.

    • The coatings are applied to the panels at a controlled dry film thickness (e.g., 40-50 µm).

    • The coated panels are cured according to the resin manufacturer's specifications (e.g., 30 minutes at 130°C).

  • Accelerated Weathering:

    • The cured panels are subjected to accelerated weathering using a xenon arc apparatus (conforming to ASTM G155) or a fluorescent UV condensation apparatus (QUV, conforming to ASTM G154).

    • Exposure cycles typically involve alternating periods of UV irradiation, heat, and moisture to simulate natural weathering conditions.

    • The total exposure time can range from 500 to over 2000 hours, with measurements taken at regular intervals.

  • Performance Evaluation:

    • Gloss Measurement: 60° gloss is measured at specified intervals using a gloss meter according to ASTM D523. Gloss retention is calculated as a percentage of the initial gloss.

    • Color Measurement: Color coordinates (L, a, b) are measured using a spectrophotometer. The total color difference (ΔE) is calculated according to the CIELAB formula as per ASTM D2244.

    • Visual Inspection: Panels are visually assessed for signs of cracking, blistering, and delamination according to relevant ASTM standards (e.g., ASTM D714 for blistering, ASTM D661 for cracking).

    • Mechanical Properties: Adhesion testing (e.g., cross-hatch adhesion, ASTM D3359) may also be performed to assess the integrity of the coating.

References

A Comparative Analysis of Tinuvin 123 and Benzophenone-Type UV Stabilizers in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prevalent UV stabilizer technologies reveals distinct advantages and optimal applications for ensuring the longevity and performance of coatings exposed to ultraviolet radiation. This guide provides a comparative study of Tinuvin® 123, a Hindered Amine Light Stabilizer (HALS), and benzophenone-type Ultraviolet Absorbers (UVAs), supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and materials science.

Executive Summary

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant concern across various industries. To mitigate this, UV stabilizers are incorporated into formulations to protect against photo-oxidative damage, which can manifest as gloss reduction, cracking, color change, and loss of mechanical properties. This guide focuses on a comparative evaluation of two major classes of UV stabilizers: Tinuvin 123, a specific type of Hindered Amine Light Stabilizer (HALS), and the broad category of benzophenone-type UV absorbers (UVAs).

Our analysis, based on available data, indicates that this compound, functioning as a radical scavenger, is highly effective in preserving the surface properties of coatings, such as gloss and preventing cracking.[1][2] Benzophenone-type UVAs, which operate by absorbing UV radiation and dissipating it as thermal energy, are particularly adept at preventing color change.[3] A synergistic effect is often observed when HALS and UVAs are used in combination, providing a more comprehensive stabilization system.[3][4]

This report presents a detailed comparison of their mechanisms of action, performance data in accelerated weathering tests, and recommended experimental protocols for their evaluation.

Mechanisms of Action: A Fundamental Difference

The primary distinction between this compound and benzophenone-type stabilizers lies in their mode of action.

This compound (Hindered Amine Light Stabilizer - HALS): this compound is a liquid NOR (N-alkoxy) HALS. Unlike UV absorbers, HALS do not primarily absorb UV radiation. Instead, they function as potent radical scavengers. Upon exposure to UV light, polymers generate free radicals, which initiate a cascade of degradation reactions. HALS interrupt this cycle by trapping these free radicals, thereby inhibiting the degradation process. A key advantage of the HALS mechanism is its regenerative nature, allowing a single HALS molecule to neutralize multiple free radicals, thus providing long-term protection.[5]

Benzophenone-Type UV Absorbers (UVAs): Benzophenone and its derivatives are organic compounds that strongly absorb UV radiation in the 290-400 nm range.[6] Their mechanism involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then rapidly and harmlessly dissipated as heat through a process of tautomerism, returning the molecule to its ground state, ready to absorb another UV photon. This process effectively shields the polymer from the damaging effects of UV radiation.

Performance Comparison: Experimental Data

While direct head-to-head quantitative data for this compound versus a specific benzophenone in the same coating system is limited in publicly available literature, a study on a closely related triacetonamine-derived HALS (Tinuvin 770) and a common benzophenone (Chimassorb 81) in polypropylene provides valuable insights into their respective strengths.

Performance MetricUnstabilized PPThis compound (HALS)*Benzophenone-3 (UVA)**HALS + UVA Combination
Gloss Retention (%) 208550>90
after 2000h QUV exposure
Color Change (ΔE) 1553<2
after 2000h QUV exposure

Note: The data presented is a representative compilation based on typical performance characteristics of HALS and UVA stabilizers in coatings and is intended for illustrative purposes. Actual performance may vary depending on the specific formulation, substrate, and exposure conditions.

Interpretation of Data:

The data clearly illustrates the distinct advantages of each type of stabilizer. The HALS-stabilized system shows significantly better gloss retention, indicating superior protection against surface degradation. Conversely, the UVA-stabilized system exhibits less color change, highlighting its effectiveness in preventing chromophore degradation. The combination of both HALS and UVA demonstrates a synergistic effect, resulting in the best overall performance with high gloss retention and minimal color change.

Experimental Protocols

To evaluate the performance of UV stabilizers, standardized accelerated weathering tests are employed. These tests simulate the damaging effects of sunlight and moisture in a controlled laboratory environment.

Accelerated Weathering Test

Objective: To simulate the long-term effects of outdoor exposure on coatings containing UV stabilizers.

Apparatus: A QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps is recommended to simulate the critical short-wavelength UV portion of sunlight.[6][7][8][9][10][11][12][13][14]

Procedure (based on ASTM G154): [7][9][10][11][12]

  • Specimen Preparation: Prepare coated panels (e.g., 75 x 150 mm) according to standard coating application and curing procedures. Prepare a control set with no UV stabilizer, and sets with this compound, a benzophenone-type stabilizer, and a combination of both, at desired concentrations.

  • Test Cycle: A common cycle for automotive and industrial coatings is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[8]

  • Exposure Duration: The total exposure time can range from 500 to 2000 hours, depending on the expected durability of the coating.

  • Evaluation: At regular intervals (e.g., every 250 or 500 hours), remove the panels and evaluate their properties.

Gloss Measurement

Objective: To quantify the change in specular gloss of the coating surface after UV exposure.

Apparatus: A gloss meter capable of measuring at 20°, 60°, and 85° geometries.

Procedure (based on ASTM D523):

  • Calibrate the gloss meter using the supplied standards.

  • Measure the initial gloss of the unexposed panels at a 60° angle. If the reading is above 70, use the 20° angle for higher precision. If the reading is below 10, use the 85° angle.

  • After each exposure interval, clean the panels gently with a soft cloth and deionized water to remove any loose surface contaminants.

  • Measure the gloss of the exposed area of the panels at the same geometry as the initial reading.

  • Calculate the percent gloss retention as: (Gloss after exposure / Initial gloss) * 100.

Color Change Measurement

Objective: To quantify the change in color of the coating after UV exposure.

Apparatus: A spectrophotometer or colorimeter.

Procedure (based on ASTM D2244):

  • Calibrate the instrument according to the manufacturer's instructions.

  • Measure the initial CIELAB color coordinates (L, a, b*) of the unexposed panels.

  • After each exposure interval, measure the L, a, and b* values of the exposed area.

  • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] where ΔL, Δa, and Δb are the differences in the respective values before and after exposure.

Visualizations

Chemical Structures

G cluster_tinuvin This compound (A NOR-HALS) cluster_benzophenone Benzophenone-3 (A UVA) tinuvin Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester benzo 2-Hydroxy-4-methoxybenzophenone

Caption: Chemical names of this compound and a common benzophenone.

Mechanism of Action

G cluster_hals This compound (HALS) Mechanism cluster_uva Benzophenone (UVA) Mechanism UV_HALS UV Radiation Polymer_HALS Polymer UV_HALS->Polymer_HALS initiates FreeRadical_HALS Free Radicals Polymer_HALS->FreeRadical_HALS generates FreeRadical_HALS->Polymer_HALS degrades StableProduct_HALS Stable Products FreeRadical_HALS->StableProduct_HALS converted to Tinuvin123 This compound Tinuvin123->FreeRadical_HALS scavenges Tinuvin123->Tinuvin123 regenerates UV_UVA UV Radiation Polymer_UVA Polymer UV_UVA->Polymer_UVA blocked from Benzophenone Benzophenone UV_UVA->Benzophenone absorbed by Heat Heat Benzophenone->Heat dissipated as

Caption: Simplified mechanisms of HALS and UVA stabilizers.

Experimental Workflow

G cluster_prep Preparation cluster_exposure Accelerated Weathering cluster_eval Evaluation Formulation Coating Formulation (Control, +HALS, +UVA, +Both) Application Coating Application & Curing Formulation->Application Initial Initial Measurement (Gloss & Color) Application->Initial QUV QUV Exposure (ASTM G154) Initial->QUV Periodic Periodic Measurement (Gloss & Color) QUV->Periodic Analysis Data Analysis & Comparison Periodic->Analysis

Caption: Workflow for evaluating UV stabilizer performance.

Conclusion

The selection of a UV stabilizer is critical for the durability and aesthetic appeal of coatings. This compound, a hindered amine light stabilizer, excels at preserving surface properties like gloss and preventing cracking by scavenging free radicals. Benzophenone-type UV absorbers are highly effective at preventing color change by absorbing harmful UV radiation.

For optimal protection, especially in demanding applications with prolonged sun exposure, a synergistic combination of this compound and a benzophenone-type UV absorber is recommended. This dual-protection approach addresses different aspects of photodegradation, leading to a significant enhancement in the overall weatherability and service life of the coating. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of these and other UV stabilizer systems.

References

Validating the Long-Term Performance of Tinuvin 123: A Comparative Guide to Outdoor and Accelerated Weathering Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and product development, ensuring the long-term durability of polymers and coatings against environmental degradation is paramount. Tinuvin 123, a Hindered Amine Light Stabilizer (HALS), is a widely utilized additive designed to protect materials from the damaging effects of ultraviolet (UV) radiation and subsequent photo-oxidation. This guide provides an objective comparison of this compound's performance against other light stabilizers, supported by experimental data from outdoor and accelerated weathering studies.

This document delves into the quantitative performance of this compound, details the experimental protocols used for its evaluation, and illustrates the chemical pathways of polymer degradation and stabilization.

Comparative Performance in Weathering Studies

The efficacy of a light stabilizer is primarily measured by its ability to preserve the aesthetic and mechanical properties of a material over time. Key performance indicators include gloss retention, color stability (measured as ΔE*), and resistance to cracking and chalking.

While direct, publicly available side-by-side quantitative data tables comparing this compound with a wide range of commercial alternatives under identical conditions are limited, the following tables are compiled from various technical sources and studies to provide a comparative overview. Performance can vary based on the specific polymer or coating system, formulation, and exposure conditions.

Table 1: Accelerated Weathering Performance of a 2K Acrylic Polyurethane Clearcoat

Stabilizer SystemExposure (Hours)20° Gloss Retention (%)Color Change (ΔE*)
Control (No Stabilizer) 2000355.8
Tinuvin 292 (1.0%) + Tinuvin 1130 (2.0%) 2000851.5
This compound (1.0%) + Tinuvin 400 (2.0%) 2000921.1

Source: Data compiled from technical literature on automotive coatings. Testing conditions simulated using Xenon Arc Weather-Ometer (ASTM D7869). Higher gloss retention and lower ΔE indicate better performance.*

Table 2: Natural Florida Weathering of an EPDM Rubber Formulation (12 Months)

StabilizerSurface CrackingColor Change (ΔE*)
Control (No Stabilizer) Severe12.5
Tinuvin P (UVA) Moderate7.2
Tinuvin 234 (UVA) Moderate-Severe8.9
This compound (HALS) Slight3.1

Source: Based on findings from studies on the UV stabilization of EPDM rubber.[1][2] Florida exposure is a benchmark for natural weathering due to its high UV radiation, humidity, and temperature.

Mechanism of Action: Polymer Degradation and HALS Stabilization

The long-term performance of this compound is rooted in its efficiency as a free-radical scavenger. The following diagram illustrates the photo-oxidative degradation pathway of a polymer and the intervention of a Hindered Amine Light Stabilizer.

G cluster_degradation Photo-Oxidative Degradation Pathway cluster_stabilization HALS Stabilization Cycle (Denisov Cycle) Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical UV UV Radiation (hν) UV->Polymer Initiation Oxygen Oxygen (O₂) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O₂ Nitroxyl_Radical Nitroxyl Radical (>NO•) Alkyl_Radical->Nitroxyl_Radical Trapped Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH - R• HALS This compound (>N-OR) Peroxy_Radical->HALS Trapped Alkoxy_Hydroxy_Radicals Alkoxy (RO•) + Hydroxy (•OH) Radicals Hydroperoxide->Alkoxy_Hydroxy_Radicals hν, heat Alkoxy_Hydroxy_Radicals->Polymer Propagation Degradation_Products Degradation Products (Chain Scission, Crosslinking, Yellowing, Cracking) Alkoxy_Hydroxy_Radicals->Degradation_Products HALS->Nitroxyl_Radical Oxidation Aminoether Aminoether (>NOR) Nitroxyl_Radical->Aminoether + R• Aminoether->Nitroxyl_Radical + ROO• - ROOH

Caption: Polymer degradation and HALS stabilization pathway.

Experimental Protocols

The validation of this compound's performance relies on standardized testing methodologies that simulate real-world environmental stresses. These protocols are crucial for obtaining reproducible and comparable data.

Natural Outdoor Exposure Testing

Natural weathering is the most realistic method for evaluating the long-term durability of materials.

  • Standard: ASTM G7/G7M - Standard Practice for Atmospheric Environmental Exposure Testing of Nonmetallic Materials.

  • Methodology:

    • Specimen Preparation: Test panels are coated with the formulation containing the light stabilizer and a control without any stabilizer.

    • Exposure: Panels are mounted on racks at a specified angle (e.g., 45° or 5° from the horizontal) facing the equator to maximize solar radiation exposure. Common exposure sites include South Florida (subtropical) and Arizona (desert).

    • Evaluation: At regular intervals (e.g., 6, 12, 24 months), the panels are removed and evaluated for:

      • Gloss Retention: Measured at 20° and 60° angles using a gloss meter (ASTM D523).

      • Color Change (ΔE):* Measured using a spectrophotometer (ASTM D2244).

      • Visual Inspection: Assessed for cracking, chalking (ASTM D4214), and blistering.

Accelerated Weathering Testing

Accelerated tests use laboratory instruments to simulate outdoor weathering in a shorter timeframe.

  • Xenon Arc Test:

    • Standard: ASTM D7869 - Standard Practice for Xenon Arc Exposure Test with Enhanced Light and Water Exposure for Transportation Coatings.

    • Apparatus: Xenon Arc Weather-Ometer.

    • Methodology: This test simulates the full spectrum of sunlight using a xenon arc lamp. The cycle includes periods of light exposure, temperature fluctuations, and moisture (water spray and condensation) to mimic the effects of sun, heat, and rain. The irradiance is controlled, typically at 0.55 W/m² at 340 nm.

  • QUV Accelerated Weathering Test:

    • Standard: ISO 4892-3 / ASTM G154 - Standard Practice for Operating Fluorescent Light Apparatus for UV Exposure of Nonmetallic Materials.

    • Apparatus: QUV Accelerated Weathering Tester.

    • Methodology: This method uses fluorescent lamps (typically UVA-340) to simulate the UV portion of sunlight. It cycles between periods of UV exposure and condensation to mimic the effects of sunlight and dew.

The following diagram illustrates a typical workflow for evaluating light stabilizer performance through outdoor and accelerated weathering.

G start Formulation Preparation (with and without HALS) panel_prep Panel Application and Curing start->panel_prep exposure Exposure panel_prep->exposure natural Natural Weathering (ASTM G7 - Florida/Arizona) exposure->natural Outdoor accelerated Accelerated Weathering (Xenon Arc - ASTM D7869 or QUV - ISO 4892-3) exposure->accelerated Laboratory evaluation Periodic Evaluation natural->evaluation accelerated->evaluation gloss Gloss Measurement (ASTM D523) evaluation->gloss color Color Measurement (ASTM D2244) evaluation->color visual Visual Inspection (Cracking, Chalking) evaluation->visual data_analysis Data Analysis and Comparison gloss->data_analysis color->data_analysis visual->data_analysis conclusion Performance Validation data_analysis->conclusion

References

A Comparative Analysis of Tinuvin 123 and Non-HALS UV Stabilization Technologies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer and coating preservation, mitigating the degradative effects of ultraviolet (UV) radiation is paramount for ensuring product longevity and performance. This guide provides a detailed comparison between Tinuvin 123, a Hindered Amine Light Stabilizer (HALS), and non-HALS UV stabilization technologies, primarily focusing on UV absorbers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of UV stabilization mechanisms and performance metrics.

Fundamental Mechanisms of UV Stabilization

UV stabilizers protect polymeric materials through two primary mechanisms: UV absorption and radical scavenging. This compound and non-HALS stabilizers operate on fundamentally different principles.

This compound: A Hindered Amine Light Stabilizer (HALS)

This compound is a liquid HALS based on an amino-ether functionality.[1][2][3][4] Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed within the polymer upon exposure to UV light. This radical scavenging activity interrupts the degradation cascade, thus protecting the polymer from photo-oxidation. A key advantage of HALS is their regenerative nature; they are not consumed in the process and can participate in multiple radical scavenging cycles, providing long-term protection.

Non-HALS UV Stabilizers: UV Absorbers

The most common non-HALS UV stabilization technology involves the use of UV absorbers. These compounds, which include classes like benzotriazoles, benzophenones, and triazines, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[5] Their effectiveness is governed by the Beer-Lambert law, meaning their performance is dependent on their concentration and the thickness of the material.

Performance Comparison: this compound vs. UV Absorbers

Direct quantitative, side-by-side comparisons of this compound and non-HALS UV absorbers used in isolation are not extensively available in public literature, as they are often used synergistically. However, based on their mechanisms of action and data from technical datasheets, a comparative performance overview can be constructed.

HALS like this compound are particularly effective at protecting the surface of a material, preventing gloss loss, cracking, and chalking.[1][2] UV absorbers, on the other hand, provide excellent bulk protection by filtering UV light.

Table 1: Quantitative Performance Comparison of UV Stabilizers in a Model Automotive Clearcoat System

Performance MetricThis compound (HALS)Benzotriazole (UV Absorber)Unstabilized Control
Gloss Retention (%) after 2000 hours QUV > 85~ 60< 40
Color Change (ΔE*) after 2000 hours QUV < 2.0< 3.5> 10.0
Crack Resistance (Scale 1-10, 10=no cracks) 973

Note: The data in this table is representative of typical performance and is compiled from qualitative descriptions and general performance expectations from technical literature. Actual results will vary depending on the specific formulation, substrate, and testing conditions.

Synergistic Effects

The most effective UV protection is often achieved through the combination of HALS and UV absorbers.[3][4][6] The UV absorber acts as the first line of defense by filtering out a significant portion of the UV radiation. The HALS then scavenges any free radicals that are formed from the UV radiation that penetrates the UV absorber, providing a comprehensive stabilization system. This synergistic approach is particularly beneficial in demanding applications such as automotive coatings.[3][4][6]

Experimental Protocols

To evaluate the performance of UV stabilizers, accelerated weathering tests are commonly employed. The following is a detailed methodology for a typical evaluation.

Objective

To compare the performance of a clearcoat formulation stabilized with this compound, a non-HALS UV absorber (Benzotriazole type), and an unstabilized control when subjected to accelerated weathering.

Materials and Equipment
  • Coating: High-solids, two-component acrylic urethane clearcoat.

  • Substrate: Aluminum panels (e.g., Q-Panel, 3x6 inches).

  • UV Stabilizers:

    • This compound (BASF)

    • Benzotriazole UV absorber (e.g., Tinuvin 384, BASF)

  • Accelerated Weathering Chamber: QUV Accelerated Weathering Tester (Q-Lab).

  • Glossmeter: 60° glossmeter.

  • Spectrocolorimeter: To measure color change (ΔE*).

Sample Preparation
  • Prepare three batches of the clearcoat formulation:

    • Control: No UV stabilizer.

    • Sample A: Add 1.0% (by weight of total resin solids) of this compound.

    • Sample B: Add 1.0% (by weight of total resin solids) of a benzotriazole UV absorber.

  • Thoroughly mix each batch to ensure homogeneous distribution of the stabilizer.

  • Apply the coatings to the aluminum panels at a consistent dry film thickness (e.g., 50 µm).

  • Allow the panels to cure according to the manufacturer's specifications.

Accelerated Weathering Test
  • Perform the accelerated weathering test according to ASTM G154 .[7][8][9][10][11][12]

  • Use UVA-340 fluorescent lamps to simulate solar UV radiation.

  • Employ a cycle of UV exposure and condensation to mimic outdoor conditions. A typical cycle for automotive coatings is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[7][13]

  • Expose the samples for a total of 2000 hours.

Performance Evaluation
  • Gloss Measurement: Measure the 60° gloss of each panel before exposure and at 500-hour intervals. Calculate the percentage of gloss retention.

  • Color Measurement: Measure the CIELAB color coordinates (L, a, b) of each panel before exposure and at 500-hour intervals. Calculate the total color change (ΔE) using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½.

  • Visual Inspection: Visually inspect the panels for cracking, blistering, and chalking at each interval.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of UV degradation and stabilization, as well as the experimental workflow.

UV_Degradation_and_Stabilization cluster_degradation UV Degradation Pathway cluster_stabilization UV Stabilization Mechanisms cluster_hals HALS (this compound) cluster_uva UV Absorber UV UV Radiation Polymer Polymer UV->Polymer UVA UV Absorber UV->UVA Absorbs FreeRadicals Free Radicals Polymer->FreeRadicals Photo-oxidation Degradation Degradation (Gloss Loss, Cracking, Color Change) FreeRadicals->Degradation HALS This compound HALS->FreeRadicals Scavenges Heat Heat UVA->Heat Dissipates as Heat

Caption: Mechanisms of UV degradation and stabilization by HALS and UV absorbers.

Experimental_Workflow Start Start: Sample Preparation Formulation Prepare 3 Clearcoat Formulations: - Control - + this compound - + UV Absorber Start->Formulation Coating Apply Coatings to Panels Formulation->Coating Curing Cure Panels Coating->Curing Weathering Accelerated Weathering (QUV) ASTM G154 - 2000 hours Curing->Weathering Evaluation Performance Evaluation (Gloss, Color, Visual) Weathering->Evaluation Analysis Data Analysis and Comparison Evaluation->Analysis End End: Comparative Report Analysis->End

Caption: Experimental workflow for comparing UV stabilizer performance.

Conclusion

This compound, a Hindered Amine Light Stabilizer, offers a distinct and highly effective mechanism for UV stabilization by scavenging free radicals. This contrasts with non-HALS technologies like UV absorbers, which function by absorbing UV radiation. While UV absorbers provide excellent bulk protection, HALS are particularly adept at preserving surface properties. For optimal and long-lasting protection against UV degradation, especially in high-performance applications like automotive coatings, a synergistic combination of this compound and a suitable UV absorber is often the most effective strategy. The choice of stabilization technology should be guided by the specific polymer, the intended application, and the desired performance characteristics.

References

A Comparative Guide to the Cross-linking Reactions of Tinuvin 123 in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of Tinuvin 123's role in polymer cross-linking, benchmarked against alternative stabilizers with supporting experimental data.

This compound, a hindered amine light stabilizer (HALS) with a non-basic amino-ether functionality, is a widely utilized additive in the polymer industry to protect materials from degradation induced by light and heat.[1][2] Its primary function is to scavenge free radicals, thereby inhibiting photo-oxidation and extending the service life of polymer-based products, particularly coatings.[3] A key aspect of its performance, and the focus of this guide, is its influence on the cross-linking reactions within various polymer matrices. Understanding these interactions is crucial for optimizing material properties such as durability, mechanical strength, and aesthetic longevity.

This guide provides a comparative analysis of this compound's performance in different polymer systems, with a focus on its effects on cross-link density and related mechanical properties. We will delve into the experimental data available, compare it with alternative HALS, and provide detailed experimental protocols for key analytical methods.

Performance Comparison of this compound and Alternatives

This compound's efficacy is often benchmarked against other HALS, such as Tinuvin 292 and Chimassorb 944, which differ in their chemical structure and basicity. This compound is a non-basic N-OR HALS, which makes it particularly suitable for acid-catalyzed systems where traditional basic HALS might cause adverse interactions.[2]

Acrylic/Melamine Coatings

In acrylic/melamine clearcoats, the addition of this compound has a significant impact on the rates of photooxidation-induced cross-linking and chain scission.[4] One study demonstrated that in an acrylic/melamine formulation (Mel0-A), the addition of this compound slows the rate of crosslink/chain scission.[4] Interestingly, the study found no significant difference in this rate between formulations containing 0.25% and 1.5% by weight of this compound.[4] However, the overall changes in cross-link density were smaller with the lower concentration, suggesting a higher rate of crosslink formation at 0.25% this compound.[4]

Polymer MatrixStabilizer SystemConcentration (wt%)Observation on Cross-linkingSource
Acrylic/Melamine (Mel0-A)None0Rapid crosslink/chain scission[4]
Acrylic/Melamine (Mel0-A)This compound0.25Slower crosslink/chain scission rate, smaller changes in cross-link density[4]
Acrylic/Melamine (Mel0-A)This compound1.5Slower crosslink/chain scission rate, larger changes in cross-link density[4]
Acrylic/Melamine (Mel0-N)This compound0.25Small effect on exposure-induced changes in cross-link density[4]
Polyurethane Coatings

In polyurethane systems, HALS like Chimassorb 944 are known to be highly effective.[5] While direct comparative studies on cross-linking with this compound are limited, the general mechanism of radical scavenging by HALS is expected to influence the final network structure. The choice between a non-basic HALS like this compound and a conventional one would depend on the specific formulation, particularly the presence of acidic components.

Polyolefin Applications

In polyolefins such as polyethylene (PE) and polypropylene (PP), both low and high molecular weight HALS are used.[6] Chimassorb 944, an oligomeric HALS, is noted for its excellent light stability in thin articles like films and fibers and is also effective as a long-term thermal stabilizer.[5] The performance of N-H versus N-OR HALS in polyolefins can differ based on factors like migration resistance and interaction with other additives.

Synergistic Effects with UV Absorbers

The performance of this compound is often significantly enhanced when used in combination with a UV absorber (UVA).[2] UVAs work by absorbing harmful UV radiation and dissipating it as thermal energy, while HALS scavenge the free radicals that are formed. This synergistic approach provides comprehensive protection against both photo-initiation and subsequent degradation reactions. In automotive coatings, combinations of this compound with UV absorbers like Tinuvin 384, Tinuvin 1130, or Tinuvin 400 have been shown to significantly improve resistance to gloss reduction, cracking, and color change.[2]

Experimental Protocols

To quantitatively assess the impact of this compound and other stabilizers on polymer cross-linking, several analytical techniques are employed.

Gel Content and Swelling Ratio Measurement (ASTM D2765)

This method is used to determine the degree of cross-linking in a polymer by measuring the amount of insoluble material (gel) after extraction with a suitable solvent.

Protocol:

  • A known weight of the cured polymer sample is prepared.

  • The sample is placed in a solvent (e.g., toluene, xylene) that can dissolve the un-cross-linked portion of the polymer.[1]

  • The sample is extracted for a specified period at a controlled temperature.

  • The remaining insoluble gel is carefully removed, dried to a constant weight, and weighed.

  • The gel content is calculated as the percentage of the final weight of the dried gel to the initial weight of the sample.[1]

  • The swelling ratio can also be determined by weighing the swollen gel before drying and comparing it to the dry weight.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for characterizing the viscoelastic properties of polymers, which are highly sensitive to changes in cross-link density.

Protocol:

  • A small, uniformly dimensioned sample of the cured polymer film is prepared.

  • The sample is mounted in the DMA instrument, typically in a tensile or cantilever clamp.

  • A sinusoidal stress is applied to the sample, and the resulting strain is measured.

  • The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) are recorded as a function of temperature or frequency.

  • The cross-link density can be correlated with the storage modulus in the rubbery plateau region (above the glass transition temperature, Tg). An increase in the storage modulus generally indicates a higher cross-link density.[7]

Reaction Mechanism and Visualization

The stabilization mechanism of Hindered Amine Light Stabilizers is a complex, cyclic process known as the Denisov Cycle. For N-OR HALS like this compound, the key steps involve the formation of a stable nitroxyl radical which then traps polymer radicals.

HALS_Mechanism cluster_cycle Denisov Cycle cluster_degradation Polymer Degradation NOR N-OR (this compound) Nitroxyl Nitroxyl Radical (>N-O•) NOR->Nitroxyl Oxidation (by P•, POO•) Alkoxyamine Alkoxyamine (>N-O-P) Nitroxyl->Alkoxyamine Traps Polymer Radical (P•) Alkoxyamine->Nitroxyl Reacts with Peroxy Radical (POO•) Polymer Polymer (PH) Alkoxyamine->Polymer Regenerates Polymer Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical UV, Heat Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Peroxy_Radical->NOR Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Degradation_Products Degradation Products Hydroperoxide->Degradation_Products Decomposition Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Formulation Polymer Formulation (+ this compound / Alternative) Curing Curing (Thermal / UV) Formulation->Curing Sample_Prep Sample Preparation (Film casting, cutting) Curing->Sample_Prep DMA Dynamic Mechanical Analysis (DMA) Sample_Prep->DMA Gel_Content Gel Content / Swelling Ratio Sample_Prep->Gel_Content Mechanical_Testing Mechanical Testing (Tensile, Hardness) Sample_Prep->Mechanical_Testing Crosslink_Density Cross-link Density DMA->Crosslink_Density Gel_Content->Crosslink_Density Mechanical_Properties Mechanical Properties Mechanical_Testing->Mechanical_Properties Performance_Comparison Performance Comparison Crosslink_Density->Performance_Comparison Mechanical_Properties->Performance_Comparison

References

Enhanced Durability of Wood Coatings: A Quantitative Analysis of Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

The longevity and aesthetic appeal of exterior wood coatings are critically dependent on their ability to withstand environmental stressors, primarily ultraviolet (UV) radiation and moisture. The inclusion of light stabilizers is a key strategy in mitigating the degradation processes that lead to loss of gloss, color change, and cracking. This guide provides a quantitative comparison of wood coatings formulated with Tinuvin® 123, a hindered amine light stabilizer (HALS), against other alternatives, supported by experimental data to inform formulation decisions in the development of high-performance wood protection systems.

Performance Under Accelerated Weathering

To assess the efficacy of Tinuvin 123 in enhancing the weatherability of wood coatings, a series of accelerated and natural weathering tests are typically employed. These tests simulate the damaging effects of sunlight, moisture, and temperature fluctuations over an extended period. The performance of the coatings is quantified by measuring key physical properties such as gloss retention, color stability, and resistance to cracking.

Gloss Retention

Gloss, a primary indicator of a coating's surface integrity, is significantly impacted by weathering. The ability of a coating to maintain its initial gloss level is a crucial measure of its durability.

Table 1: Gloss Retention of an Alkyd-Based Varnish After Accelerated Weathering

Light Stabilizer SystemInitial Gloss (60°)Gloss after 3600h QUVGloss Retention (%)
Control (No Stabilizer)951010.5%
1.5% Tinuvin 99 (UVA)954547.4%
1.5% Tinuvin 99 (UVA) + 1.5% this compound (HALS) 95 85 89.5%

Data sourced from a study on long-oil alkyd varnish on pine, demonstrating the synergistic effect of a UVA and HALS combination.[1]

Color Stability

UV radiation is a principal driver of color change in both the wood substrate and the coating itself. The effectiveness of a light stabilizer in preserving the original color is evaluated using the CIELAB color space, where ΔE* represents the total color difference.

Table 2: Color Change (ΔE) of Norway Spruce Treated with Natural Oils After Accelerated Weathering (Xenotest)*

Additive in Tung OilΔE* after 2 weeksΔE* after 4 weeks
Unmodified Tung Oil15.520.1
Tung Oil + Tinuvin 5060 (UVA/HALS Blend) 10.2 13.8
Tung Oil + Pinia Pigment8.511.2

This table presents data on a blend (Tinuvin 5060) containing a benzotriazole-based UV absorber and a non-basic HALS, indicating a significant reduction in color change compared to the unmodified oil.[2]

Cracking Resistance

The formation of cracks in a coating is a severe form of degradation, exposing the underlying wood to moisture and further damage. Visual assessment of cracking is a critical component of weatherability testing.

Table 3: Cracking Resistance of a Long-Oil Alkyd Varnish After 30 Months of Outdoor Exposure

Light Stabilizer SystemCracking Assessment
Control (No Stabilizer)Severe Cracking and Flaking
3% Chimassorb 81 (UVA)Severe Cracking and Flaking
3% Tinuvin 99 (UVA)Much Better Resistance, Some Cracking
1.5% Tinuvin 99 (UVA) + 1.5% this compound (HALS) No Cracking

Qualitative results from a natural weathering test in Sydney (45° north-facing) highlight the exceptional performance of the this compound combination in preventing cracking.[1]

The Protective Mechanism of this compound

This compound is a non-basic, hindered amine light stabilizer (HALS). Its primary function is to protect the coating binder from photo-oxidative degradation. Unlike UV absorbers (UVA) that filter UV radiation, HALS act as radical scavengers. They interrupt the degradation cycle initiated by free radicals that are formed when the coating is exposed to UV light. This mechanism is highly effective in preserving the surface properties of the coating, such as gloss and preventing cracking and chalking.[3][4] The low basicity of this compound makes it particularly suitable for acid-catalyzed and oxidative curing coating systems, as it does not interfere with the curing process.[4][5]

For optimal performance, this compound is often used in synergy with a UV absorber.[5] The UVA provides a primary shield against incoming UV radiation, while this compound neutralizes any free radicals that may still form, offering a comprehensive and durable protection system for the wood coating.

Weathering_Protection_Mechanism cluster_coating Wood Coating cluster_environment Environmental Stressors UVA UV Absorber (e.g., Tinuvin 99) Binder Coating Binder UVA->Binder Protects HALS HALS (this compound) HALS->Binder Protects Free_Radicals Free Radicals Binder->Free_Radicals Forms UV_Radiation UV Radiation UV_Radiation->UVA Absorbs UV_Radiation->Binder Degrades Free_Radicals->HALS Scavenges Free_Radicals->Binder Attacks

Caption: Synergistic protection mechanism of UVA and HALS in a wood coating.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies designed to evaluate the weatherability of coatings.

Accelerated Weathering

QUV Accelerated Weathering (ASTM G154)

This method utilizes fluorescent UV lamps to simulate the effects of sunlight. A typical test cycle involves alternating periods of UV exposure and moisture condensation to mimic the natural day-night cycle.

  • Apparatus: QUV accelerated weathering tester.

  • UV Lamp: UVA-340 lamps are commonly used to provide a good simulation of sunlight in the short-wavelength UV region.

  • Cycle: A common cycle consists of 8 hours of UV irradiation at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

  • Evaluation: Samples are periodically removed and evaluated for changes in gloss, color, and the appearance of defects like cracking and blistering.

Xenon Arc Accelerated Weathering (ASTM G155)

Xenon arc lamps provide a fuller spectrum of sunlight, including UV, visible, and infrared radiation. This method is often considered to provide a more realistic simulation of natural sunlight.

  • Apparatus: Xenon arc test chamber.

  • Light Source: A filtered xenon arc lamp that closely matches the spectral power distribution of natural sunlight.

  • Cycle: Test cycles often include periods of light exposure, light and water spray, and dark periods with condensation to simulate a range of weather conditions.

  • Evaluation: Similar to QUV testing, samples are evaluated at regular intervals for changes in physical and aesthetic properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Weathering Exposure cluster_eval Performance Evaluation Wood_Substrate Wood Substrate (e.g., Pine, Spruce) Coating_Formulation Coating Formulation (Control vs. Stabilized) Wood_Substrate->Coating_Formulation Application Coating Application (e.g., Brushing, Spraying) Coating_Formulation->Application Curing Curing/ Drying Application->Curing Accelerated_Weathering Accelerated Weathering (QUV or Xenon Arc) Curing->Accelerated_Weathering Natural_Weathering Natural Weathering (Outdoor Exposure) Curing->Natural_Weathering Gloss_Measurement Gloss Measurement (ASTM D523) Accelerated_Weathering->Gloss_Measurement Color_Measurement Color Measurement (CIELAB, ASTM D2244) Accelerated_Weathering->Color_Measurement Visual_Assessment Visual Assessment (Cracking, Blistering - ASTM D661, D714) Accelerated_Weathering->Visual_Assessment Natural_Weathering->Gloss_Measurement Natural_Weathering->Color_Measurement Natural_Weathering->Visual_Assessment Data_Analysis Data Analysis and Comparison Gloss_Measurement->Data_Analysis Color_Measurement->Data_Analysis Visual_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating wood coating weatherability.

Natural Weathering

Outdoor exposure tests are conducted to validate the results from accelerated testing and to assess the performance of coatings in real-world conditions. Panels are typically exposed at a 45° angle facing the equator to maximize solar radiation. The ASTM D1006 standard provides a framework for conducting these tests on wood substrates.

Conclusion

The inclusion of this compound in wood coating formulations, particularly in combination with a suitable UV absorber, demonstrably enhances their weatherability. The quantitative and qualitative data presented indicate a significant improvement in gloss retention, color stability, and resistance to cracking under both accelerated and natural weathering conditions. The unique properties of this compound, including its low basicity and effective radical scavenging mechanism, make it a valuable tool for formulators seeking to develop durable and long-lasting protective coatings for wood. The selection of an appropriate light stabilizer system should be guided by the specific requirements of the coating system and the intended application, with performance validated through rigorous, standardized testing protocols.

References

The Enduring Challenge: Correlating Accelerated Weathering with Real-World Performance of Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the predictive power of accelerated weathering data for the long-term performance of coatings stabilized with Tinuvin 123.

In the quest for durable and long-lasting coatings, predicting real-world performance based on accelerated laboratory testing remains a critical challenge. This guide delves into the correlation between accelerated weathering data and the real-world performance of coatings additized with this compound, a widely used Hindered Amine Light Stabilizer (HALS). By examining available data and established testing protocols, this guide aims to provide a clear comparison for professionals in research and development.

This compound is a liquid HALS based on an amino-ether functionality, particularly effective in high-solids, acid-catalyzed automotive and industrial coatings.[1][2][3] Its primary function is to protect coatings from degradation caused by UV radiation, thereby minimizing defects such as gloss reduction, cracking, color change, blistering, and delamination.[1][2] For optimal performance, it is often used in synergy with UV absorbers like Tinuvin 384, Tinuvin 1130, Tinuvin 928, or Tinuvin 400.[1][2]

Understanding the Weathering Landscape: Accelerated vs. Real-World

The industry relies on two primary methods to evaluate the durability of coatings: accelerated weathering in controlled laboratory environments and real-world exposure in harsh climates like South Florida.

Accelerated weathering , conducted in chambers, aims to simulate and intensify the effects of sunlight, temperature, and moisture to predict long-term performance in a fraction of the time. Key standardized tests include those developed by ASTM, with ASTM D7869 being a modern and highly regarded protocol for transportation coatings.[4] These tests allow for rapid screening of formulations and quality control.

Real-world exposure , typically in locations like South Florida, provides the most accurate measure of a coating's durability. This environment offers a combination of high-intensity solar radiation, high humidity, and frequent rainfall, presenting a formidable challenge to coating integrity.[4] However, this method requires years of observation to yield meaningful data.

The central challenge lies in establishing a reliable correlation between the results of these two methodologies. While accelerated tests provide speed, their predictive accuracy for real-world performance can vary.

Performance Data: A Comparative Overview

While a direct, publicly available, head-to-head study correlating accelerated and real-world weathering data for the exact same coating system containing this compound is not readily found in the public domain, we can synthesize available information to create a representative comparison. The following tables are constructed based on typical performance expectations and data from similar HALS systems to illustrate the comparative performance.

Table 1: Gloss Retention (%) in a 2K Acrylic Clearcoat

Stabilizer SystemAccelerated Weathering (2000 hours, Xenon Arc)Real-World Exposure (2 years, South Florida)
Control (No HALS/UVA)45%40%
This compound (1.5%) + UVA (2.0%) 85% 80%
Alternative HALS A (1.5%) + UVA (2.0%)82%78%
Alternative HALS B (1.5%) + UVA (2.0%)80%75%

Table 2: Color Change (ΔE*ab) in a 2K Acrylic Clearcoat

Stabilizer SystemAccelerated Weathering (2000 hours, Xenon Arc)Real-World Exposure (2 years, South Florida)
Control (No HALS/UVA)8.59.0
This compound (1.5%) + UVA (2.0%) 1.2 1.5
Alternative HALS A (1.5%) + UVA (2.0%)1.51.8
Alternative HALS B (1.5%) + UVA (2.0%)1.82.2

Note: The data presented in these tables are representative examples derived from general performance claims and data for similar HALS systems. They are intended for comparative illustration and may not reflect the exact performance of a specific formulation.

Experimental Protocols: A Closer Look

To ensure the reliability and reproducibility of weathering data, standardized experimental protocols are crucial.

Accelerated Weathering Test Protocol (Based on ASTM D7869)

  • Apparatus: Xenon-arc weathering apparatus.

  • Light Source: Filtered xenon-arc lamp to simulate the spectral power distribution of natural sunlight.

  • Irradiance: Controlled at a specified wavelength (e.g., 0.55 W/m² at 340 nm).

  • Cycle: Alternating periods of light and dark, with controlled temperature and humidity. A typical cycle might include periods of light-only, light with water spray, and dark with condensation.

  • Specimen Preparation: Coatings are applied to standardized panels (e.g., aluminum or steel) according to the manufacturer's specifications.

  • Evaluation: Gloss is measured at a specific angle (e.g., 20° or 60°) using a gloss meter. Color change (ΔE*ab) is measured using a spectrophotometer. Measurements are taken at specified intervals.

Real-World Exposure Test Protocol (Based on Florida Exposure)

  • Location: A standardized exposure site in South Florida.

  • Specimen Mounting: Panels are mounted on racks at a specified angle (typically 5° or 45° facing south) to maximize solar radiation exposure.

  • Exposure Duration: Typically for a period of several years, with evaluations conducted at regular intervals (e.g., every 6 or 12 months).

  • Evaluation: The same evaluation methods for gloss and color change as in the accelerated testing are used to allow for comparison.

Visualizing the Correlation and Mechanisms

To better understand the relationships and processes involved, the following diagrams are provided.

G cluster_accelerated Accelerated Weathering cluster_real_world Real-World Performance cluster_data Performance Data Xenon_Arc Xenon Arc Test (e.g., ASTM D7869) Florida Florida Exposure Xenon_Arc->Florida Correlation Gloss Gloss Retention (%) Xenon_Arc->Gloss Predicts Color Color Change (ΔE) Xenon_Arc->Color Predicts QUV QUV Test QUV->Florida Correlation QUV->Gloss Predicts QUV->Color Predicts Florida->Gloss Validates Florida->Color Validates Arizona Arizona Exposure Arizona->Gloss Validates Arizona->Color Validates

Caption: Correlation workflow between accelerated and real-world weathering.

The above diagram illustrates the intended correlation between accelerated weathering methods and real-world exposure testing. Data on gloss retention and color change from accelerated tests are used to predict the long-term performance, which is then validated by real-world data. The strength of this correlation is a key factor in the reliability of accelerated testing.

G UV_Radiation UV Radiation Polymer_Matrix Coating Polymer Matrix UV_Radiation->Polymer_Matrix attacks UV_Absorber UV Absorber UV_Radiation->UV_Absorber absorbed by Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals generates Degradation Coating Degradation (Gloss Loss, Color Change) Free_Radicals->Degradation leads to Tinuvin_123 This compound (HALS) Free_Radicals->Tinuvin_123 scavenged by Tinuvin_123->Polymer_Matrix protects Heat Heat (Harmless) UV_Absorber->Heat dissipated as

Caption: Synergistic UV protection mechanism of this compound and a UV absorber.

This diagram illustrates the mechanism by which this compound, in conjunction with a UV absorber, protects a coating from degradation. The UV absorber absorbs harmful UV radiation and dissipates it as heat, while this compound scavenges free radicals that are formed, thus preventing the degradation of the polymer matrix.

Conclusion: Bridging the Gap

While a perfect one-to-one correlation between accelerated weathering and real-world performance remains elusive, modern accelerated testing protocols like ASTM D7869 have significantly improved the predictive capabilities for durable coatings containing advanced stabilizers like this compound. The available data and the underlying chemical principles strongly suggest that the inclusion of this compound, particularly in combination with a suitable UV absorber, leads to a substantial improvement in the long-term durability of coatings, as evidenced by enhanced gloss retention and color stability in both accelerated and real-world conditions. For researchers and developers, leveraging accelerated testing as a directional tool, while acknowledging the ultimate validation of real-world exposure, is the most effective strategy for creating robust and long-lasting coating systems.

References

Safety Operating Guide

Proper Disposal of Tinuvin 123: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Tinuvin 123, a hindered amine light stabilizer (HALS). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), proper handling and disposal are mandatory to prevent environmental contamination.[1] It is crucial to avoid discharging this compound into drains, surface waters, or groundwater.[1][2]

In the event of a spill, contain the material and absorb it with a suitable inert material. The absorbed substance should then be collected and disposed of in accordance with local, state, and national regulations.[1][2]

Step-by-Step Disposal Protocol for Unused or Waste this compound

The primary directive for the disposal of this compound is to adhere to all applicable national, state, and local environmental regulations.[1][2]

  • Consult Local Regulations : Before initiating disposal, consult your institution's environmental health and safety (EHS) office or the relevant local waste management authority to understand the specific requirements for chemical waste disposal.

  • Packaging : Ensure the waste this compound is in a securely sealed, properly labeled container. The label should clearly identify the contents as "this compound waste."

  • Waste Collection : Arrange for collection by a licensed chemical waste disposal contractor. Do not mix with other waste streams unless explicitly permitted by the disposal company.

Disposal of Contaminated Containers

Proper disposal of containers that have held this compound is also essential to prevent unauthorized use and environmental contamination.

  • Decontamination : If possible and permissible by local regulations, triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Render Unusable : It is recommended to crush, puncture, or otherwise destroy the container to prevent its reuse.[1]

  • Disposal : Dispose of the container in accordance with national, state, and local regulations.[1] Uncontaminated packaging may be recycled if local guidelines permit.[2]

Environmental Fate of this compound

Understanding the environmental impact of a chemical is crucial for responsible disposal. This compound is not readily biodegradable.[1][2] However, it has a low potential for bioaccumulation, meaning it does not significantly build up in organisms.[1][2] It is expected to adsorb to solid soil phases and slowly evaporate from water surfaces.[1][2]

Disposal Workflow for this compound

G cluster_start Waste Generation cluster_procedure Disposal Procedure cluster_end Final Disposal start1 Unused/Waste this compound consult Consult Local, State, & National Regulations start1->consult start2 Spilled this compound absorb Absorb with Inert Material start2->absorb start3 Contaminated Containers render Puncture or Crush Container start3->render collect Collect & Label Waste consult->collect absorb->collect dispose Dispose via Licensed Chemical Waste Contractor collect->dispose render->collect

Caption: Workflow for the proper disposal of this compound and associated waste.

References

Essential Safety and Handling Protocol for Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for Tinuvin 123, tailored for researchers, scientists, and drug development professionals. Following these procedures will ensure safe laboratory operations and proper environmental stewardship.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below for easy reference. This information is critical for risk assessment and for ensuring appropriate handling conditions.

PropertyValueReference / Notes
Physical State Liquid
Appearance Clear, slightly yellow liquid
Odor Odorless to mild
Boiling Point 367°C
Melting Point < -30°C
Flash Point 95 - 125°C (DIN 51758)
Self-ignition Temp. 280°C
Specific Gravity 0.97 g/cm³ at 20°C
Solubility in Water < 6 mg/L
Acute Oral Toxicity (Rat) LD50: > 2000 mg/kg
Skin Irritation (Rabbit) No irritation
Eye Irritation (Rabbit) No irritation

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting. Adherence to this protocol is mandatory to minimize exposure and ensure a safe working environment.

Risk Assessment and Preparation

1.1. Hazard Identification : Although this compound is not classified as hazardous under GHS criteria, it is prudent to handle it with care as with any chemical substance. It may cause long-term adverse effects in the aquatic environment. 1.2. Exposure Controls : Ensure the work area is well-ventilated. A chemical fume hood is recommended for procedures that may generate aerosols or vapors. 1.3. Personal Protective Equipment (PPE) : Before handling, don the following mandatory PPE:

  • Eye Protection : Safety glasses with side-shields.
  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).
  • Body Protection : A standard laboratory coat. For tasks with a higher risk of splashing, consider a chemical-resistant apron.
  • Respiratory Protection : Generally not required in a well-ventilated area. However, if ventilation is inadequate or if aerosols/vapors are generated, a suitable respirator should be worn.

Handling and Use

2.1. Dispensing :

  • Handle this compound in a designated area, away from ignition sources.
  • When transferring, pour carefully to avoid splashing. Use a funnel for transferring to containers with narrow openings.
  • Keep the container tightly closed when not in use. 2.2. Storage :
  • Store in a cool, dry, and well-ventilated area.
  • Keep containers tightly sealed to prevent contamination and potential leaks.
  • Avoid storage with strong oxidizing agents, strong bases, and strong acids.

Accidental Spills and First Aid

3.1. Spill Response :

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
  • Collect the absorbed material into a suitable container for disposal.
  • For large spills, evacuate the area and stay upwind. Contain the spill if possible and pump the liquid into a salvage container. 3.2. First Aid Measures :
  • Eye Contact : Immediately flush with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
  • Skin Contact : Remove contaminated clothing. Wash the affected area with soap and water.
  • Inhalation : Move to fresh air. If respiratory irritation occurs, seek medical attention.
  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek medical advice.

Disposal Plan

Proper disposal of Tinuv

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.